5-Bromo-2-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDUXZIRWBYBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358219 | |
| Record name | 5-bromo-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2476-35-9 | |
| Record name | 5-Bromo-2-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2476-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methoxybenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxybenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a methoxy group on the benzoic acid core, imparts specific reactivity and properties that are highly valuable in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with insights into its synthesis, reactivity, and applications, particularly within the pharmaceutical and life sciences sectors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its solubility, reactivity, and handling requirements.
Core Chemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| CAS Number | 2476-35-9 | [1] |
| IUPAC Name | This compound | [1] |
Physical Characteristics
| Property | Value | Source |
| Appearance | White to tan solid, powder, or crystals | [2] |
| Melting Point | 118-122 °C | [3] |
| Boiling Point | 334.7 ± 27.0 °C (Predicted) | [3] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | [4] |
Synthesis and Reactivity
The synthesis of this compound and its isomeric counterpart, 2-bromo-5-methoxybenzoic acid, often starts from m-anisic acid (3-methoxybenzoic acid). The regioselectivity of the bromination is a key consideration in the synthetic strategy.
Synthetic Pathway Overview
The primary route to synthesize a bromo-methoxybenzoic acid involves the electrophilic bromination of a methoxybenzoic acid precursor. The directing effects of the methoxy and carboxylic acid groups on the aromatic ring are pivotal in determining the position of the incoming bromine atom.
Caption: General synthesis pathway for 2-bromo-5-methoxybenzoic acid.
Experimental Protocol: Synthesis of 2-Bromo-5-methoxybenzoic acid
A common laboratory-scale synthesis of the isomer 2-bromo-5-methoxybenzoic acid is detailed below. This method highlights the direct bromination of m-anisic acid.
Materials:
-
m-Anisic acid (3-methoxybenzoic acid)
-
Glacial acetic acid
-
Bromine
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve m-anisic acid (250 g, 1.67 mol) in glacial acetic acid (1 L).[5]
-
To this solution, add bromine (85 mL) followed by water (1 L).[5]
-
Heat the mixture to reflux.[5]
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the product.[5]
-
Collect the precipitated solid by filtration.[5]
-
Wash the collected product with water to afford 2-bromo-5-methoxybenzoic acid.[5]
Yield: Approximately 79%, with a melting point of 154-156 °C.[5]
Note: The synthesis of the titular this compound would involve a different starting material or a multi-step synthesis to achieve the desired substitution pattern.
Applications in Research and Drug Development
This compound and its isomers are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.[4]
Key Applications:
-
Synthesis of Urolithin Derivatives: These compounds are metabolites produced by gut bacteria from ellagitannins and are being investigated for their potential health benefits. 2-Bromo-5-methoxybenzoic acid is a suitable precursor for the synthesis of various urolithin derivatives.[6]
-
Preparation of Substituted Aminobenzacridines: These are classes of compounds with potential applications in medicinal chemistry.[6]
-
Intermediate for Divalent Metal Transporter 1 (DMT1) Inhibitors: The isomer 2-bromo-5-methoxybenzoic acid is utilized in the synthesis of benzylisothioureas, which act as potent inhibitors of DMT1.[4][7] DMT1 is a target for research into conditions like neurodegenerative diseases and iron overload disorders.[7]
-
Synthesis of Isoindolinone Derivatives: This class of compounds has a broad range of biological activities and is a focus of drug discovery efforts.[6]
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR and ¹³C NMR spectra are critical for confirming the substitution pattern on the benzene ring. The chemical shifts and coupling constants of the aromatic protons provide definitive structural information. Spectral data for this compound is available in various chemical databases.[8]
Infrared (IR) Spectroscopy
-
IR spectroscopy reveals the presence of key functional groups. Characteristic absorption bands for the carboxylic acid O-H stretch (broad, around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-O stretches associated with the methoxy and carboxylic acid groups will be prominent.[1]
Mass Spectrometry (MS)
-
Mass spectrometry confirms the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which is a key diagnostic feature.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
-
GHS Classification: The compound is classified as acutely toxic if swallowed.[1][2] It can also cause skin and eye irritation.[9]
-
Precautionary Statements: It is recommended to wash hands thoroughly after handling, and to not eat, drink, or smoke when using this product.[10] In case of ingestion, it is advised to immediately call a poison center or doctor.[10]
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles should be worn.[11]
-
Skin Protection: Chemical-resistant gloves and appropriate protective clothing are necessary to prevent skin contact.[11]
-
Respiratory Protection: In situations where dust may be generated, a suitable respirator should be used.[11]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.[10]
Conclusion
This compound is a versatile and important chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery and development. A comprehensive understanding of its chemical properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory. The information presented in this guide is intended to provide researchers and scientists with a solid foundation for working with this valuable compound.
References
- Chemcasts. 2-Bromo-5-methoxybenzoic acid (CAS 22921-68-2) Properties | Density, Cp, Viscosity. [Link]
- PubChem. This compound | C8H7BrO3 | CID 881739. [Link]
- PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]
- Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
- PubChem. 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906. [Link]
- Fisher Scientific.
- Ottokemi. 2-Bromo-5-methoxybenzoic acid, 98% - 22921-68-2 - Manufacturers & Suppliers in India. [Link]
- Chemdad. 2-BROMO-5-METHOXYBENZOIC ACID. [Link]
- Autech. Unlock Drug Discovery: Buying 2-Bromo-5-Methoxybenzoic Acid CAS 22921-68-2. [Link]
- Chemsrc. This compound | CAS#:2476-35-9. [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]
Sources
- 1. This compound | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 2476-35-9 [chemicalbook.com]
- 4. 2-BROMO-5-METHOXYBENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-Bromo-5-methoxybenzoic acid 98 22921-68-2 [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound(2476-35-9) 1H NMR spectrum [chemicalbook.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. echemi.com [echemi.com]
Introduction: A Versatile Halogenated Building Block
An In-Depth Technical Guide to 5-Bromo-2-methoxybenzoic Acid (CAS: 2476-35-9)
Authored for Researchers, Scientists, and Drug Development Professionals
This compound, identified by the CAS number 2476-35-9, is a substituted aromatic carboxylic acid that has emerged as a crucial intermediate in the landscape of modern organic synthesis. Its structural arrangement, featuring a carboxylic acid, a methoxy ether, and a strategically positioned bromine atom, provides a trifecta of reactive sites. This configuration makes it an exceptionally valuable synthon for constructing complex molecular architectures, particularly in the synthesis of pharmacologically active compounds and novel materials. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and applications, providing field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
The compound typically presents as a white to tan crystalline powder.[1][2] A solid understanding of its physical and spectroscopic properties is fundamental for its handling, reaction monitoring, and characterization.
Physical Properties
| Property | Value | Source(s) |
| CAS Number | 2476-35-9 | |
| Molecular Formula | C₈H₇BrO₃ | [2] |
| Molecular Weight | 231.04 g/mol | [3] |
| Appearance | White to Tan Crystalline Solid/Powder | [1][4] |
| Melting Point | 118-122 °C | |
| Boiling Point | 334.7 °C at 760 mmHg | [4] |
| Density | 1.6 g/cm³ | [4] |
| Topological Polar Surface Area | 46.5 Ų | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key expected signatures are outlined below.
| Spectroscopy | Characteristic Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group (-OCH₃) protons, and the acidic carboxylic acid (-COOH) proton would be expected. The aromatic protons will show splitting patterns influenced by their positions relative to the bromine and other substituents. |
| ¹³C NMR | Resonances for eight distinct carbon atoms, including the carboxyl carbon, the methoxy carbon, and the six aromatic carbons (four substituted, two unsubstituted). |
| Infrared (IR) | A broad absorption band for the O-H stretch of the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), C-O stretching for the ether and carboxylic acid, and peaks corresponding to the aromatic C-H and C=C bonds.[3] |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peak (M+) and the (M+2)+ peak being of nearly equal intensity. |
Synthesis and Purification
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 2-methoxybenzoic acid. The electron-donating methoxy group is a strong ortho-, para-director, while the carboxylic acid group is a meta-director. The activating effect of the methoxy group dominates, directing the incoming electrophile (bromine) to the position para to it, which is the C5 position.
Caption: Synthesis of this compound via bromination.
Experimental Protocol: Bromination of 2-Methoxybenzoic Acid
This protocol is a representative procedure based on established methods for the bromination of activated aromatic rings.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxybenzoic acid (1.0 equivalent) in a suitable solvent, such as glacial acetic acid.
-
Bromine Addition: While stirring, slowly add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature. The reaction is exothermic and the addition should be controlled to maintain the temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: Once the reaction is complete, the mixture is poured into ice-cold water.[5] The precipitated solid is collected by vacuum filtration.
-
Washing: The crude product is washed thoroughly with cold water to remove any residual acid and inorganic byproducts.
-
Purification (Recrystallization): The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a product of high purity.[6] The crystals are then dried under vacuum.
Chemical Reactivity and Mechanistic Insights
The utility of this compound stems from the distinct reactivity of its functional groups. The aryl bromide is a key handle for carbon-carbon bond formation, while the carboxylic acid allows for a range of derivatizations.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is highly susceptible to oxidative addition by low-valent palladium catalysts, making it an ideal substrate for cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl structures.[7]
Causality: The Suzuki reaction proceeds via a well-defined catalytic cycle. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[8][9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations:
-
Esterification: Reaction with an alcohol under acidic conditions yields the corresponding ester. This is often used as a protecting group strategy or to modify the compound's solubility and pharmacokinetic properties.
-
Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine is a common route to synthesize amides.
-
Grignard Reactions: While the aryl bromide can be used to form a Grignard reagent, the acidic proton of the carboxylic acid is incompatible and would quench the reagent.[10] Therefore, the carboxylic acid must first be protected (e.g., as an ester) before attempting Grignard reagent formation at the C-Br site.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a critical starting material for multi-step syntheses of high-value molecules.
Caption: Key research applications derived from the core molecule.
-
Synthesis of DMT1 Inhibitors: It is a documented precursor in the synthesis of inhibitors for the Divalent Metal Transporter 1 (DMT1).[11] Regulating iron transport via DMT1 inhibition is a significant therapeutic strategy being explored for conditions like iron overload and certain neurodegenerative diseases.[11]
-
Preparation of Urolithin Derivatives: The compound is used in the preparation of urolithins, which are metabolites produced by gut bacteria from dietary ellagitannins.[11] These molecules are of high interest for their potential antioxidant and anti-inflammatory properties.[11]
-
Building Block for Novel Scaffolds: In broader discovery chemistry, the ability to selectively functionalize the aryl bromide position via cross-coupling allows for the rapid generation of compound libraries. The resulting biaryl structures are privileged motifs in many classes of drugs, including kinase inhibitors.[7]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. It is classified as acutely toxic if swallowed.[4]
| Safety Aspect | Recommendation | Source(s) |
| GHS Pictogram | GHS06 (Skull and Crossbones) | |
| Hazard Statement | H301: Toxic if swallowed | [4] |
| Precautionary Statement | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a dust mask (e.g., N95). | [12] |
| Handling | Use in a well-ventilated area. Avoid generating dust. Avoid all personal contact, including inhalation. Wash hands thoroughly after handling.[12][13] | |
| Storage | Store in original, tightly sealed containers in a cool, dry, well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[12][13] | |
| Spill Response | For minor spills, use dry clean-up procedures to avoid generating dust. Collect solid residues and place them in a suitable, labeled container for waste disposal.[13] |
References
- This compound - Cymit Química S.L.
- 5-bromo-2-methoxy Benzoic Acid - Sihauli Chemicals Priv
- This compound 97 2476-35-9 - Sigma-Aldrich.
- 2476-35-9, this compound Formula - ECHEMI.
- 5-Bromo-2-methylbenzoic acid synthesis - ChemicalBook.
- 5-bromo-2-methoxy Benzoic Acid - Sihauli Chemicals.
- SAFETY D
- This compound | C8H7BrO3 | CID 881739 - PubChem.
- 2-Bromo-5-methoxybenzoic acid 98 22921-68-2 - Sigma-Aldrich.
- organic synthesis: benzoic acid via a grignard reaction.
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Unlock Drug Discovery: Buying 2-Bromo-5-Methoxybenzoic Acid CAS 22921-68-2.
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google P
- Grignard Reaction Experiment Part 1, Prelab - YouTube.
Sources
- 1. 5-bromo-2-methoxy Benzoic Acid - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 3. This compound | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. nbinno.com [nbinno.com]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
5-Bromo-2-methoxybenzoic acid IUPAC name
An In-Depth Technical Guide to 5-Bromo-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 2476-35-9), a key halogenated aromatic carboxylic acid. We will delve into its fundamental chemical properties, including its formal IUPAC nomenclature, and explore its synthesis, chemical reactivity, and significant role as a versatile intermediate in organic synthesis. This document is intended to serve as a critical resource for professionals in research and drug development, offering field-proven insights into its handling, application, and mechanistic considerations.
Introduction: A Versatile Building Block
This compound, also known as 5-bromo-o-anisic acid, is a substituted benzoic acid derivative. Its molecular architecture, featuring a carboxylic acid, a methoxy ether, and a bromine atom, makes it a valuable and reactive building block for constructing more complex molecular entities. The strategic placement of these functional groups allows for a wide range of chemical transformations, positioning it as a crucial precursor in the synthesis of fine chemicals, pharmaceutical intermediates, and agrochemicals. Understanding the interplay of its functional groups is paramount for leveraging its synthetic potential.
Core Properties and Nomenclature
A precise understanding of a compound's identity and physicochemical properties is the foundation of all scientific work.
IUPAC Name and Chemical Identity
The formal name as designated by the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1]. This name unambiguously describes the structure: a benzoic acid core with a methoxy group at position 2 and a bromine atom at position 5 relative to the carboxyl group.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 2476-35-9 | [1] |
| Molecular Formula | C₈H₇BrO₃ | [1][2] |
| Molecular Weight | 231.04 g/mol | [1][3] |
| Synonyms | 5-Bromo-o-anisic acid | [1] |
| InChI Key | JFDUXZIRWBYBAQ-UHFFFAOYSA-N | [1] |
Physicochemical Characteristics
The physical properties of this compound dictate its handling, storage, and reaction conditions.
| Property | Value | Source |
| Physical Form | Solid / Crystalline Powder | |
| Melting Point | 118-122 °C | [3] |
| Boiling Point | 334.7 ± 27.0 °C (Predicted) | [3] |
| Solubility | Sparingly soluble in water; more soluble in organic solvents. | [4] |
Synthesis and Mechanistic Rationale
The primary route to this compound involves the electrophilic aromatic substitution of its parent compound, 2-methoxybenzoic acid (o-anisic acid).
Synthetic Workflow: Electrophilic Bromination
The synthesis hinges on the directing effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a strongly activating ortho-, para-director due to its resonance electron-donating effect. The carboxylic acid group (-COOH) is a deactivating meta-director. The powerful directing effect of the methoxy group dominates, guiding the incoming electrophile (Br⁺) to the positions ortho and para to it. The ortho position is sterically hindered by the adjacent carboxylic acid, making the para position (C5) the overwhelmingly favored site of substitution.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Bromination of 2-Methoxybenzoic Acid
This protocol is a representative example based on established chemical principles for similar transformations. Researchers should consult specific literature and perform appropriate safety assessments before implementation.
-
Reaction Setup : In a fume hood, charge a round-bottom flask with 2-methoxybenzoic acid (1.0 eq.). Add a suitable solvent such as concentrated sulfuric acid or acetic acid.
-
Reagent Addition : While stirring the mixture at room temperature, slowly add the brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine (1.0-1.2 eq.), portion-wise or dropwise. The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring : Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Carefully pour the reaction mixture onto crushed ice. This step quenches the reaction and precipitates the solid product.
-
Isolation : Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid.
-
Purification : Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization : Confirm the identity and purity of the final product using analytical methods such as NMR spectroscopy, IR spectroscopy, and melting point analysis[5][6].
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from the distinct reactivity of its three functional regions, making it a trifunctional synthetic intermediate.
Sources
- 1. This compound | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 2476-35-9 [m.chemicalbook.com]
- 4. (S)-(+) Glycidyl Phthalimide CAS 161596-47-0 I GLindia Chemicals [glindiachemicals.com]
- 5. 2476-35-9|this compound|BLD Pharm [bldpharm.com]
- 6. This compound(2476-35-9) 1H NMR [m.chemicalbook.com]
5-Bromo-2-methoxybenzoic acid molecular weight
An In-Depth Technical Guide to 5-Bromo-2-methoxybenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a halogenated and methoxylated aromatic carboxylic acid that has emerged as a pivotal building block in the landscape of modern medicinal chemistry and drug development. Its strategically positioned functional groups—a reactive bromine atom, an electron-donating methoxy group, and a carboxylic acid moiety—provide a versatile scaffold for constructing complex molecular architectures. This guide offers a comprehensive technical overview of this compound, intended for researchers, synthetic chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore and compare key synthetic methodologies with detailed protocols, and illuminate its significant applications as a key intermediate in the synthesis of novel therapeutic agents, including Divalent Metal Transporter 1 (DMT1) inhibitors and urolithin derivatives. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a laboratory setting.
Introduction to this compound
At its core, this compound (CAS No: 2476-35-9) is a disubstituted benzoic acid derivative.[1] The molecule's utility in organic synthesis is derived from the distinct reactivity of its three functional groups. The carboxylic acid provides a handle for amide bond formation, esterification, or reduction. The methoxy group is a strong activating group, influencing the electronic properties of the aromatic ring and directing further electrophilic substitution. Most critically, the bromine atom at the 5-position serves as a versatile reactive site, amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) that are foundational to modern pharmaceutical synthesis.[2] This trifecta of functionality makes it an indispensable synthon for creating diverse chemical libraries and pursuing targeted drug candidates.[3]
Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis, including planning reactions, purification, and storage. The key properties of this compound are summarized below.[1][4][5]
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₃ | [1][4] |
| Molecular Weight | 231.04 g/mol | [1][4] |
| CAS Number | 2476-35-9 | [1][4] |
| Appearance | White to tan solid, powder, or crystals | [5] |
| Melting Point | 118-122 °C | [4] |
| Boiling Point (Predicted) | 334.7 ± 27.0 °C at 760 mmHg | [4][5] |
| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [5] |
| InChIKey | JFDUXZIRWBYBAQ-UHFFFAOYSA-N | [1] |
The compound is generally stored under dry, room temperature conditions and sealed to prevent degradation.[6]
Synthesis Methodologies: A Comparative Analysis
The selection of a synthetic route for this compound depends on factors such as starting material availability, desired scale, and purity requirements. While several routes exist, they generally rely on the electrophilic bromination of a benzoic acid precursor or the oxidation of a corresponding benzaldehyde.
Method A: Bromination of 3-Methoxybenzoic Acid
A common and industrially relevant approach involves the direct bromination of 3-methoxybenzoic acid (m-anisic acid).[7] The regioselectivity of this reaction is a key consideration. The methoxy group is a powerful ortho-, para-director, while the carboxylic acid is a meta-director. The incoming electrophile (bromine) is directed to the positions ortho to the highly activating methoxy group, resulting primarily in 2-bromo and 4-bromo isomers. The formation of the desired 2-bromo isomer (which corresponds to 5-bromo relative to the methoxy group) is favored under specific conditions.
A patented process describes an efficient method using an organic acid solution in the presence of an alkali metal bromide and bromate, which offers high selectivity and yield.[8]
Method B: Oxidation of 2-Bromo-5-methoxybenzaldehyde
This method provides a high-yield pathway from a commercially available aldehyde precursor. The choice of oxidizing agent is critical to ensure the selective conversion of the aldehyde to a carboxylic acid without promoting side reactions on the electron-rich aromatic ring. Mild oxidants like sodium chlorite (NaClO₂) are ideal for this transformation.
The use of sodium chlorite buffered with sodium dihydrogen phosphate (NaH₂PO₄) is a classic Pinnick oxidation. 2-methyl-2-butene is included as a scavenger for the hypochlorite byproduct, which can otherwise lead to undesired chlorination of the aromatic ring. This self-validating system ensures high chemoselectivity for the desired carboxylic acid.
-
Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-5-methoxybenzaldehyde (1.0 eq) in a mixture of tert-butyl alcohol and tetrahydrofuran (THF). Add 2-methyl-2-butene (approx. 5 eq).
-
Reagent Addition: Prepare an aqueous solution of sodium chlorite (NaClO₂, ~2.8 eq) and sodium dihydrogen phosphate (NaH₂PO₄, ~5.6 eq). Add this solution dropwise to the aldehyde mixture over 10-15 minutes with vigorous stirring.
-
Reaction Monitoring: Stir the resulting mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Workup: Remove the organic solvents (tert-butyl alcohol, THF, and excess 2-methyl-2-butene) under reduced pressure.
-
Acidification & Extraction: Acidify the remaining aqueous residue to pH 2 using 2M HCl. This protonates the carboxylate salt, precipitating the desired acid. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Final Product: The resulting white solid can be further purified by recrystallization if necessary, yielding this compound. The identity can be confirmed by ¹H-NMR and mass spectrometry.[9]
Caption: Workflow for the oxidation of 2-Bromo-5-methoxybenzaldehyde.
Key Applications in Research and Drug Development
The value of this compound lies in its role as a versatile intermediate for synthesizing biologically active molecules. Its structure is a recurring motif in compounds targeting a range of diseases.
-
Synthesis of DMT1 Inhibitors: A primary application is in the synthesis of potent inhibitors of Divalent Metal Transporter 1 (DMT1).[3] DMT1 is crucial for iron transport, and its dysregulation is implicated in iron-overload conditions and neurodegenerative diseases. This compound serves as a foundational scaffold for creating benzylisothioureas that modulate DMT1 activity.[3]
-
Development of Urolithin Derivatives: This compound is a precursor for preparing derivatives of urolithins.[3] Urolithins are metabolites produced by gut bacteria and are gaining significant attention for their potent antioxidant, anti-inflammatory, and anti-aging properties, making them attractive therapeutic candidates.[3][10]
-
Building Block for Novel Anti-Cancer Agents: The substituted bromo-methoxy-phenyl scaffold is present in compounds designed as cytotoxic agents. Research has shown that N-(methoxyphenyl) methoxybenzenesulphonamides containing this structural element can act as potent inhibitors of microtubular protein polymerization, arresting cancer cells in the G2/M phase and inducing apoptosis.[11] This highlights the potential of derivatives of this compound in oncology research.
Caption: Applications of this compound in drug discovery.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards.
-
Hazard Identification: The compound is classified under GHS as acutely toxic if swallowed (Danger) and causes skin and serious eye irritation.[1][5][12] It may also cause respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): When handling, always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[13] If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
-
Handling Procedures:
-
Storage:
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[15]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[15]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and call a poison control center or physician immediately.[15]
-
Inhalation: Move the exposed individual to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[15]
-
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical sciences. Its well-defined physicochemical properties, coupled with robust and scalable synthetic routes, make it a reliable building block for complex molecule synthesis. Its demonstrated utility in the development of inhibitors for challenging targets like DMT1, as well as in scaffolds for anti-inflammatory and anti-cancer agents, underscores its continued importance. As researchers continue to push the boundaries of drug discovery, the strategic application of versatile intermediates like this compound will remain critical to designing the next generation of therapeutics.
References
- PubChem. This compound | C8H7BrO3 | CID 881739. [Link]
- Chemsrc. This compound | CAS#:2476-35-9. [Link]
- Fisher Scientific.
- Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
- PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]
- PubChem. 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906. [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Pharmaffiliates. Unlock Drug Discovery: Buying 2-Bromo-5-Methoxybenzoic Acid CAS 22921-68-2. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. [Link]
- ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]
- NIH National Center for Biotechnology Information. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]
Sources
- 1. This compound | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 2476-35-9 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 2476-35-9|this compound|BLD Pharm [bldpharm.com]
- 7. prepchem.com [prepchem.com]
- 8. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 9. 2-BROMO-5-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 11. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
5-Bromo-2-methoxybenzoic acid structure
An In-Depth Technical Guide to 5-Bromo-2-methoxybenzoic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic carboxylic acid that serves as a crucial building block in modern organic synthesis. Its unique structural arrangement, featuring a carboxylic acid, a methoxy ether, and a bromine atom on a benzene ring, provides a versatile scaffold for creating complex molecular architectures. The differential reactivity of its functional groups makes it a valuable intermediate, particularly in the synthesis of pharmaceutical compounds and other high-value chemical entities. This guide provides a comprehensive technical overview of its structure, properties, synthesis, characterization, reactivity, and applications, with a focus on practical insights for laboratory and development settings.
Molecular Structure and Physicochemical Properties
The foundational attributes of this compound dictate its behavior in chemical reactions and its physical handling characteristics. The molecule consists of a benzoic acid core, with a methoxy group (-OCH₃) positioned ortho to the carboxylic acid (-COOH) and a bromine atom (Br) at the para position relative to the methoxy group.
Chemical Structure
The IUPAC name for this compound is this compound.[1] Its structure is depicted below.
Caption: 2D Chemical Structure of this compound.
Physicochemical Data
A summary of the key properties is provided in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO₃ | [1][2][3] |
| Molecular Weight | 231.04 g/mol | [1][2][3] |
| CAS Number | 2476-35-9 | [1][2][3] |
| Appearance | White to tan solid, powder, or crystals | [2] |
| Melting Point | 118-122 °C | |
| Boiling Point | 334.7 °C at 760 mmHg | [2] |
| SMILES | COC1=C(C=C(C=C1)Br)C(=O)O | [1] |
| InChIKey | JFDUXZIRWBYBAQ-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through the electrophilic bromination of 2-methoxybenzoic acid (o-anisic acid). The methoxy group is a strong activating, ortho-para director. Due to steric hindrance from the adjacent carboxylic acid group at the ortho position, the incoming electrophile (bromine) is predominantly directed to the para position, yielding the 5-bromo product with high selectivity.
Causality in Synthetic Protocol
A common and effective method involves the use of elemental bromine in the presence of a strong acid like sulfuric acid.
-
Choice of Starting Material : 2-methoxybenzoic acid is readily available and inexpensive. Its electronic properties (activated ring) make it highly susceptible to electrophilic substitution.
-
Role of Sulfuric Acid : Concentrated sulfuric acid serves as both a solvent and a catalyst. It protonates the carboxylic acid, further deactivating the ortho positions, and polarizes the bromine molecule, increasing its electrophilicity and facilitating the reaction.
-
Reaction Control : The reaction is typically run at or below room temperature to control the reaction rate and minimize the formation of poly-brominated side products. Pouring the reaction mixture into ice-cold water is a critical step that simultaneously quenches the reaction and precipitates the less water-soluble product, allowing for easy isolation.
Experimental Protocol: Bromination of 2-Methoxybenzoic Acid
This protocol is adapted from established industrial methods for the selective bromination of substituted benzoic acids.[4][5]
Materials:
-
2-Methoxybenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Liquid Bromine (Br₂)
-
Ice-cold water
-
Ethanol (for recrystallization, optional)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a dropping funnel, dissolve 2-methoxybenzoic acid (1.0 equivalent) in concentrated sulfuric acid at room temperature.
-
Cool the mixture in an ice bath to maintain a low temperature.
-
Slowly add liquid bromine (1.0-1.5 equivalents) dropwise to the stirred solution over a period of 10-20 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 5-20 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
-
Carefully pour the reaction mixture onto a sufficient volume of ice-cold water. A solid precipitate will form.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Dry the solid product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.[4]
Caption: Workflow for the synthesis of this compound.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural confirmation.
Spectroscopic Characterization
-
¹H NMR Spectroscopy : The proton NMR spectrum provides definitive information about the substitution pattern on the aromatic ring. For the 5-bromo isomer, three distinct signals are expected in the aromatic region, corresponding to the three protons on the ring. The methoxy group will appear as a sharp singlet around 3.8-4.0 ppm, and the acidic proton of the carboxyl group will be a broad singlet at a downfield shift (>10 ppm).
-
Infrared (IR) Spectroscopy : The IR spectrum is used to confirm the presence of key functional groups.[1] Characteristic peaks include a broad absorption band for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp and strong C=O stretch (approx. 1680-1710 cm⁻¹), C-O stretching for the ether and acid (approx. 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹), and a C-Br stretch in the fingerprint region (approx. 500-600 cm⁻¹).
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a characteristic pair of peaks (M and M+2) of roughly equal intensity, which is a definitive indicator of a monobrominated compound.
Analytical Workflow Protocol
Objective : To confirm the structure and assess the purity of a synthesized batch of this compound.
-
Sample Preparation :
-
NMR : Dissolve ~5-10 mg of the dried sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
IR : Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or use an ATR-FTIR spectrometer with the neat solid.[1]
-
HPLC-MS : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
-
Data Acquisition :
-
Acquire ¹H and ¹³C NMR spectra.
-
Obtain the IR spectrum over the range of 4000-400 cm⁻¹.
-
Inject the sample into an HPLC-MS system to obtain a chromatogram for purity assessment and a mass spectrum for molecular weight confirmation.
-
-
Data Analysis :
-
Compare the obtained spectra with reference data or theoretical predictions.[6]
-
Integrate the HPLC peak to determine purity (e.g., >97%).
-
Verify the isotopic pattern for bromine in the mass spectrum.
-
Caption: Self-validating workflow for structural characterization.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a highly valuable intermediate. Its utility stems from the ability to selectively functionalize the carboxylic acid and the carbon-bromine bond.
-
Synthesis of Antidiabetic Agents : 5-Bromo-2-alkylbenzoic acids are key intermediates in the synthesis of modern antidiabetic drugs.[5] For instance, the structurally similar 5-bromo-2-methylbenzoic acid is a documented starting material for producing Canagliflozin, an SGLT2 inhibitor used to treat type 2 diabetes.[5] The this compound scaffold can be similarly employed to create analogues and new chemical entities in this therapeutic class.
-
Scaffold for Cross-Coupling Reactions : The bromine atom on the aromatic ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the precise installation of new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug discovery for building molecular complexity.
-
Derivatization via Carboxylic Acid : The carboxylic acid group can be readily converted into a wide range of other functional groups, including esters, amides, and acid chlorides. This allows for the exploration of structure-activity relationships (SAR) by creating libraries of compounds where this position is varied to optimize target binding, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential for laboratory safety.
-
Hazard Classification : The compound is classified as acutely toxic if swallowed (Acute Tox. 3).[1] It can also cause skin and serious eye irritation.[7]
-
Handling Precautions : Always handle this chemical in a well-ventilated area or a fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[7][9] Avoid generating dust and avoid all personal contact, including inhalation.[8][9]
-
Storage : Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[8] Keep it away from incompatible materials such as strong oxidizing agents.[9]
-
First Aid :
-
Eyes : Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[7][10]
-
Skin : Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[7][10]
-
Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[7][9]
-
Inhalation : Remove to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7][9]
-
Conclusion
This compound is a foundational building block in organic and medicinal chemistry. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable tool for researchers. From its role in the synthesis of established pharmaceuticals to its potential as a scaffold for future drug discovery programs, a thorough understanding of its properties and protocols is essential for leveraging its full potential in the development of novel chemical entities.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 881739, this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89906, 2-Bromo-5-methoxybenzoic acid.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
- Fisher Scientific. (2021, December 25). 2-Bromo-5-methoxybenzoic acid Safety Data Sheet.
- SIELC Technologies. (2018, May 16). 2-Bromo-5-methoxybenzoic acid.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- PharmaCompass. (2025, October 13). Unlock Drug Discovery: Buying 2-Bromo-5-Methoxybenzoic Acid CAS 22921-68-2.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis.
- Google Patents. (2021, September 2). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
- National Institute of Standards and Technology. (n.d.). 5-Bromo-2-chlorobenzoic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-bromo-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Thieme Chemistry. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key.
- Ottokemi. (n.d.). 2-Bromo-5-methoxybenzoic acid, 98%.
Sources
- 1. This compound | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 2476-35-9 [chemicalbook.com]
- 4. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 6. This compound(2476-35-9) 1H NMR spectrum [chemicalbook.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
A Technical Guide to the Regioselective Synthesis of 5-Bromo-2-methoxybenzoic Acid
An In-depth Guide for Researchers and Drug Development Professionals on the Synthesis, Characterization, and Safety Considerations of a Key Aromatic Building Block.
Abstract
5-Bromo-2-methoxybenzoic acid is a valuable halogenated aromatic compound widely utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the methoxy and carboxylic acid moieties allow for further functionalization. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. We will first address a critical aspect of this synthesis: the choice of the correct starting material based on the principles of electrophilic aromatic substitution. Subsequently, a detailed experimental protocol, characterization workflow, and rigorous safety analysis are presented to ensure a reproducible and safe laboratory execution.
Part 1: The Core Directive - Regiochemical Control in Aromatic Bromination
A common query involves the synthesis of this compound from m-anisic acid (3-methoxybenzoic acid). However, a foundational understanding of electrophilic aromatic substitution (EAS) reveals that this direct pathway is not feasible for producing the desired isomer. The directing effects of the substituents on the aromatic ring dictate the position of the incoming electrophile (Br+).
-
Analysis of m-Anisic Acid (3-methoxybenzoic acid):
-
The methoxy group (-OCH₃) at position 3 is a powerful activating, ortho, para-director, favoring substitution at positions 2, 4, and 6.
-
The carboxylic acid group (-COOH) at position 1 is a deactivating, meta-director, favoring substitution at position 5.
-
The combined influence strongly directs bromination to the 2-position, which is ortho to the activating methoxy group, resulting in the formation of 2-Bromo-5-methoxybenzoic acid .[1]
-
-
The Correct Precursor: o-Anisic Acid (2-methoxybenzoic acid):
-
The methoxy group (-OCH₃) at position 2 is an activating, ortho, para-director, favoring substitution at positions 3 and 5.
-
The carboxylic acid group (-COOH) at position 1 is a deactivating, meta-director, which disfavors substitution at position 3.
-
Therefore, the incoming bromine electrophile is overwhelmingly directed to the 5-position, which is para to the strongly activating methoxy group. This makes o-anisic acid the ideal and logical starting material for the efficient, single-step synthesis of this compound.
-
This guide will henceforth focus on the scientifically validated synthesis from o-anisic acid.
Part 2: Synthesis of this compound from o-Anisic Acid
Reaction Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism. Glacial acetic acid serves as the solvent, and molecular bromine (Br₂) is the brominating agent. The reaction is an example of direct halogenation of an activated aromatic ring. The methoxy group activates the ring, making it sufficiently nucleophilic to react with bromine without the need for a strong Lewis acid catalyst, although one can sometimes be used to increase the reaction rate.[2]
Experimental Protocol
This protocol is designed for laboratory-scale synthesis and emphasizes safety and product purity.
Materials and Reagents:
-
o-Anisic acid (2-methoxybenzoic acid)
-
Glacial Acetic Acid (CH₃COOH)
-
Liquid Bromine (Br₂)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Deionized Water (H₂O)
-
Ethanol (for recrystallization)
Table 1: Reagent Quantities and Reaction Parameters
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| o-Anisic Acid | 152.15 | 10.0 g | 0.0657 | 1.0 |
| Glacial Acetic Acid | 60.05 | 50 mL | - | - |
| Bromine (Br₂) | 159.81 | 3.5 mL (10.9 g) | 0.0682 | 1.04 |
| Parameter | Value | |||
| Reaction Temperature | Room Temperature | |||
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% | | | |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of o-anisic acid in 50 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved. This entire setup must be placed within a certified chemical fume hood.
-
Bromine Addition: Carefully measure 3.5 mL of liquid bromine and add it to the dropping funnel. Add the bromine dropwise to the stirred solution of o-anisic acid over a period of 30-45 minutes.[3] The solution will turn a persistent reddish-orange.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
Workup - Quenching: Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate should form.
-
Workup - Neutralization: To quench the excess unreacted bromine, add a 10% aqueous solution of sodium thiosulfate dropwise until the orange color of the solution disappears and it becomes colorless.[4]
-
Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any remaining acetic acid and salts.
-
Purification - Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol. Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Final Product: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 3: Product Characterization
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
-
Melting Point: The purified product should have a sharp melting point. The literature value is approximately 157-159 °C.[5] A broad melting range would indicate impurities.
-
Infrared (IR) Spectroscopy: An IR spectrum will confirm the presence of key functional groups. Expect to see a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O stretches for the ether and acid (~1250-1300 cm⁻¹), and C-Br stretches in the fingerprint region.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most definitive method for confirming the regiochemistry. For the 5-bromo isomer, one would expect to see three distinct signals in the aromatic region (δ 7-8 ppm), corresponding to the three protons on the benzene ring, and a singlet around δ 3.9 ppm for the three protons of the methoxy group. The carboxylic acid proton will appear as a broad singlet at a high chemical shift (δ >10 ppm).
-
¹³C NMR: The spectrum will show eight distinct carbon signals, confirming the structure.[7]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (230.04 g/mol ).[6] A key feature will be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are present in a ~1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity.
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of the final product.
Part 4: Safety & Hazard Management
Adherence to strict safety protocols is mandatory for this synthesis due to the hazardous nature of the reagents.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile gloves.[8][9] All operations must be conducted in a well-ventilated chemical fume hood.[9]
-
Reagent-Specific Hazards:
-
m-Anisic Acid / o-Anisic Acid: May cause skin, eye, and respiratory tract irritation.[10][11] Avoid dust formation and inhalation.[12]
-
Bromine (Br₂): EXTREMELY HAZARDOUS . Bromine is highly corrosive, toxic if inhaled, and causes severe skin burns and eye damage.[8][13] It is a strong oxidizing agent. Handle with extreme care, ensuring no contact with skin or eyes, and avoid inhaling vapors.[9][14] Always have a sodium thiosulfate solution readily available to neutralize spills.[14]
-
Glacial Acetic Acid: Corrosive and causes skin and eye burns. The vapor is irritating to the respiratory system.
-
This compound (Product): Classified as toxic if swallowed.[6][15] Causes skin and serious eye irritation.[16] Handle with gloves and eye protection.
-
-
Waste Disposal: All chemical waste, including residual reaction mixtures and solvents from recrystallization, must be collected in a designated halogenated organic waste container. Do not dispose of down the drain. Follow all local and institutional regulations for hazardous waste disposal.[3]
Conclusion
The synthesis of this compound is a straightforward procedure when approached with a correct understanding of electrophilic aromatic substitution principles. By selecting the appropriate starting material, o-anisic acid, the desired product can be obtained in high yield and purity through a direct bromination. Careful execution of the experimental protocol and strict adherence to safety measures are paramount for a successful and safe outcome. The characterization methods outlined provide a robust framework for verifying the structure and purity of this important synthetic intermediate.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - m-Anisic acid, 98%.
- Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP.
- Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. RSC Education.
- Unknown. (n.d.). SOP Title: Bromine Safety & Standard Operating Procedures.
- Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 881739, this compound.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89906, 2-Bromo-5-methoxybenzoic acid.
- Ottokemi. (n.d.). 2-Bromo-5-methoxybenzoic acid, 98%.
- Hashem, A. I., Shaban, M. E., & El-Kafrawy, A. F. (n.d.). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Journal of Chemical Sciences.
Sources
- 1. prepchem.com [prepchem.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromo-5-methoxybenzoic acid, 98% - 22921-68-2 - Manufacturers & Suppliers in India [ottokemi.com]
- 6. This compound | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ehs.providence.edu [ehs.providence.edu]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. cloudfront.zoro.com [cloudfront.zoro.com]
- 12. fishersci.com [fishersci.com]
- 13. lobachemie.com [lobachemie.com]
- 14. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. echemi.com [echemi.com]
An In-depth Technical Guide to the Solubility of 5-Bromo-2-methoxybenzoic Acid in Organic Solvents
Introduction: The Critical Role of Solubility in Research and Development
5-Bromo-2-methoxybenzoic acid is a substituted benzoic acid derivative that serves as a key building block in the synthesis of a wide range of pharmaceutical compounds and other biologically active molecules. Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, paramount among which is its solubility. The ability to dissolve this compound in a suitable organic solvent is fundamental to reaction kinetics, purification processes such as recrystallization, and the formulation of final products.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will leverage established principles of organic chemistry and data from structurally related compounds to provide a robust predictive analysis. Furthermore, it will equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to determine its solubility in various organic solvents.
Physicochemical Properties of this compound
A foundational understanding of the molecule's physical and chemical characteristics is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | PubChem[1] |
| Molecular Weight | 231.04 g/mol | PubChem[1] |
| Appearance | White to off-white solid, powder, or crystals | [2][3] |
| Melting Point | Approximately 121 °C | [4] |
| pKa | ~3.70 (Predicted) | [3] |
The structure of this compound, featuring a carboxylic acid group, a methoxy group, and a bromine atom attached to a benzene ring, dictates its interactions with various solvents. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the methoxy group's oxygen atom can act as a hydrogen bond acceptor. The bromine atom and the benzene ring contribute to the molecule's lipophilicity.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound is complex due to the presence of both polar functional groups (carboxylic acid, methoxy) and a relatively non-polar aromatic ring.
Impact of Solvent Polarity
-
Polar Protic Solvents: These solvents, such as methanol and ethanol, possess O-H or N-H bonds and can engage in hydrogen bonding.[5] Given that this compound has a carboxylic acid group capable of hydrogen bonding, it is expected to exhibit good solubility in polar protic solvents. The solubility of the parent compound, benzoic acid, is significantly high in ethanol and methanol.[6][7]
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetone have large dipole moments but lack O-H or N-H bonds.[5] They can act as hydrogen bond acceptors. It is anticipated that this compound would be soluble in these solvents, particularly DMSO and DMF, which are known for their ability to dissolve a wide range of organic compounds.
-
Non-Polar Solvents: Solvents such as hexane and toluene have low dielectric constants and are unable to form hydrogen bonds. Due to the polar functional groups on this compound, its solubility in non-polar solvents is expected to be limited.
The interplay of these factors is visually represented in the following diagram:
Caption: Factors influencing the solubility of this compound.
Predicted Solubility Profile
Based on the theoretical principles and qualitative information from chemical suppliers, a predicted solubility profile for this compound in common organic solvents is presented below. It is important to note that these are predictions and should be confirmed experimentally.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid and methoxy groups.[5] Patent literature indicates methanol and ethanol are effective recrystallization solvents, implying good solubility at elevated temperatures.[8] |
| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds.[5] Supplier data for a structural isomer suggests solubility in DMSO.[2] |
| Halogenated | Dichloromethane, Chloroform | Moderate | Moderate polarity allows for some interaction. Supplier data for an isomer indicates solubility in chloroform.[2] |
| Ethers | Tetrahydrofuran (THF) | Moderate | Moderate polarity and can act as a hydrogen bond acceptor. |
| Aromatic | Toluene | Low to Moderate | The aromatic ring of toluene can interact with the benzene ring of the solute via π-stacking, but the overall polarity mismatch with the functional groups will limit solubility. Benzoic acid itself has lower solubility in toluene compared to polar solvents.[6][7] |
| Non-Polar | Hexane, Cyclohexane | Low | Significant mismatch in polarity.[5] |
Experimental Determination of Solubility
For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility.[9]
Workflow for Shake-Flask Solubility Determination
Caption: Standard workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the container to prevent solvent evaporation.
-
Agitate the mixture at a constant, controlled temperature using a shaker bath or magnetic stirrer.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the chosen solvent at the specified temperature, taking into account any dilution factors. The result is typically expressed in units such as mg/mL or g/L.
-
Conclusion and Future Directions
While direct quantitative solubility data for this compound remains elusive in readily accessible literature, a strong predictive framework can be established based on its molecular structure and the known behavior of similar compounds. The presence of both polar, hydrogen-bonding functional groups and a lipophilic aromatic ring suggests high solubility in polar protic and aprotic solvents, moderate solubility in solvents of intermediate polarity, and low solubility in non-polar solvents.
For researchers and professionals in drug development, the experimental protocols outlined in this guide provide a robust methodology for obtaining the precise solubility data required for process optimization, formulation development, and other critical applications. It is recommended that future work focus on the systematic experimental determination of the solubility of this compound in a range of pharmaceutically relevant organic solvents at various temperatures to build a comprehensive, publicly available dataset.
References
- Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- Acree Jr, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
- Furtado, F. A., et al. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Semantic Scholar.
- U.S. Pharmacopeial Convention. (2021). <1236> Solubility Measurements.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. BenchChem.
- Slideshare. (2016).
- Zhang, P., et al. (2017). The solubility of benzoic acid in seven solvents.
- Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Tsinman, K., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 569-575.
- BenchChem. (2025). Solubility profile of 2-Bromo-5-methoxybenzothiazole in organic solvents. BenchChem.
- PubChem. (n.d.). This compound.
- ChemDad. (n.d.). 2-BROMO-5-METHOXYBENZOIC ACID. Five Chongqing Chemdad Co., Ltd.
- Chemcasts. (n.d.).
- ChemicalBook. (n.d.). This compound CAS#: 2476-35-9. ChemicalBook.
- ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis. ChemicalBook.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzoic acid 98%. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzoic acid 98%. Sigma-Aldrich.
- PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid.
- NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST WebBook.
- ResearchGate. (2015). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Chemsrc. (n.d.). This compound. Chemsrc.
- ResearchGate. (2010). (PDF) Solubility of Benzoic Acid in Mixed Solvents.
- Ottokemi. (n.d.). 2-Bromo-5-methoxybenzoic acid, 98%. Ottokemi.
- BLD Pharm. (n.d.). 2-Bromo-5-methoxybenzoic acid. BLD Pharm.
- AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 99.
- Tokyo Chemical Industry. (n.d.). 2-Bromo-5-methoxybenzoic Acid. Tokyo Chemical Industry (India) Pvt. Ltd.
Sources
- 1. This compound | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-BROMO-5-METHOXYBENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound CAS#: 2476-35-9 [m.chemicalbook.com]
- 4. 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
A Technical Guide to the Spectral Analysis of 5-Bromo-2-methoxybenzoic Acid
This in-depth technical guide provides a comprehensive analysis of the spectral data for 5-Bromo-2-methoxybenzoic acid (CAS No: 2476-35-9), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a deeper understanding of the principles behind the spectral interpretations. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through authoritative sources.
Introduction to this compound
This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₇BrO₃. Its structure, featuring a bromine atom and a methoxy group on the benzoic acid backbone, gives rise to a unique spectral fingerprint that can be elucidated through various analytical techniques. Understanding these spectral characteristics is paramount for confirming its identity, purity, and for tracking its transformations in chemical reactions.
Molecular Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Experimental Protocol:
A standard approach for acquiring a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).[1]
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure good signal dispersion.[1]
-
Acquisition Parameters: A standard pulse program is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm for ¹H NMR), and a relaxation delay that allows for full relaxation of the protons between scans.
Workflow for ¹H NMR Analysis:
Caption: Workflow for ¹H NMR Spectroscopy Analysis.
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the carboxylic acid proton, the three aromatic protons, and the methoxy group protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~11-13 | Singlet (broad) | - | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad singlet due to hydrogen bonding and exchange with trace amounts of water.[2] |
| ~7.9 | Doublet | ~2.5 | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxylic acid group and is deshielded. It is split by the meta-coupled H-4. |
| ~7.6 | Doublet of Doublets | ~8.8, 2.5 | 1H | H-4 | This proton is coupled to both the ortho H-3 and the meta H-6. |
| ~6.9 | Doublet | ~8.8 | 1H | H-3 | This proton is ortho to the electron-donating methoxy group and is shielded. It is split by the ortho-coupled H-4. |
| ~3.9 | Singlet | - | 3H | -OCH₃ | The protons of the methoxy group are in a different chemical environment and appear as a singlet as there are no adjacent protons to couple with. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.[3]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol:
The protocol for ¹³C NMR is similar to that of ¹H NMR, but typically requires a greater number of scans due to the lower natural abundance of the ¹³C isotope (~1.1%). Proton decoupling is commonly employed to simplify the spectrum, resulting in a singlet for each unique carbon atom.
Interpretation of the ¹³C NMR Spectrum:
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, one for each carbon atom in a unique chemical environment.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | C=O | The carbonyl carbon of a carboxylic acid is highly deshielded and appears in this characteristic downfield region.[4][5] |
| ~158 | C-OCH₃ | The aromatic carbon directly attached to the electron-donating methoxy group is significantly deshielded. |
| ~135 | C-Br | The aromatic carbon attached to the bromine atom is deshielded, though to a lesser extent than the carbon attached to the methoxy group. |
| ~125 | C-COOH | The aromatic carbon bearing the carboxylic acid group. |
| ~122 | C-H (aromatic) | Aromatic carbons are generally found in the 110-160 ppm range. Specific assignments require more detailed analysis or computational prediction. |
| ~118 | C-H (aromatic) | |
| ~115 | C-H (aromatic) | |
| ~56 | -OCH₃ | The carbon of the methoxy group is an sp³ hybridized carbon attached to an electronegative oxygen, placing it in this region. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
-
Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[6]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first recorded, followed by the spectrum of the sample. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Workflow for IR Spectroscopy:
Caption: Workflow for Infrared Spectroscopy Analysis.
Interpretation of the IR Spectrum:
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity | Comments |
| 2500-3300 | O-H stretch (carboxylic acid) | Broad, Strong | This very broad absorption is a hallmark of the hydrogen-bonded dimer of a carboxylic acid and often overlaps with the C-H stretching region.[7][8][9] |
| ~3000 | C-H stretch (aromatic) | Medium | Appears as sharp peaks superimposed on the broad O-H stretch. |
| ~2950, ~2850 | C-H stretch (alkane -OCH₃) | Medium | Characteristic of the methyl group. |
| 1680-1710 | C=O stretch (carboxylic acid) | Strong, Sharp | The carbonyl stretch of an aromatic carboxylic acid is typically found in this region. Conjugation with the aromatic ring lowers the frequency compared to a saturated carboxylic acid.[9][10] |
| ~1600, ~1475 | C=C stretch (aromatic ring) | Medium to Strong | These absorptions are characteristic of the benzene ring. |
| ~1250 | C-O stretch (acid & ether) | Strong | This region will likely show a strong, broad absorption due to the coupled C-O stretching of the carboxylic acid and the aryl ether. |
| ~920 | O-H bend (out-of-plane) | Broad, Medium | Another characteristic, albeit less commonly cited, band for a carboxylic acid dimer.[7] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and deducing its structure.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV. This high energy leads to extensive and reproducible fragmentation.[11]
-
Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF), separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Workflow for Mass Spectrometry:
Caption: Workflow for Mass Spectrometry Analysis.
Interpretation of the Mass Spectrum:
The mass spectrum of this compound will exhibit several key features.
Molecular Ion Peak:
A crucial feature will be the presence of two molecular ion peaks of nearly equal intensity at m/z 230 and 232. This is due to the natural isotopic abundance of bromine, which consists of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[12] The peak at m/z 230 corresponds to the molecule containing ⁷⁹Br, and the peak at m/z 232 corresponds to the molecule containing ⁸¹Br. This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Key Fragmentation Patterns:
The fragmentation of the molecular ion will likely proceed through several pathways:
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Loss from Molecular Ion |
| 230/232 | [C₈H₇BrO₃]⁺ | - (Molecular Ion) |
| 215/217 | [C₇H₄BrO₃]⁺ | -CH₃ |
| 187/189 | [C₇H₄BrO₂]⁺ | -COOH |
| 151 | [C₈H₇O₃]⁺ | -Br |
| 107 | [C₇H₇O]⁺ | -Br, -CO₂ |
| 77 | [C₆H₅]⁺ | -Br, -OCH₃, -CO₂ |
The fragmentation of benzoic acid derivatives often involves the loss of the carboxylic acid group and other substituents.[13] The presence of bromine will result in isotopic doublets for all bromine-containing fragments.
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary suite of analytical tools for the comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise atomic connectivity and chemical environment of the hydrogen and carbon atoms. IR spectroscopy confirms the presence of key functional groups, particularly the carboxylic acid moiety. Mass spectrometry provides definitive information on the molecular weight and elemental composition (specifically the presence of bromine) and offers insights into the molecule's stability and fragmentation pathways. This guide serves as a foundational resource for scientists working with this important chemical compound, enabling confident identification and further investigation.
References
- McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15. [Link]
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
- Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
- LibreTexts Chemistry. (2023).
- LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]
- Royal Society of Chemistry. (n.d.).
- Massachusetts Institute of Technology. (n.d.). APPENDIX 2 - ¹H NMR Spectral parameters for substituted benzenes. [Link]
- Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of benzoic acid. [Link]
- University of Bristol. (n.d.). ¹H NMR Spectroscopy. [Link]
- Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid. [Link]
- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]
- Career Endeavour. (n.d.). nmr-spectroscopy.pdf. [Link]
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
Sources
- 1. rsc.org [rsc.org]
- 2. web.mit.edu [web.mit.edu]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. careerendeavour.com [careerendeavour.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Researcher's Guide to Sourcing 5-Bromo-2-methoxybenzoic Acid: From Supplier Validation to Safe Handling
For researchers, scientists, and drug development professionals, the integrity of a starting material is paramount to the success of any synthetic endeavor. 5-Bromo-2-methoxybenzoic acid, a key building block in the synthesis of various biologically active molecules, is no exception.[1][2] Its utility as an intermediate in the creation of pharmaceuticals, such as anti-inflammatory agents and SGLT2 inhibitors for diabetes therapy, underscores the need for a reliable and well-characterized source of this compound.[2][3] This in-depth technical guide provides a framework for navigating the commercial landscape of this compound suppliers, offering insights into supplier evaluation, quality control, and best practices for laboratory use.
The Critical Role of Supplier Selection in Research and Development
The selection of a chemical supplier extends beyond a simple commercial transaction; it is a critical step that can significantly impact experimental outcomes, timelines, and the validity of research findings. A supplier's commitment to quality, transparency, and consistency directly translates to the reliability of the reagents they provide. For a compound like this compound, where isomeric purity and the absence of reactive impurities are crucial, a rigorous supplier evaluation process is not just recommended, but essential.
The core of this evaluation process can be visualized as a workflow that progresses from initial supplier identification to the final qualification of the chemical for use in the laboratory.
Caption: A streamlined workflow for qualifying a commercial supplier of this compound.
Key Commercial Suppliers and Comparative Specifications
A survey of the market reveals several reputable suppliers of this compound catering to the research and pharmaceutical sectors. While not exhaustive, the following table summarizes key specifications from a selection of prominent vendors to aid in the initial screening process. It is imperative to note that purity claims should always be verified by consulting the lot-specific Certificate of Analysis (CoA).
| Supplier | Purity Specification | CAS Number | Molecular Formula | Additional Notes |
| Sigma-Aldrich (MilliporeSigma) | ≥98% | 22921-68-2 | BrC₆H₃(OCH₃)CO₂H | Offers various grades and quantities; detailed CoA and safety information available. |
| Simson Pharma Limited | High Quality | 2476-35-9 | Not Specified | Emphasizes that every compound is accompanied by a Certificate of Analysis. |
| Tokyo Chemical Industry (TCI) | >98.0% (HPLC) | 22921-68-2 | C₈H₇BrO₃ | A well-established supplier for research chemicals with readily available technical data.[4][5] |
| Ottokemi | 98% | 22921-68-2 | BrC₆H₃(OCH₃)CO₂H | Provides Certificate of Analysis and Specifications Sheet for their products.[6][7] |
| Jai Swaminarayan Multichem | 99%+ | 22921-62-2 | Not Specified | A manufacturer and exporter with a focus on industrial applications, offering high purity. |
| Clinivex | >95% | 22921-68-2 | C₈H₇BrO₃ | Positions the compound as an intermediate for synthesizing complex pharmaceutical compounds.[1] |
Note: The CAS numbers 2476-35-9 and 22921-68-2 both refer to isomers of bromo-methoxybenzoic acid. Researchers should confirm the specific isomer required for their synthesis. This guide focuses on suppliers of both, with an emphasis on the importance of verifying the exact chemical structure.
Decoding the Certificate of Analysis (CoA): A Researcher's Checklist
The Certificate of Analysis is the single most important document for validating the quality of a chemical lot. It provides a detailed summary of the analytical tests performed to confirm the identity, purity, and quality of the specific batch of material you receive. A comprehensive CoA for this compound should include the following:
-
Appearance: A visual description of the material (e.g., White to off-white solid).[8]
-
Identity Confirmation:
-
¹H NMR Spectrum: The data should be consistent with the structure of this compound.[8]
-
-
Purity Assessment:
-
HPLC: This is a critical measure of purity, and the CoA should specify the percentage purity.[8]
-
-
Water Content:
-
Karl Fischer (KF): Important for reactions sensitive to moisture.[8]
-
-
Residual Solvents:
-
Gas Chromatography (GC): May be included to quantify any remaining solvents from the synthesis and purification process.
-
-
Inorganic Impurities:
-
Residue on Ignition: This test provides a measure of the total amount of inorganic impurities.[8]
-
The logical flow for a researcher when handling a new batch of a critical reagent should always begin with a thorough review of the CoA.
Caption: Decision workflow for the acceptance of a new batch of this compound based on its Certificate of Analysis.
Experimental Protocol: Safe Handling and Storage
Adherence to proper laboratory safety protocols is non-negotiable. This compound, like many organic compounds, requires careful handling to minimize risk.
Hazard Identification:
-
Skin Irritation: Causes skin irritation.[10]
-
Eye Irritation: Causes serious eye irritation.[10]
-
Respiratory Irritation: May cause respiratory irritation.[10]
Step-by-Step Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[11][12] Ensure that eyewash stations and safety showers are readily accessible.[10][12]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[10][11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[11]
-
Body Protection: Wear a lab coat. For larger quantities or where there is a significant risk of splashing, consider additional protective clothing.[11]
-
-
Hygiene Practices:
-
Storage:
-
Spill & Disposal:
Conclusion
The successful application of this compound in research and drug development is fundamentally linked to the quality and purity of the starting material. By adopting a systematic approach to supplier evaluation, meticulously scrutinizing the Certificate of Analysis, and adhering to stringent safety protocols, researchers can mitigate risks and enhance the reproducibility and reliability of their work. The insights and protocols outlined in this guide serve as a comprehensive resource for scientists, empowering them to make informed decisions when sourcing this critical chemical intermediate.
References
- Jai Swaminarayan Multichem. 2-Bromo 5-Methoxybenzoic Acid Supplier, Manufacturer & Exporter. [Link]
- Ottokemi. 2-Bromo-5-methoxybenzoic acid, 98% - 22921-68-2. [Link]
- Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-5-methoxybenzoic acid. [Link]
- Ottokemi. 2-Bromo-5-methoxybenzoic acid, 98%, COA, Certificate of Analysis, 22921-68-2, B 2592. [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- PubChem. This compound | C8H7BrO3 | CID 881739. [Link]
Sources
- 1. theclinivex.com [theclinivex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. 2-Bromo-5-methoxybenzoic Acid | 22921-68-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-5-methoxybenzoic acid, 98% - 22921-68-2 - Manufacturers & Suppliers in India [ottokemi.com]
- 7. 2-Bromo-5-methoxybenzoic acid, 98%, COA, Certificate of Analysis, 22921-68-2, B 2592 [ottokemi.com]
- 8. file.leyan.com [file.leyan.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
physical appearance of 5-Bromo-2-methoxybenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted benzoic acid derivative that serves as a crucial building block in organic synthesis. Its utility in the development of novel pharmaceutical compounds and other complex molecules necessitates a thorough understanding of its physical and chemical characteristics. This guide provides a comprehensive overview of the physical appearance and key physicochemical properties of this compound, offering practical insights for its handling, characterization, and application in a research and development setting. A critical point of clarification is the distinction from its isomer, 2-Bromo-5-methoxybenzoic acid, which possesses different physical properties and is often a source of confusion.
Compound Identification and Structure
It is imperative to distinguish this compound from its structural isomer, 2-Bromo-5-methoxybenzoic acid, as their physical properties, particularly the melting point, differ significantly.
-
Systematic Name: this compound
-
Synonyms: 5-Bromo-o-anisic acid
-
CAS Number: 2476-35-9[1]
-
Molecular Formula: C₈H₇BrO₃[1]
-
Molecular Weight: 231.04 g/mol [1]
In contrast, the isomer 2-Bromo-5-methoxybenzoic acid is identified by CAS Number 22921-68-2 and exhibits a higher melting point.[2][3]
Chemical Structure Visualization
The structural arrangement of this compound, with the bromine atom at position 5 and the methoxy group at position 2 on the benzoic acid ring, is fundamental to its reactivity and physical properties.
Caption: Chemical structure of this compound.
Physical and Chemical Properties
The appearance and physical constants of a compound are primary indicators of its purity and are essential for its proper handling and use in synthetic protocols.
Physical Appearance
This compound is typically a solid at room temperature.[4] Its appearance is most commonly described as a white to off-white or tan crystalline powder or chunks.[5]
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound. It is crucial to note the variance in reported melting points, which may be attributable to different analytical methods or sample purity.
| Property | Value | Source(s) |
| Physical Form | Powder to crystal | [4] |
| Color | White to almost white/tan | [5] |
| Melting Point | 118-122 °C | [4] |
| 119.0 to 123.0 °C | ||
| 121 °C | [5] | |
| Boiling Point | 334.7±27.0 °C (Predicted) | [4] |
| Density | 1.625±0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | [2][6] |
Handling, Storage, and Safety
Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring laboratory safety.
Safety Precautions
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as toxic if swallowed.[1][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[7][8] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[7][8]
Storage Recommendations
To ensure its stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][4] It should be kept away from incompatible materials such as strong oxidizing agents.[8]
Experimental Protocol: Characterization
Verifying the identity and purity of this compound is a critical first step in any experimental workflow. Melting point determination is a fundamental and accessible method for this purpose.
Workflow for Material Verification
Caption: Workflow for identity verification via melting point determination.
Step-by-Step Melting Point Determination
-
Sample Preparation: Ensure the this compound sample is completely dry. If necessary, grind a small amount into a fine powder using a mortar and pestle.
-
Capillary Tube Packing: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the packed capillary tube into a calibrated melting point apparatus.
-
Heating and Observation: Heat the sample rapidly to about 10-15 °C below the expected melting point (approx. 118 °C). Then, decrease the heating rate to 1-2 °C per minute.
-
Recording the Melting Range: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
-
Data Interpretation: A sharp melting range (e.g., 1-2 °C) that falls within the literature value (approximately 118-123 °C) is indicative of a pure sample.[4] A broad or depressed melting range suggests the presence of impurities.
Conclusion
A precise understanding of the physical appearance and properties of this compound (CAS 2476-35-9) is fundamental for its effective use in research and drug development. Its characterization as a white to off-white crystalline solid with a melting point in the range of 118-123 °C provides a primary means of identification and purity assessment. Researchers must remain vigilant in distinguishing this compound from its isomer, 2-Bromo-5-methoxybenzoic acid, to ensure the accuracy and reproducibility of their synthetic endeavors. Adherence to proper safety and handling protocols is essential for mitigating risks associated with its toxicity.
References
- PubChem. This compound | C8H7BrO3 | CID 881739. [Link]
- Ottokemi. 2-Bromo-5-methoxybenzoic acid, 98% - 22921-68-2. [Link]
- Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-5-methoxybenzoic acid. [Link]
- Chemsrc. This compound | CAS#:2476-35-9. [Link]
- Five Chongqing Chemdad Co. 2-BROMO-5-METHOXYBENZOIC ACID. [Link]
Sources
- 1. This compound | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-BROMO-5-METHOXYBENZOIC ACID | 22921-68-2 [chemicalbook.com]
- 3. 2-Bromo-5-methoxybenzoic acid, 98% - 22921-68-2 - Manufacturers & Suppliers in India [ottokemi.com]
- 4. This compound CAS#: 2476-35-9 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 2-BROMO-5-METHOXYBENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Melting Point of 5-Bromo-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Bromo-2-methoxybenzoic Acid
This compound is a substituted benzoic acid derivative with significant applications in organic synthesis and drug discovery. Its structural features make it a valuable building block for the creation of more complex molecules with potential therapeutic activities. In the rigorous environment of pharmaceutical development, the physical and chemical properties of such intermediates are of paramount importance. Among these, the melting point stands out as a critical parameter for identification and quality control.
A precise and sharp melting point is a hallmark of a pure crystalline solid.[1][2] For a compound like this compound, which may be used in the synthesis of active pharmaceutical ingredients (APIs), ensuring high purity is non-negotiable. The melting point provides a rapid and cost-effective preliminary assessment of purity.
Reported Melting Point Data for this compound
A review of commercially available this compound (CAS Number: 2476-35-9) reveals a range of reported melting points. This variation can be attributed to differences in the purity of the material from various suppliers. It is also crucial to distinguish it from its isomer, 2-Bromo-5-methoxybenzoic acid (CAS Number: 22921-68-2), which exhibits a different melting point range.
| Supplier/Database | Reported Melting Point (°C) | CAS Number |
| ChemicalBook[3] | 118-122 | 2476-35-9 |
| ECHEMI[4] | 121 | 2476-35-9 |
It is noteworthy that the isomer, 2-Bromo-5-methoxybenzoic acid (CAS: 22921-68-2), has a significantly higher melting point, with reported values including 158-160°C, 161°C, 155-160°C, and 157-159°C.[5][6][7][8][9] This highlights the importance of correct isomer identification.
The Science Behind Melting Point Determination
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state in equilibrium.[10] For a pure crystalline solid, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point.[1] The underlying principle is that the energy supplied as heat overcomes the intermolecular forces holding the molecules in a fixed crystal lattice.[2]
Factors Influencing the Melting Point:
Several factors can affect the observed melting point of a compound:
-
Purity: The presence of impurities disrupts the regular crystalline lattice structure, making it easier to break the intermolecular forces.[11] This results in a depression of the melting point and a broadening of the melting range.[1][11] This phenomenon, known as freezing-point depression, is a fundamental concept in physical chemistry.
-
Crystalline Structure: The arrangement of molecules in the solid state, or crystal lattice, significantly impacts the melting point.[11][12] More ordered and stable crystal structures require more energy to break down, leading to higher melting points.[13]
-
Intermolecular Forces: The types and strengths of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) play a crucial role. Stronger intermolecular forces result in a higher melting point as more energy is needed to separate the molecules.
-
Molecular Weight and Symmetry: Generally, for a series of related compounds, the melting point increases with molecular weight.[14] High molecular symmetry can lead to more efficient packing in the crystal lattice, resulting in a higher melting point.[10]
Experimental Protocol for Melting Point Determination
The following is a detailed protocol for the accurate determination of the melting point of this compound using a modern digital melting point apparatus.
Materials and Equipment:
-
This compound sample
-
Digital melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Safety glasses and lab coat
Step-by-Step Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 1-2 mm high.[15][16]
-
-
Loading the Sample:
-
Insert the capillary tube, sealed end down, into the heating block of the melting point apparatus.
-
-
Rapid Determination (Optional but Recommended):
-
To save time, a preliminary rapid heating can be performed to get an approximate melting point range. Set a fast heating rate and observe the approximate temperature at which the sample melts.
-
-
Accurate Determination:
-
Allow the apparatus to cool down to at least 20°C below the approximate melting point.
-
Insert a new capillary tube with the sample.
-
Set a slow heating rate, typically 1-2°C per minute, as you approach the expected melting point.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal disappears (the end of the melting range).
-
-
Data Recording and Interpretation:
-
The recorded temperature range is the melting point of the sample.
-
A pure sample of this compound should exhibit a sharp melting range (typically 0.5-1.0°C).
-
A broad melting range (greater than 2°C) suggests the presence of impurities.
-
Workflow for Melting Point Determination:
Caption: Workflow for accurate melting point determination.
Synthesis, Purification, and Impact on Melting Point
The purity of this compound is intrinsically linked to its synthesis and purification methods. Common synthetic routes may involve the bromination of 2-methoxy-4-methylbenzoic acid or 3-methoxybenzoic acid.[17][18][19] These reactions can sometimes lead to the formation of isomeric byproducts or incomplete reactions, resulting in impurities that will depress and broaden the melting point.
Effective purification techniques, such as recrystallization, are crucial for obtaining a highly pure product with a sharp melting point. The choice of solvent for recrystallization is critical to ensure that the desired compound crystallizes while impurities remain in the solution.
Conclusion
The melting point of this compound is a fundamental physical property that serves as a crucial indicator of its identity and purity. For researchers and professionals in drug development, a thorough understanding of how to accurately determine and interpret this value is essential for ensuring the quality and consistency of their work. By adhering to meticulous experimental protocols and being mindful of the factors that can influence the melting point, scientists can confidently assess the purity of this important synthetic intermediate.
References
- University of Calgary.
- TutorChase. What factors affect the melting point of a substance?. [Link]
- Thompson Rivers University.
- Scribd. Determination of Melting Point of An Organic Compound. [Link]
- University of Technology. experiment (1)
- BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
- Reddit. How does crystal structure affect melting point?. [Link]
- Homework.Study.com. Do crystalline solids have high or low melting points?. [Link]
- Wikipedia. Melting point. [Link]
- Quora. Why does crystalline solid have a sharp melting point?. [Link]
- PubChem. This compound. [Link]
- Ottokemi. 2-Bromo-5-methoxybenzoic acid, 98%. [Link]
- Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Thieme Connect. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. [Link]
- PubChem. 2-Bromo-5-methoxybenzoic acid. [Link]
- Chemdad. 2-BROMO-5-METHOXYBENZOIC ACID. [Link]
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. quora.com [quora.com]
- 3. This compound CAS#: 2476-35-9 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 22921-68-2 2-Bromo-5-methoxybenzoic acid AKSci J91007 [aksci.com]
- 6. CAS 22921-68-2 | 2621-9-X3 | MDL MFCD00020214 | 2-Bromo-5-methoxybenzoic acid | SynQuest Laboratories [synquestlabs.com]
- 7. 2-溴-5-甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Bromo-5-methoxybenzoic acid, 98% - 22921-68-2 - Manufacturers & Suppliers in India [ottokemi.com]
- 9. 2-BROMO-5-METHOXYBENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Melting point - Wikipedia [en.wikipedia.org]
- 11. tutorchase.com [tutorchase.com]
- 12. reddit.com [reddit.com]
- 13. homework.study.com [homework.study.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. scribd.com [scribd.com]
- 16. byjus.com [byjus.com]
- 17. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 18. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 19. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
A Comprehensive Guide to the Nomenclature and Identification of 5-Bromo-2-methoxybenzoic acid
This technical guide provides an in-depth exploration of the various names, synonyms, and identifiers for the chemical compound 5-Bromo-2-methoxybenzoic acid. For researchers, scientists, and professionals in drug development, precise molecular identification is paramount. A single misplaced substituent or an incorrect registry number can lead to failed experiments, invalid data, and significant delays. This document serves as a definitive reference for navigating the nomenclature of this important chemical building block, ensuring accuracy and clarity in research and communication.
Primary Chemical Identifiers: The Foundation of Unambiguous Identification
Before delving into systematic and common names, it is crucial to ground our understanding in the most stable and universally accepted identifiers. These codes and strings are designed to be unique and machine-readable, forming the bedrock of chemical informatics. The primary identifiers for this compound are summarized below.
| Identifier | Value | Authority/Purpose |
| CAS Number | 2476-35-9 | The unique numerical identifier assigned by the Chemical Abstracts Service (CAS)[1][2][3][4][5]. |
| Molecular Formula | C8H7BrO3 | Represents the elemental composition of the molecule[1][2][3][5]. |
| Molecular Weight | 231.04 g/mol | The mass of one mole of the substance[1][5]. |
| InChI | 1S/C8H7BrO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | The International Chemical Identifier, a textual representation that encodes the molecular structure[2][5]. |
| InChIKey | JFDUXZIRWBYBAQ-UHFFFAOYSA-N | A shortened, hashed version of the InChI used for database lookups[2][5]. |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)C(=O)O | A line notation for describing molecular structures[2]. |
| EC Number | 626-883-8 | European Community number for identifying substances in the European market[2]. |
| MDL Number | MFCD00093713 | An identifier from the Molecular Design Limited database, commonly used by chemical suppliers[2][5]. |
Systematic and Common Nomenclature
While primary identifiers are essential for databases, human-readable names are vital for reports, publications, and daily communication. Understanding the logic behind these names prevents confusion, particularly with closely related isomers.
IUPAC Name: A Systematic Approach
The official name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is This compound [2]. This name is constructed based on a set of established rules:
-
Parent Structure : The core is "benzoic acid," a benzene ring with a carboxylic acid group (-COOH).
-
Numbering : The carbon atom of the carboxylic acid group is designated as position 1 on the benzene ring.
-
Substituents :
-
A methoxy group (-OCH3) is located at the 2-position.
-
A bromine atom (-Br) is located at the 5-position.
-
Common Synonyms and Trivial Names
In laboratory settings and historical literature, several synonyms are frequently encountered. The most prevalent of these is 5-Bromo-o-anisic acid [2][3][4].
-
Causality of the Name : The term "anisic acid" is a trivial name for methoxybenzoic acid. The prefix "o-" (ortho) specifies that the methoxy group is at the 2-position, adjacent to the carboxylic acid. Therefore, "o-anisic acid" is a synonym for 2-methoxybenzoic acid. The name "5-Bromo-o-anisic acid" logically follows by indicating the bromine atom is at the 5-position of this parent structure.
Other depositor-supplied synonyms found in chemical databases include:
The following diagram illustrates the relationship between the core structure and its most critical identifiers.
Caption: Workflow for verifying chemical nomenclature and identity.
Step-by-Step Methodology:
-
Initiate Search : Begin with the identifier you have, whether it is a name, synonym, or CAS number.
-
Consult Authoritative Database : Use a comprehensive chemical database such as PubChem, ChemicalBook, or a subscription service like SciFinder. Enter your initial identifier. [1][2]3. Aggregate Identifiers : From the database entry, collect all primary identifiers: the accepted IUPAC name, CAS number, molecular structure, and InChIKey.
-
Compare with Source : Cross-reference these aggregated identifiers with the information provided by your chemical supplier on the bottle label and, most importantly, the Certificate of Analysis (CoA).
-
Structural Confirmation : If analytical capabilities are available (e.g., NMR, Mass Spectrometry), confirm that the spectral data matches the expected structure. PubChem often lists reference spectra that can be used for comparison. [2]6. Resolution : If all identifiers and data points align, the chemical's identity is verified. If any discrepancy exists, especially between the name and the CAS number, halt all work and clarify with the supplier.
By adhering to this protocol, research teams can build a foundation of trust in their starting materials, which is the first step toward reproducible and reliable scientific outcomes.
References
- This compound | C8H7BrO3 | CID 881739. PubChem. [Link]
- This compound | CAS#:2476-35-9. Chemsrc. [Link]
- 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906. PubChem. [Link]
- 2-Bromo-5-methoxybenzoic acid, 98% - 22921-68-2. Ottokemi. [Link]
Sources
An In-depth Technical Guide to the Electronic Effects of Substituents in 5-Bromo-2-methoxybenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the electronic effects governing the chemical properties and reactivity of 5-Bromo-2-methoxybenzoic acid. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the intricate interplay between the inductive and resonance effects of the ortho-methoxy and meta-bromo substituents. By integrating theoretical principles with practical methodologies, including Hammett analysis, spectroscopic techniques, and computational modeling, this guide offers a robust framework for understanding and predicting the behavior of this polysubstituted aromatic compound. Detailed experimental protocols for pKa determination, NMR, and FT-IR analysis are provided, alongside a workflow for computational characterization, ensuring both foundational understanding and practical applicability.
Introduction: The Architecture of Electronic Influence in Aromatic Systems
The reactivity and physicochemical properties of an aromatic molecule, such as this compound, are not merely a sum of its constituent atoms but are dictated by the nuanced electronic dialogue between its functional groups and the central benzene ring. The acidity of the carboxylic acid, the electron density distribution, and the susceptibility to electrophilic or nucleophilic attack are all governed by the electron-donating and electron-withdrawing nature of its substituents. In the case of this compound, we observe a fascinating interplay of competing electronic influences from a methoxy group at the ortho position and a bromine atom at the meta position relative to the carboxyl group.
Understanding these effects is paramount for rational drug design, synthesis optimization, and predicting metabolic pathways. This guide will dissect these electronic contributions, providing both a qualitative and quantitative framework for their evaluation.
Deconstructing the Substituent Effects in this compound
The acidity of a benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Substituents that stabilize this anion by delocalizing its negative charge will increase the acidity (lower pKa), while those that destabilize it will decrease acidity (higher pKa).[1][2]
The Methoxy Group (-OCH₃) at the Ortho Position: A Dichotomy of Effects
The methoxy group is a classic example of a substituent with dual electronic character.[3]
-
Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect increases the electron density on the benzene ring, particularly at the ortho and para positions.[3][4] This effect, on its own, would destabilize the benzoate anion and decrease acidity.
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the ring through the sigma bond.[3] This electron-withdrawing inductive effect helps to stabilize the negative charge of the carboxylate anion, thereby increasing acidity.[5]
In the context of ortho-methoxybenzoic acid, a third critical factor emerges: the "ortho effect." This is a combination of steric and electronic factors. Steric hindrance between the bulky methoxy group and the carboxyl group forces the -COOH group out of the plane of the benzene ring.[5][6][7] This twisting disrupts the resonance between the carboxyl group and the ring, which paradoxically increases the acidity by preventing the destabilizing +M effect of the ring from reaching the carboxylate. This steric effect is a primary reason why most ortho-substituted benzoic acids are stronger than benzoic acid itself, regardless of the substituent's electronic nature.[6][7]
The Bromo Group (-Br) at the Meta Position: A Dominant Inductive Pull
The bromine atom also exhibits a dual electronic nature, but with a different balance of forces compared to the methoxy group.
-
Inductive Effect (-I): As a halogen, bromine is significantly more electronegative than carbon and thus exerts a strong electron-withdrawing inductive effect.[8] This effect is transmitted through the sigma bonds, stabilizing the negative charge on the carboxylate anion and increasing the acidity of the benzoic acid.
-
Resonance Effect (+M): Like oxygen, bromine has lone pairs that can be donated to the aromatic ring. However, the orbital overlap between the bromine 4p orbitals and the carbon 2p orbitals is poor due to differences in size and energy.[8] Consequently, the resonance effect of bromine is much weaker than its inductive effect.[8]
At the meta position, the resonance effect of the bromo group does not extend to the carboxyl group, meaning its influence is almost purely inductive.[1] This strong -I effect significantly enhances the acidity of the molecule.
The Combined Effect: A Synergistic Enhancement of Acidity
In this compound, these effects coalesce:
-
The ortho-methoxy group , primarily through the ortho effect, sterically inhibits resonance and increases acidity.
-
The meta-bromo group exerts a powerful electron-withdrawing inductive effect, further stabilizing the benzoate anion.
Both substituents, therefore, are expected to increase the acidity of the parent benzoic acid molecule.
Quantitative Analysis: The Hammett Equation
The Hammett equation provides a powerful tool for quantifying the electronic influence of meta and para substituents on the reactivity of benzene derivatives.[5][9] It is expressed as:
log(K/K₀) = σρ
where:
-
K is the equilibrium constant for the substituted reaction.
-
K₀ is the equilibrium constant for the unsubstituted reaction.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
For the dissociation of benzoic acids in water at 25°C, ρ is defined as 1.[5] Therefore, the equation simplifies to:
pKa₀ - pKa = σ
We can estimate the pKa of this compound by considering the additive nature of substituent effects.
| Substituent | Position | Type of Effect | Hammett Constant (σ) |
| Methoxy | ortho | -I, +M, Steric (Ortho Effect) | σ_ortho_ is not standardly tabulated |
| Bromo | meta | -I >> +M | σ_meta_ = +0.39[10][11] |
Due to the complexity of the ortho effect, a standard Hammett sigma value for an ortho-methoxy group is not used for simple predictions. However, the positive σ value for the meta-bromo group clearly indicates a significant acid-strengthening effect. The predicted pKa for this compound is approximately 3.70 , which is considerably more acidic than benzoic acid (pKa ≈ 4.2).[5] This supports the qualitative analysis that both substituents contribute to increasing the acidity.
Experimental Verification and Characterization
To empirically validate the theoretical electronic effects, a combination of potentiometric titration and spectroscopic analysis is employed.
Determination of pKa by Potentiometric Titration
This method provides a precise, experimentally determined pKa value, which is the ultimate measure of a compound's acidity in a given solvent.
Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of 0.1 M NaOH and 0.1 M HCl.
-
Prepare a solution of the analyte (this compound) at a known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a water-acetonitrile mixture for solubility).[3]
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.[12]
-
-
Calibration: Calibrate the pH meter using standard aqueous buffers (pH 4, 7, and 10).[12]
-
Titration Setup:
-
Place a known volume (e.g., 20 mL) of the analyte solution into a reaction vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen to remove dissolved CO₂.[12]
-
-
Titration Procedure:
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point from the inflection point of the titration curve.
-
The pH at the half-equivalence point is equal to the pKa of the acid.[12][13]
-
Perform at least three replicate titrations to ensure accuracy and calculate the average pKa and standard deviation.[12]
-
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Analysis
NMR and FT-IR spectroscopy provide insights into the electronic environment of the nuclei and the vibrational modes of the bonds, respectively, which are influenced by the substituents.
-
¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electron density at their respective carbon atoms. The electron-withdrawing bromo group will deshield adjacent protons, shifting their signals downfield. The methoxy group's resonance effect will shield the ortho and para protons, while its inductive effect will have a smaller deshielding influence. The proton of the carboxylic acid will appear as a broad singlet at a very downfield position (typically >10 ppm).
-
¹³C NMR: The chemical shift of the carboxyl carbon is particularly informative. Electron-withdrawing groups on the ring generally cause a downfield shift (deshielding) of the carboxyl carbon signal. The chemical shifts of the aromatic carbons also reveal the electron distribution, with carbons attached to electronegative atoms (like Br and O) being significantly deshielded.
General Protocol for NMR Sample Preparation and Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters are typically sufficient.
-
Spectral Interpretation:
-
Assign the peaks based on their chemical shifts, integration (for ¹H), and coupling patterns (for ¹H).
-
Compare the chemical shifts of the aromatic and carboxyl carbons to those of benzoic acid and monosubstituted derivatives to qualitatively assess the electronic effects of the substituents.
-
The vibrational frequencies of the carboxyl group are sensitive to its electronic environment.
-
O-H Stretch: This appears as a very broad band, typically in the 3300-2500 cm⁻¹ region, due to hydrogen bonding in the carboxylic acid dimer.[14]
-
C=O Stretch: The position of the carbonyl stretching vibration (typically 1760-1680 cm⁻¹) is indicative of the electronic effects.[14] Electron-withdrawing groups tend to increase the frequency (shift to higher wavenumber) by strengthening the C=O bond, while electron-donating groups have the opposite effect. Conjugation with the aromatic ring typically lowers the frequency.
General Protocol for FT-IR Analysis (KBr Pellet):
-
Sample Preparation: Mix a small amount (~1-2 mg) of the crystalline sample with ~100-200 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder.
-
Pellet Formation: Press the powder in a die under high pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.
-
Spectral Interpretation: Identify the key vibrational bands (O-H, C=O, C-O) and compare their positions to reference spectra of related compounds to infer the electronic influence of the substituents.
Computational Chemistry: Visualizing Electronic Landscapes
Quantum mechanical calculations offer a powerful, complementary approach to experimental methods. They allow for the visualization and quantification of electronic properties that are not directly observable.
Workflow for Computational Analysis:
-
Structure Optimization:
-
Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro).
-
Perform a geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d), using software like ORCA or Gaussian.[4]
-
-
Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to compute various electronic properties.
-
-
Analysis and Visualization:
-
Molecular Electrostatic Potential (MEP) Map: This is a key visualization tool. The MEP is mapped onto the electron density surface of the molecule, with colors indicating regions of different electrostatic potential. Red indicates electron-rich regions (negative potential), while blue indicates electron-poor regions (positive potential). For this compound, the MEP would be expected to show a highly positive potential (blue) around the acidic proton of the carboxyl group and a negative potential (red) around the carbonyl oxygen.
-
Atomic Charges: Calculate Mulliken or Natural Bond Orbital (NBO) charges to quantify the electron distribution on each atom.
-
Caption: A typical workflow for computational analysis of electronic properties.
Conclusion
The electronic character of this compound is a product of a complex but predictable interplay of inductive, resonance, and steric effects. The ortho-methoxy group, primarily through the steric ortho effect, and the meta-bromo group, through a strong inductive withdrawal, work in concert to increase the acidity of the molecule relative to benzoic acid. This theoretical understanding can be rigorously tested and quantified through a combination of potentiometric pKa determination, NMR and FT-IR spectroscopy, and computational modeling. The methodologies and principles detailed in this guide provide a robust framework for researchers to analyze and predict the behavior of this and other polysubstituted aromatic compounds, facilitating their application in medicinal chemistry and materials science.
References
- Chemistry Stack Exchange. (2015, December 7). Acidity of o-halobenzoic acids.
- Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Ertokus, G. P., et al. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry.
- (n.d.). Table 1: Hammett constants for some common substituents.
- Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo....
- (n.d.). The Ortho Effect of benzoic acids.
- Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?.
- (n.d.). Unit 4: Free Energy Relationships.
- Wikipedia. (n.d.). Hammett equation.
- Quora. (2018, February 6). Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid?.
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
- Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
- Chemistry Stack Exchange. (2019, November 17). Why acidity of p-methoxybenzoic acid is more acidic than p-hydroxybenzoic acid?.
- Chemistry LibreTexts. (2023, January 29). Electrostatic Potential maps.
- UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps.
- Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
- Björnsson, R., et al. (2020, February 11). Computational chemistry with ORCA. [PowerPoint slides]. Max-Planck-Institut für Kohlenforschung.
- Chemistry Stack Exchange. (2014, September 25). The role of halogens in electrophilic aromatic substitution.
- YouTube. (2021, January 23). Visualizing Molecular Orbitals and Electrostatic Potential Maps | Dr M A Hashmi.
- YouTube. (2022, January 1). Electrostatic Potential (ESP) Surface Calculations and Analysis.
- NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST WebBook.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.
- (n.d.). Determination of pKa's from titration curves.
- SIELC Technologies. (2018, May 16). 2-Bromo-5-methoxybenzoic acid.
- PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid.
- PubChem. (n.d.). This compound.
- UCLA Chemistry. (n.d.). IR: carboxylic acids.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
Sources
- 1. rsc.org [rsc.org]
- 2. optibrium.com [optibrium.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Ortho Effect of benzoic acids [mail.almerja.com]
- 7. quora.com [quora.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models | MDPI [mdpi.com]
- 10. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 11. 5-BROMO-2,4-DIHYDROXYBENZOIC ACID(7355-22-8) 13C NMR [m.chemicalbook.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. znaturforsch.com [znaturforsch.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
5-Bromo-2-methoxybenzoic acid Suzuki coupling reaction conditions
An In-Depth Guide to the Suzuki-Miyaura Coupling of 5-Bromo-2-methoxybenzoic acid: Protocols and Mechanistic Insights
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Biaryl Carboxylic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is indispensable in the synthesis of biaryl compounds, which form the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This application note focuses on a particularly relevant substrate: This compound . The synthesis of its biaryl derivatives is of significant interest in drug development. However, this substrate presents a unique set of challenges that require a nuanced understanding of the reaction mechanism for successful execution. The presence of an electron-donating methoxy group, a sterically influential ortho-substituent, and a potentially coordinating carboxylic acid group all impact reactivity.[5][6] This guide provides researchers and drug development professionals with a detailed exploration of the reaction conditions, step-by-step protocols, and troubleshooting strategies necessary to master the Suzuki coupling of this valuable synthetic intermediate.
The Catalytic Cycle: A Mechanistic Blueprint
The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[2][7] Understanding these fundamental steps is crucial for rational optimization and troubleshooting. The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][8]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step and is influenced by the electron density of the aryl halide.[1] Electron-rich systems, like the one in our substrate due to the methoxy group, can exhibit slower rates of oxidative addition.[7][9]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (the arylboronic acid) to the Pd(II) center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex.[2][10] The choice of base and solvent is critical for the efficiency of this phase.[11][12]
-
Reductive Elimination: In the final step, the two organic partners (the biaryl product) are expelled from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the cycle.[4] Bulky ligands on the palladium catalyst often facilitate this step.[13]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters: A Guide to Component Selection
The success of coupling this compound is highly dependent on the careful selection of each reaction component. The electronic and steric nature of this substrate necessitates a departure from "standard" conditions.
Catalyst & Ligand System
The combination of a palladium precursor and a supporting ligand is the heart of the catalytic system.
-
Palladium Source: Common precatalysts include air-stable Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) or Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1][10]
-
Ligand Selection: Due to the electron-rich nature and steric hindrance of this compound, standard ligands like triphenylphosphine (PPh₃) may yield poor results. Highly active, bulky, and electron-rich phosphine ligands are required to promote both the challenging oxidative addition and the final reductive elimination steps.[5][13] Buchwald-type biarylphosphine ligands are the gold standard for this class of transformation.[14]
The Critical Role of the Base
The base is essential for the transmetalation step but can also be a source of side reactions.[2][12]
-
Function: The base activates the boronic acid by forming a more nucleophilic boronate anion [ArB(OH)₃]⁻, which readily transfers its aryl group to the palladium center.[10]
-
Base Selection: The presence of the carboxylic acid group, which will be deprotonated to a carboxylate salt under basic conditions, must be considered.
-
Potassium Carbonate (K₂CO₃): A common and effective base, often used in aqueous solvent mixtures.[3][16]
-
Potassium Phosphate (K₃PO₄): A stronger, non-nucleophilic base that is often superior for challenging couplings. Its use can accelerate the reaction and suppress side reactions.[14][17]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive option, often used in anhydrous conditions or for particularly difficult substrates.[18]
-
-
Caution: Strong bases like sodium hydroxide (NaOH) can promote ester hydrolysis if the carboxylic acid were protected and may not be optimal.[6]
Solvent System
A mixed solvent system is typically employed to dissolve both the organic substrates and the inorganic base.[7]
-
Common Choices: A mixture of an aprotic organic solvent and water is standard.
-
Rationale: The water component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[11] The organic solvent ensures the solubility of the aryl halide, boronic acid, and the palladium complex.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using a highly active palladium/SPhos catalyst system.
Materials & Equipment
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 eq.)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Potassium Phosphate (K₃PO₄), Palladium(II) Acetate, and SPhos.
-
Inerting the Vessel: Seal the flask and evacuate and backfill with argon three times to ensure a completely inert atmosphere. This is critical to prevent catalyst oxidation and homocoupling side reactions.[20]
-
Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe (a typical ratio is 4:1 to 10:1 v/v, with a substrate concentration of 0.1-0.2 M).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3. This step is crucial to protonate the carboxylate product, rendering it soluble in organic solvents.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.[17]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl-2-carboxylic acid.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Data Summary & Catalyst Comparison
The choice of catalyst system significantly impacts reaction outcomes. The following table summarizes expected performance for the coupling of this compound with phenylboronic acid based on data from analogous systems.
| Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Advantages | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | Broadly applicable, high efficiency for hindered substrates. | [15] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 90-98 | Highly effective for both electron-rich and -poor substrates. | [15] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 60-85 | Standard, readily available catalyst, but may be less effective. | [3] |
| Pd/C | Na₂CO₃ | MeOH/H₂O | Reflux | ~64 | Heterogeneous, easily removable catalyst, but may require higher loading. | [21] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or insufficient ligand loading. 2. Inefficient oxidative addition due to electron-rich substrate. 3. Poor quality or decomposition of boronic acid. | 1. Use a fresh palladium source and ensure correct catalyst/ligand ratio (typically 1:2). 2. Switch to a more electron-rich and bulky ligand (e.g., XPhos, RuPhos).[14] 3. Use fresh boronic acid or consider converting it to a more stable pinacol ester. |
| Protodehalogenation | 1. Presence of hydride sources (impurities in base or solvent). 2. Interruption of the catalytic cycle. | 1. Use an anhydrous, non-nucleophilic base like K₃PO₄.[14] 2. Use high-purity, anhydrous aprotic solvents and ensure a strictly inert atmosphere.[14] |
| Protodeboronation | 1. Presence of excess water or acid. 2. Harsh basic conditions or prolonged high temperatures. | 1. Use freshly degassed solvents. 2. Minimize reaction time once the starting material is consumed. Consider using a boronic ester for increased stability.[20] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction vessel. | Rigorously degas all solvents and maintain a positive pressure of inert gas (Argon/Nitrogen) throughout the reaction.[20] |
References
- Liu, W., Zhou, X., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. [Link]
- Buchwald, S. L., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis.
- Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (2019).
- ACS Publications. (2003).
- Hattori, T., et al. (1993). Convenient Synthesis of Biphenyl-2-carboxylic Acids via the Nucleophilic Aromatic Substitution Reaction of 2-Methoxybenzoates by Aryl Grignard Reagents. Bulletin of the Chemical Society of Japan. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ResearchGate. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
- ResearchGate. (2017). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]
- Wikipedia. Suzuki reaction. [Link]
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
- Wang, Y., et al. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. [Link]
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
- ResearchGate. (2008). The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]
- Paper Teplate. (2019). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. old.rrjournals.com [old.rrjournals.com]
- 5. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of Methyl 5-Bromo-2-methoxybenzoate via Fischer Esterification
Abstract
This application note provides a comprehensive, in-depth technical guide for the synthesis of methyl 5-bromo-2-methoxybenzoate through the Fischer esterification of 5-bromo-2-methoxybenzoic acid with methanol. This protocol is specifically designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and outlines the necessary work-up and purification procedures. Emphasis is placed on the causal reasoning behind experimental choices to ensure both reproducibility and a thorough understanding of the process. All procedural steps are grounded in established chemical principles and supported by authoritative references.
Introduction and Significance
Methyl 5-bromo-2-methoxybenzoate is a valuable building block in organic synthesis, frequently utilized as a key intermediate in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the bromo, methoxy, and methyl ester functionalities on the aromatic ring allows for a diverse range of subsequent chemical transformations.
The Fischer esterification is a classic and widely employed method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] It is a reversible reaction, and thus, reaction conditions are optimized to drive the equilibrium toward the formation of the ester product. This is typically achieved by using a large excess of the alcohol, which also conveniently serves as the solvent, or by the removal of water as it is formed.[1] This application note will detail the acid-catalyzed esterification of this compound, a reaction that is both efficient and scalable.
Reaction Mechanism: The Fischer Esterification Pathway
The Fischer esterification of this compound proceeds through a series of equilibrium steps, initiated by the protonation of the carboxylic acid. The use of a strong acid catalyst, such as concentrated sulfuric acid, is crucial for this process.
The mechanism can be delineated as follows:
-
Protonation of the Carbonyl Oxygen: The reaction commences with the protonation of the carbonyl oxygen of the this compound by the acid catalyst. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (the former methanol molecule) to one of the hydroxyl groups, creating a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.
-
Deprotonation: The final step involves the deprotonation of the protonated ester, typically by a molecule of methanol or the conjugate base of the catalyst, to yield the final product, methyl 5-bromo-2-methoxybenzoate, and regenerate the acid catalyst.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of all reagents is paramount for the safe and successful execution of this protocol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Safety Precautions |
| This compound | C₈H₇BrO₃ | 231.04 | 157-159 | Not available | Toxic if swallowed.[2][3] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. |
| Methanol | CH₄O | 32.04 | -98 | 64.7 | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 10 | 337 | Causes severe skin burns and eye damage.[4] Extremely corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE. |
| Methyl 5-bromo-2-methoxybenzoate | C₉H₉BrO₃ | 245.07 | Not applicable | 271 | Toxic if swallowed. Handle with care, wearing appropriate PPE. |
| Dichloromethane | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Suspected of causing cancer. Causes skin and eye irritation. Use in a well-ventilated fume hood. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 (decomposes) | Not applicable | Generally considered safe, but handle with care. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 1124 | Not applicable | Hygroscopic. Keep container tightly closed. |
Detailed Experimental Protocol
This protocol is based on established procedures for Fischer esterification of aromatic carboxylic acids.[1][5]
Materials and Reagents
-
This compound (e.g., 5.0 g, 21.6 mmol)
-
Methanol (80 mL)
-
Concentrated Sulfuric Acid (2 mL)
-
Dichloromethane (or Ethyl Acetate)
-
5% Aqueous Sodium Bicarbonate Solution
-
Saturated Aqueous Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Deionized Water
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Rotary evaporator
-
Filtration apparatus (Buchner funnel, filter paper, etc. for optional recrystallization)
Reaction Setup and Execution
Caption: Experimental workflow for the synthesis of methyl 5-bromo-2-methoxybenzoate.
-
Reaction Assembly: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq) and methanol. Methanol is used in large excess to serve as both a reactant and the solvent, which helps to shift the reaction equilibrium towards the product side.
-
Catalyst Addition: While stirring the mixture, carefully and slowly add concentrated sulfuric acid (approximately 0.1-0.2 eq). The addition is exothermic and should be done with caution to prevent excessive heat generation.
-
Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the reaction mixture to reflux using a heating mantle or an oil bath. The reflux temperature will be the boiling point of methanol (approximately 65 °C).
-
Reaction Monitoring: Allow the reaction to proceed at reflux for a period of 4 to 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. A longer reaction time may be necessary for this sterically hindered substrate.[6]
Work-up and Isolation
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a larger round-bottom flask and remove the excess methanol using a rotary evaporator.
-
Extraction: To the residue, add deionized water and an organic solvent such as dichloromethane or ethyl acetate. Transfer the mixture to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with:
-
Deionized water to remove the bulk of the acid and any remaining methanol.
-
A 5% aqueous solution of sodium bicarbonate. This step is crucial to neutralize any remaining sulfuric acid and unreacted this compound. Add the bicarbonate solution carefully and vent the separatory funnel frequently, as the neutralization of acid will produce carbon dioxide gas. Continue washing until the effervescence ceases.
-
A saturated aqueous solution of sodium chloride (brine). This wash helps to remove any residual water from the organic layer and aids in breaking up emulsions.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate. The drying agent should be added until it no longer clumps together, indicating that all the water has been absorbed.
Purification and Characterization
-
Solvent Removal: Filter the dried organic solution to remove the magnesium sulfate. Concentrate the filtrate using a rotary evaporator to yield the crude methyl 5-bromo-2-methoxybenzoate, which is typically an oil or a low-melting solid.
-
Optional Purification: If further purification is required, the crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is lower than expected, consider extending the reflux time. Inadequate drying of glassware or reagents can introduce water, which will shift the equilibrium back towards the starting materials. Ensure the use of anhydrous methanol for best results.
-
Incomplete Reaction: The methoxy group at the ortho position can provide some steric hindrance, potentially slowing down the reaction. A longer reflux period or the use of a Dean-Stark trap to azeotropically remove water (if a co-solvent like toluene is used) can improve conversion.
-
Work-up Emulsions: Emulsions can sometimes form during the extraction process. The addition of brine can help to break up these emulsions. If the problem persists, allowing the mixture to stand for a longer period or gentle swirling instead of vigorous shaking can be beneficial.
-
Purity Issues: If the product is not pure after the initial work-up, recrystallization is a highly effective purification method. The choice of solvent is critical; a good solvent will dissolve the compound well when hot but poorly when cold.
Conclusion
The Fischer esterification of this compound with methanol is a reliable and efficient method for the synthesis of methyl 5-bromo-2-methoxybenzoate. By employing a large excess of methanol and a catalytic amount of concentrated sulfuric acid, a high conversion to the desired ester can be achieved. The detailed protocol and insights provided in this application note are intended to enable researchers to successfully and safely perform this important transformation, yielding a key intermediate for further synthetic endeavors in drug discovery and development.
References
- PubChem. (n.d.). Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.
- PubChem. (n.d.). This compound.
- Unknown. (n.d.). Lab5 procedure esterification.
- PubChem. (n.d.). Methyl 5-bromo-2-methylbenzoate.
- PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
- Mol-Instincts. (n.d.). 2-Bromo-5-methoxybenzoic acid (CAS 22921-68-2) Properties.
- PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-BROMO-5-METHOXYBENZOIC ACID | 22921-68-2 [chemicalbook.com]
- 4. Methyl 5-bromo-4-methoxy-2-methylbenzoate | CymitQuimica [cymitquimica.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. METHYL 2-BROMO-5-METHOXYBENZOATE | 35450-36-3 [chemicalbook.com]
Application Notes & Protocols: Leveraging 5-Bromo-2-methoxybenzoic Acid as a Versatile Synthetic Intermediate
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Strategic Value of 5-Bromo-2-methoxybenzoic Acid
This compound is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis. Its strategic importance lies in the orthogonal reactivity of its three key functional groups: a carboxylic acid, a bromine atom, and a methoxy group. This unique arrangement allows for a series of selective and high-yield transformations, making it an invaluable intermediate in the synthesis of complex pharmaceuticals and bioactive molecules, including urolithin derivatives and isoindolinones.[1][2]
The electron-donating methoxy group activates the aromatic ring, while the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions. The carboxylic acid moiety offers a site for amide bond formation, esterification, or other modifications. This guide provides researchers, scientists, and drug development professionals with in-depth protocols and expert insights into the most effective applications of this versatile intermediate.
Physicochemical Properties & Safety Data
A thorough understanding of the substrate's properties and safety requirements is the foundation of any successful synthetic campaign.
| Property | Value | Reference |
| CAS Number | 2476-35-9 | [3] |
| Molecular Formula | C₈H₇BrO₂ | [4] |
| Molecular Weight | 231.04 g/mol | [5] |
| Appearance | White to yellow or off-white crystalline powder | [4][6] |
| Melting Point | 157-159 °C | [6] |
| Purity | Typically ≥ 98% | [4] |
Safety & Handling: this compound is classified as toxic if swallowed.[3] It also causes skin and serious eye irritation and may cause respiratory irritation.[5] Therefore, rigorous safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN 166(EU) or NIOSH (US), impervious gloves, and a lab coat.[5][7][8] Work should be conducted in a well-ventilated fume hood.[7][8]
-
Handling: Avoid all personal contact, including the inhalation of dust.[3] Do not eat, drink, or smoke when using this product.[3][7] Wash hands and any exposed skin thoroughly after handling.[3][7][8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[3]
Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds to create biaryl structures common in pharmacologically active molecules.[9] The C-Br bond of this compound is an excellent substrate for this transformation.
Principle of the Reaction
The reaction proceeds via a palladium catalytic cycle. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzoic acid derivative. This step is highly favorable for aryl bromides.[9]
-
Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic moiety to the palladium(II) center.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[9]
The reactivity of aryl halides in this reaction follows the established trend: I > Br > Cl.[10] This makes the C-Br bond a reliable and moderately reactive handle, offering a good balance between stability and reactivity.
Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.
| Parameter | Details | Rationale & Expert Insights |
| Reactants | This compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv) | A slight excess of the boronic acid drives the reaction to completion and compensates for potential homocoupling or protodeboronation side reactions.[11] |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/SPhos (2-4 mol%) | Pd(PPh₃)₄ is a classic, reliable catalyst.[11] For more challenging substrates, a modern biarylphosphine ligand like SPhos can improve catalytic activity and yield.[11] |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv) | The base is critical for activating the boronic acid.[11] K₃PO₄ is often more effective for less reactive substrates due to its stronger basicity and favorable coordination properties.[11] |
| Solvent | 1,4-Dioxane/Water or Toluene/Water (4:1 to 10:1 ratio) | A biphasic solvent system is standard. Water is essential for dissolving the base and facilitating the transmetalation step. The organic solvent solubilizes the aryl halide and catalyst.[9][11] Solvents must be degassed to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 85-100 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Atmosphere | Inert (Argon or Nitrogen) | Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction. Evacuating and backfilling the reaction vessel is a critical step.[9][12] |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).[11]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times.[9][12]
-
Reagent Addition: Through the septum, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a ~0.1 M concentration of the limiting reagent).[11] Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.
-
Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water and acidify to pH ~4-5 using 1M HCl. This step protonates the carboxylate product, making it soluble in the organic phase.[11]
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography or recrystallization.
Application II: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, a transformation of immense value in medicinal chemistry for synthesizing the arylamine motifs prevalent in pharmaceuticals.[13]
Principle of the Reaction
Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[13]
-
Oxidative Addition: The active Pd(0) catalyst adds to the C-Br bond of this compound, forming a Pd(II) complex.[13]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[13]
-
Reductive Elimination: The aryl group and the amido group couple, releasing the desired N-aryl product and regenerating the Pd(0) catalyst.[13]
The choice of ligand is paramount in this reaction; bulky, electron-rich phosphine ligands are typically required to facilitate the crucial reductive elimination step.
Protocol: Amination with a Primary Amine
This generalized protocol is based on conditions known to be effective for aryl bromides.[13] Optimization may be required for specific amine coupling partners.
| Parameter | Details | Rationale & Expert Insights |
| Reactants | This compound (1.0 equiv), Amine (1.1-1.5 equiv) | A slight excess of the amine is used. Note that the carboxylic acid will be deprotonated by the strong base, requiring at least one extra equivalent of base. |
| Catalyst System | Pd₂(dba)₃ (1-2 mol%) with a bulky phosphine ligand like RuPhos or XPhos (2-4 mol%) | The combination of a palladium precursor and a specialized ligand is crucial. Ligands like RuPhos are designed to promote the difficult C-N reductive elimination step.[13] |
| Base | Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5-3.0 equiv) | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[13] An extra equivalent is needed to deprotonate the carboxylic acid. |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic, non-coordinating solvents are preferred. They must be rigorously dried, as water can hydrolyze the base and poison the catalyst. |
| Temperature | 100-110 °C | Higher temperatures are generally needed to overcome the activation barrier for C-N bond formation. |
| Atmosphere | Inert (Argon or Nitrogen) | As with all palladium-catalyzed reactions, the exclusion of oxygen is critical to prevent catalyst decomposition.[13] |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add this compound (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 2.5 equiv) to an oven-dried Schlenk tube or microwave vial equipped with a stir bar.[13]
-
Inert Atmosphere: If not in a glovebox, seal the vessel and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by the amine coupling partner (1.2 equiv).
-
Reaction: Seal the vessel tightly and heat the mixture in a preheated oil bath at 110 °C for 16-24 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute with water and ethyl acetate. Separate the layers. The product may be in either the aqueous or organic layer depending on the pH and the presence of other functional groups. Acidify the aqueous layer with 1M HCl to pH ~5-6 and extract again with ethyl acetate.
-
Purification: Combine all organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography.
Application III: Amide Bond Formation
The carboxylic acid moiety of this compound is readily converted to amides, a fundamental transformation in the synthesis of bioactive molecules. This is typically achieved using standard peptide coupling reagents.
Protocol: EDC/HOBt Mediated Amide Coupling
This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to activate the carboxylic acid for nucleophilic attack by an amine.
| Parameter | Details | Rationale & Expert Insights |
| Reactants | This compound (1.0 equiv), Amine (1.1 equiv) | A small excess of the amine ensures complete consumption of the activated acid. |
| Coupling Agents | EDC (1.2 equiv), HOBt (1.2 equiv) | EDC is a water-soluble carbodiimide that forms a highly reactive O-acylisourea intermediate. HOBt acts as an additive to suppress racemization (if applicable) and improve efficiency by forming a less reactive but more selective active ester. |
| Base | Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv) | A non-nucleophilic organic base is used to neutralize the HCl salt of EDC and the HOBt, as well as any amine salts. |
| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | Aprotic solvents are required. DMF is an excellent choice for solubilizing all components, including polar starting materials and intermediates.[14] |
| Temperature | 0 °C to Room Temperature | The initial activation is performed at 0 °C to control the formation of the reactive intermediate and minimize side reactions. The reaction is then allowed to warm to room temperature.[14] |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Reagent Addition: Add the amine (1.1 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv). Cool the reaction mixture to 0 °C in an ice bath.[14]
-
Activation: Slowly add EDC (1.2 equiv) to the stirred solution. A cloudy appearance is normal.
-
Reaction: Allow the mixture to warm slowly to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.[14]
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- This compound Safety D
- 5-Bromo-2-methylbenzoic acid SDS, 79669-49-1 Safety D
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- 5-Bromo-2-methoxybenzaldehyde. Chem-Impex.
- 2-Bromo-5-methoxybenzoic acid 98 22921-68-2. Sigma-Aldrich.
- SAFETY DATA SHEET 2-Bromo-5-methoxybenzoic acid. Fisher Scientific.
- A Comparative Guide to the Reactivity of Methyl 4-acetamido-5-chloro-2-methoxybenzoate and its Bromo-Analogue in Suzuki-Miyaura Coupling. Benchchem.
- Synthesis process of 2-bromo-5-methoxybenzoic acid.
- SAFETY DATA SHEET 2-Bromo-5-methoxybenzoic acid. Fisher Scientific.
- 2-Bromo-5-methoxybenzoic acid 98 22921-68-2. Sigma-Aldrich.
- The Versatility of 3,5-Dibromo-4-methoxybenzoic Acid in Organic Synthesis: A Building Block for Bioactive Molecules. Benchchem.
- The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. Benchchem.
- Technical Support Center: Suzuki Coupling of 5-Amino-2-bromobenzoic acid. Benchchem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- 2-Bromo-5-methoxybenzoic acid, 98%. Ottokemi.
- Buchwald–Hartwig amin
- 2-BROMO-5-METHOXYBENZOIC ACID. Chongqing Chemdad Co.
- Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-Bromo-2,3-dimethyl-2H-indazole. Benchchem.
- 2-Bromo-5-methoxybenzoic Acid. Tokyo Chemical Industry (India) Pvt. Ltd.
Sources
- 1. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 2. 2-BROMO-5-METHOXYBENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 2-Bromo-5-methoxybenzoic acid, 98% - 22921-68-2 - Manufacturers & Suppliers in India [ottokemi.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Modular Approach to the Synthesis of Urolithin Derivatives from 5-Bromo-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urolithins, the gut microbiota metabolites of dietary ellagitannins and ellagic acid, have garnered significant attention for their potential therapeutic properties.[1][2] Access to a diverse range of urolithin derivatives is crucial for systematic biological evaluation and drug discovery efforts. This guide provides a detailed, field-tested synthetic strategy for preparing urolithin derivatives, starting from the commercially available and versatile building block, 5-Bromo-2-methoxybenzoic acid. We will detail two primary pathways: a direct coupling-demethylation sequence and a precursor-first demethylation-coupling route. The protocols are grounded in the modified Hurtley reaction, a robust copper-catalyzed method for constructing the core dibenzo[b,d]pyran-6-one scaffold.[3]
Introduction: The Scientific Rationale
The synthesis of urolithins presents a unique challenge in constructing a specific heterocyclic core: the dibenzo[b,d]pyran-6-one. While several strategies exist, the Ullmann condensation, and specifically its intramolecular variant known as the Hurtley reaction, offers a direct and efficient route.[4][5][6] This reaction facilitates the formation of a diaryl ether, which subsequently undergoes an intramolecular acylation to form the lactone ring, often in a one-pot procedure.[3][7]
Our selected starting material, this compound, is strategically advantageous. The methoxy group serves as a protected phenol, allowing for selective reactions, while the bromine atom is the key handle for the copper-catalyzed C-O coupling. The ortho-carboxyl group is perfectly positioned for the final lactonization step.
This guide will explore two logical synthetic pathways, providing researchers with the flexibility to adapt the synthesis based on intermediate stability and purification preferences.
Synthesis of Key Precursors
A critical decision is when to perform the demethylation of the methoxy group. Performing it upfront (Pathway A) simplifies the final purification but requires handling the more polar 2-bromo-5-hydroxybenzoic acid.
Protocol 1: Demethylation of this compound
Scientific Rationale: Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for cleaving aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct with the ether oxygen, followed by nucleophilic attack by the bromide ion on the methyl group. This method is preferred over others like AlCl₃ for its high efficiency at lower temperatures, minimizing potential side reactions.[8]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Boron tribromide (BBr₃), 1.0 M solution in DCM
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BBr₃ solution (1.0 M in DCM, 2.0-3.0 eq) dropwise via a syringe. Caution: The reaction is exothermic and releases HBr gas.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol to neutralize excess BBr₃.
-
Add 1 M HCl and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 2-Bromo-5-hydroxybenzoic acid.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
Core Urolithin Synthesis via Modified Hurtley Reaction
The Hurtley reaction is a copper-catalyzed condensation between a 2-bromobenzoic acid derivative and a phenol, leading to the formation of the dibenzopyranone core.[3]
Protocol 2.1: Synthesis of Urolithin A (Pathway A)
This protocol uses the demethylated precursor from Protocol 1.
Materials:
-
2-Bromo-5-hydroxybenzoic acid (from Protocol 1)
-
Resorcinol
-
Sodium hydroxide (NaOH)
-
Copper (II) sulfate (CuSO₄), 5% aqueous solution
-
Deionized water
Procedure: [Based on protocols described in literature.[3][9]]
-
In a round-bottom flask, dissolve 2-Bromo-5-hydroxybenzoic acid (1.0 eq) and resorcinol (1.1-1.5 eq) in an aqueous solution of NaOH (2.5 eq).
-
Heat the mixture to 70-80 °C with stirring until a clear solution is obtained.
-
Add 5% aqueous CuSO₄ solution dropwise (approx. 0.1 eq of CuSO₄). The solution will typically change color.
-
Increase the temperature to reflux (approx. 100 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS. A precipitate of the product should form.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove inorganic salts and unreacted resorcinol.
-
Dry the solid under vacuum to yield crude Urolithin A (3,8-dihydroxy-6H-dibenzo[b,d]pyran-6-one).
-
Purification can be achieved by recrystallization or column chromatography.
Protocol 2.2: Synthesis of 8-Methoxyurolithin Intermediate (Pathway B)
This protocol uses the starting material directly, postponing the demethylation step.
Materials:
-
This compound
-
Resorcinol
-
Sodium hydroxide (NaOH)
-
Copper (II) sulfate (CuSO₄), 5% aqueous solution
-
Deionized water
Procedure: [Based on a similar synthesis.[10]]
-
In a round-bottom flask, add this compound (1.0 eq) and sodium hydroxide (2.1 eq) to water and stir until the solution becomes clear.
-
Add resorcinol (2.0 eq) and heat the reaction in an oil bath at 70 °C for 90 minutes.
-
Add 5% aqueous CuSO₄ solution dropwise.
-
Increase the temperature to 80 °C and continue heating. Monitor the reaction by TLC until completion (typically 2-3 hours).
-
Cool the mixture, acidify with 1 M HCl to precipitate the product, and collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield crude 8-methoxy-3-hydroxy-6H-dibenzo[b,d]pyran-6-one.
Post-Synthetic Modifications
Protocol 3.1: Demethylation of 8-Methoxyurolithin Intermediate
Scientific Rationale: Aluminum chloride (AlCl₃) is another effective Lewis acid for ether cleavage. It is often used in higher boiling point solvents for less reactive ethers. This step is crucial for converting the intermediate from Protocol 2.2 into the final target, Urolithin A.[3]
Materials:
-
8-methoxy-3-hydroxy-6H-dibenzo[b,d]pyran-6-one (from Protocol 2.2)
-
Anhydrous aluminum chloride (AlCl₃)
-
Chlorobenzene or Dichlorobenzene (high-boiling solvent)
Procedure:
-
Suspend the methoxy-urolithin intermediate (1.0 eq) in chlorobenzene in a flask equipped with a reflux condenser.
-
Carefully add anhydrous AlCl₃ (3.0-4.0 eq) in portions. Caution: The reaction is exothermic.
-
Heat the mixture to reflux (approx. 130 °C) and stir for 3-5 hours. Monitor by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography to yield pure Urolithin A.
Data Summary
| Compound Name | Starting Materials | Pathway | Typical Yield (%) | Key Characterization Notes (¹H NMR) | Ref. |
| Urolithin A | 2-Bromo-5-hydroxybenzoic acid, Resorcinol | A | 30-45% | Aromatic protons in the δ 6.5-8.0 ppm range. Two distinct phenolic -OH signals. | [3] |
| 8-Methoxyurolithin | This compound, Resorcinol | B (Intermediate) | 50-65% | Presence of a sharp singlet around δ 3.9 ppm for the -OCH₃ group. | [10] |
Troubleshooting and Field Insights
-
Low Yield in Hurtley Reaction: The quality of the copper catalyst is paramount. Ensure the CuSO₄ solution is fresh. In some cases, using copper powder or copper(I) salts (e.g., CuI) can improve yields. The reaction is also sensitive to the stoichiometry of the base.[5][11]
-
Incomplete Demethylation: If TLC shows residual starting material, extend the reaction time or add an additional equivalent of the Lewis acid (BBr₃ or AlCl₃). Ensure all reagents and solvents are anhydrous, as water will decompose the Lewis acids.
-
Purification Challenges: Urolithins are phenolic and can be challenging to purify via silica gel chromatography due to streaking. It is often beneficial to use an acidic modifier (e.g., 0.1-1% acetic acid) in the eluent system. Recrystallization is a highly effective alternative for purification.
Conclusion
The synthetic routes outlined provide a robust and adaptable framework for the production of urolithins and their derivatives from this compound. By choosing between pre- and post-coupling demethylation strategies, researchers can tailor the synthesis to their specific needs and available resources. These protocols offer reliable access to these biologically important molecules, paving the way for further investigation into their therapeutic potential.
References
- Bells, C. F., et al. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education.
- ResearchGate. (n.d.). The O‐demethylation of 4‐methoxybenzoic acid catalysed by the peroxide shunt pathway of T252E‐CYP199A4 using H2O2.
- Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- ResearchGate. (n.d.). CYP199A4 catalyses the efficient demethylation and demethenylation of para-substituted benzoic acid derivatives.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. National Institutes of Health.
- Crawford, R. L., et al. (1973). Degradation of Methoxylated Benzoic Acids by a Nocardia from a Lignin-Rich Environment. ASM Journals.
- Taylor & Francis Online. (2007). One‐Pot Preparation of Unsymmetrical Biaryls via Suzuki Cross‐Coupling Reaction of Aryl Halide using Phase‐Transfer Catalyst in a Biphasic Solvent System.
- Gallo, R. D. C., et al. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Semantic Scholar.
- Al-Masum, M. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- Lee, Y., et al. (2019). Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety. National Institutes of Health.
- Google Patents. (n.d.). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
- ResearchGate. (n.d.). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones.
- Tang, L., et al. (2022). Design, synthesis and biological evaluation of novel urolithin derivatives targeting liver cancer cells. PubMed Central.
- Li, Y., et al. (2021). Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells. National Institutes of Health.
- Li, Y., et al. (2022). Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors. PubMed Central.
- Google Patents. (n.d.). Method for producing urolithins.
- Kyriakou, S., et al. (2021). Urolithins and Their Precursors Ellagic Acid and Ellagitannins: Natural Sources, Extraction and Methods for Their Determination. MDPI.
- Wikipedia. (n.d.). Ullmann condensation.
- Moro, M., et al. (2021). Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid. National Institutes of Health.
- Google Patents. (n.d.). SYNTHESIS OF UROLITHINS.
- García-Villalba, R., et al. (2022). Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota. National Institutes of Health.
- Google Patents. (n.d.). Process-scale synthesis of urolithins.
- PubMed. (n.d.). Revisiting the Ullmann-ether reaction: a concise and amenable synthesis of novel dibenzoxepino[4,5-d]pyrazoles by intramolecular etheration of 4,5-(o,o'-halohydroxy)arylpyrazoles.
- SynArchive. (n.d.). Ullmann Condensation.
- National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
Sources
- 1. Urolithins and Their Precursors Ellagic Acid and Ellagitannins: Natural Sources, Extraction and Methods for Their Determination | MDPI [mdpi.com]
- 2. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 9. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel urolithin derivatives targeting liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 5-Bromo-2-methoxybenzoic Acid as a Strategic Building Block in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Substituted Benzoic Acids in Kinase Inhibitor Scaffolding
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors has therefore become a central focus of modern drug discovery.[1] Within the medicinal chemist's toolbox, highly functionalized building blocks are essential for constructing complex molecular architectures capable of potent and selective kinase inhibition.
5-Bromo-2-methoxybenzoic acid is one such versatile precursor. Its strategic arrangement of functional groups—a carboxylic acid for amide bond formation, a bromine atom for carbon-carbon and carbon-heteroatom cross-coupling reactions, and a methoxy group that influences electronic properties and provides a potential site for further modification—makes it an ideal starting point for the synthesis of diverse heterocyclic scaffolds, particularly those based on quinoline and quinazolinone cores found in many approved kinase inhibitors.
This guide details the strategic application of this compound in the synthesis of kinase inhibitors, with a focus on a proposed synthetic route to a key intermediate of Foretinib (GSK1363089) , a potent multi-kinase inhibitor of MET and VEGFR-2.[2][3] We will explore the causality behind experimental choices, provide detailed, field-proven protocols for key transformations, and illustrate the relevant biological pathways.
Scientific Rationale: The Strategic Role of Functional Groups
The utility of this compound in a multi-step synthesis lies in the orthogonal reactivity of its functional groups.
-
Carboxylic Acid: This group is the primary handle for building the core heterocyclic system. It readily participates in amide bond formation , a cornerstone reaction in medicinal chemistry, to introduce nitrogen-containing fragments.
-
Bromine Atom: Positioned meta to the methoxy group and para to the carboxylic acid, the bromine atom is a key site for late-stage diversification via palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling.[4][5] This allows for the introduction of various aryl or heteroaryl moieties that can occupy specific pockets within the kinase active site, enhancing potency and selectivity.
-
Methoxy Group: The electron-donating methoxy group influences the reactivity of the aromatic ring, directing electrophilic substitution. Furthermore, it can be a crucial pharmacophoric element in the final inhibitor, forming key interactions within the ATP-binding pocket, or it can be demethylated to a hydroxyl group for further functionalization.
Application Example: Proposed Synthesis of a Foretinib Intermediate
Foretinib is a multi-kinase inhibitor targeting key receptor tyrosine kinases (RTKs) like c-Met (HGFR) and VEGFR-2, which are implicated in tumor angiogenesis, invasion, and metastasis.[6][7][8][9][10] A plausible synthetic strategy to access the core 4-phenoxy-6-methoxy-7-(substituted)quinoline scaffold of Foretinib can be envisioned starting from this compound.
The overall proposed workflow involves the construction of a key quinolinone intermediate, which can then be elaborated to the final Foretinib molecule.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. ki8751.com [ki8751.com]
- 9. Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols: A Detailed Guide to the Amidation of 5-Bromo-2-methoxybenzoic Acid
Introduction: The Significance of 5-Bromo-2-methoxybenzamides
In the landscape of modern medicinal chemistry and materials science, the benzamide scaffold is a cornerstone of molecular design. The specific architectural features of 5-Bromo-2-methoxybenzoic acid make it a particularly valuable starting material. The methoxy group at the 2-position can influence conformation and solubility, while the bromine atom at the 5-position serves as a versatile synthetic handle for further functionalization, such as cross-coupling reactions. The conversion of the carboxylic acid to an amide introduces a critical hydrogen bond donor/acceptor unit, profoundly impacting the molecule's biological activity and material properties. Amide derivatives of this and similar benzoic acids are explored as potential therapeutic agents, including kinase inhibitors for cancer therapy.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable and efficient amidation of this compound.
Understanding the Core Chemistry: The "Why" Behind Amide Coupling
Directly reacting a carboxylic acid with an amine is generally inefficient. The acidic proton of the carboxylic acid will readily react with the basic amine to form a stable ammonium carboxylate salt, which effectively neutralizes the amine's nucleophilicity.[2] To overcome this, a "coupling reagent" is employed to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly susceptible to nucleophilic attack by the amine.
The Carbodiimide-Mediated Pathway: A Closer Look
Among the most common and cost-effective coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC).[2][3][4] The general mechanism involves several key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate.[2][5]
-
Nucleophilic Attack: The amine then attacks the carbonyl carbon of the O-acylisourea.
-
Amide Formation and Byproduct Release: The tetrahedral intermediate collapses to form the desired amide and a urea byproduct (e.g., dicyclohexylurea or a water-soluble urea derivative in the case of EDC).[2][5]
To improve efficiency and minimize side reactions like racemization (if the amine or carboxylic acid has a chiral center) and the formation of a stable N-acylurea byproduct, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included.[6] HOBt reacts with the O-acylisourea to form an active ester, which is less reactive than the O-acylisourea but more stable and selective towards aminolysis.
Visualizing the Reaction Mechanism
The following diagram illustrates the carbodiimide-mediated amidation process, including the role of HOBt.
Caption: Carbodiimide-mediated amidation of this compound.
Detailed Experimental Protocol
This protocol provides a robust method for the amidation of this compound using EDC and HOBt.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Typical Equivalents |
| This compound | 231.04 | 1.0 |
| Amine (Primary or Secondary) | Varies | 1.1 - 1.2 |
| EDC (Hydrochloride) | 191.70 | 1.2 - 1.5 |
| HOBt (Hydrate) | 153.14 (hydrate) | 1.2 - 1.5 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 - 3.0 |
| Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | - | - |
| 1 M Hydrochloric Acid (HCl) | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous DCM or DMF (approx. 0.1-0.5 M concentration). Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the coupling agent.
-
EDC Addition: Add EDC (1.2 eq) portion-wise to the stirred solution over 5-10 minutes. Adding the EDC slowly prevents a rapid temperature increase and minimizes side reactions.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[7]
Workup and Purification
-
Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ solution (to remove unreacted HOBt and any remaining acid), and finally with brine.[1][7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexane).[8]
Experimental Workflow Visualization
Caption: Step-by-step workflow for the amidation of this compound.
Expert Insights and Troubleshooting
-
Poor Solubility: If this compound or the resulting amide has poor solubility in DCM, DMF is a more polar and often better solvent choice.
-
Difficult to Remove Urea Byproduct: If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration. However, some may remain. If using EDC, the resulting urea is water-soluble and is easily removed during the aqueous workup.[2]
-
Low Yield: If the yield is low, consider increasing the equivalents of the coupling reagent and HOBt to 1.5 eq. Also, ensure all reagents and solvents are anhydrous, as water can hydrolyze the active intermediates.
-
Presence of N-acylurea Side Product: This stable byproduct can be difficult to remove.[9] Its formation is minimized by the addition of HOBt and by adding the amine soon after the carboxylic acid has been activated.
References
- Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed.
- Carbodiimide. Wikipedia.
- Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry.
- Synthesis of 5-bromo-2-methoxybenzaldehyde. PrepChem.com.
- Examples of coupling agents for amide bond formation with benzotriazole-like structures. ResearchGate.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal.
- Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO.
- Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- What is the best technique for amide purification? ResearchGate.
- Amide Workup. Biofilm Inhibitor Synthesis.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. ResearchGate.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
- Workup: Amines. University of Rochester Department of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. hepatochem.com [hepatochem.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methoxybenzoic acid is a versatile building block in organic synthesis, prized for its utility in constructing complex molecular architectures. The presence of three distinct functional groups—a carboxylic acid, a methoxy ether, and a bromine atom—offers a platform for sequential and site-selective modifications. Palladium-catalyzed cross-coupling reactions are paramount in harnessing the synthetic potential of this reagent, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at the bromine-bearing position.[1][2] This allows for the introduction of a wide array of chemical moieties, facilitating the synthesis of novel compounds for pharmaceutical and materials science applications.[1]
The electron-donating methoxy group and the electron-withdrawing carboxylic acid group on the aromatic ring influence the reactivity of the C-Br bond. Understanding these electronic effects is crucial for selecting the appropriate palladium catalyst system to achieve optimal reaction outcomes. This guide provides a comprehensive overview of common palladium-catalyzed cross-coupling reactions applicable to this compound, including detailed protocols and insights into catalyst selection.
The Foundation: Understanding Palladium Precatalysts
The success of a cross-coupling reaction is highly dependent on the efficient generation of the active Pd(0) species in the catalytic cycle.[3] While traditional methods involve the in-situ reduction of Pd(II) sources like Pd(OAc)₂, modern approaches often favor well-defined palladium(II) precatalysts.[3][4] These precatalysts are typically air- and moisture-stable, require no activation period, and offer more reproducible results.[3][4] They are designed to readily generate the active LPd(0) species under the reaction conditions.[3][5]
The Role of Ligands
The choice of phosphine ligand is critical in palladium-catalyzed cross-coupling. Ligands stabilize the palladium center, influence its reactivity, and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[6] For substrates like this compound, which is an electron-rich aryl bromide, sterically hindered and electron-rich phosphine ligands are often employed.[7] These ligands promote the oxidative addition of the aryl bromide to the palladium center and accelerate the reductive elimination step.[6]
Key Cross-Coupling Reactions and Protocols
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[8] It is widely used due to its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[9][10]
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand. | For challenging substrates, modern precatalysts can offer improved performance.[4] |
| Ligand | SPhos, XPhos, or other bulky biaryl phosphine ligands. | These ligands are effective for coupling electron-rich aryl bromides.[11] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃. | The choice of base is crucial and can significantly impact the reaction outcome.[9] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF. | A mixture of an organic solvent and water is commonly used.[12] |
| Temperature | 80-110 °C | The optimal temperature will depend on the specific substrates and catalyst system. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Acidify the mixture with 1M HCl and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Heck Reaction: Vinylation of the Aryl Ring
The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the formation of C-C bonds between an unsaturated halide and an alkene.[13] This reaction is particularly useful for synthesizing substituted alkenes.[13][14]
Catalytic Cycle for the Heck Reaction
Caption: Simplified catalytic cycle of the Heck reaction.
Recommended Starting Conditions for the Heck Reaction
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | These are commonly used and effective palladium sources.[15] |
| Ligand | PPh₃, P(o-tolyl)₃, or phosphine-free systems in some cases. | The choice of ligand can influence the regioselectivity and efficiency. |
| Base | Et₃N, K₂CO₃, or NaOAc. | An organic or inorganic base is required to regenerate the Pd(0) catalyst.[13] |
| Solvent | DMF, NMP, or Acetonitrile. | Polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Higher temperatures are often necessary for the Heck reaction. |
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add the degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 equiv.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 120 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16] This reaction is co-catalyzed by palladium and copper salts.[16][17]
Catalytic Cycle for Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ | A variety of palladium sources can be used. |
| Copper Co-catalyst | CuI | Typically used in catalytic amounts (1-5 mol%).[17] |
| Ligand | PPh₃, Xantphos | Phosphine ligands are generally required to stabilize the palladium catalyst. |
| Base | Et₃N, i-Pr₂NEt | An amine base is used to deprotonate the alkyne and neutralize the HX formed.[18] |
| Solvent | THF, DMF, or Toluene | Anhydrous solvents are typically preferred. |
| Temperature | Room temperature to 80 °C | The reaction is often run at mild temperatures. |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 4 mol%).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature or heat gently if necessary.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[19][20] This reaction has broad substrate scope and functional group tolerance.[19]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Notes |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | These are common choices for generating the active Pd(0) in situ.[21] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are generally required.[21] |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ | A strong, non-nucleophilic base is typically used.[4] |
| Solvent | Toluene, 1,4-Dioxane, or THF | Anhydrous, deoxygenated solvents are essential. |
| Temperature | 80-110 °C | The reaction temperature is dependent on the reactivity of the coupling partners. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat to 80-110 °C with stirring.[21]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Troubleshooting and Optimization
Common issues in palladium-catalyzed cross-coupling reactions include low yields, side reactions such as dehalogenation, and catalyst deactivation.[22] To address these challenges, systematic optimization of the reaction parameters is often necessary.
-
Catalyst and Ligand Screening: The choice of palladium source and ligand is paramount. Screening a variety of catalysts and ligands can identify the optimal system for a particular transformation.
-
Base and Solvent Effects: The base and solvent can have a profound impact on the reaction. A systematic evaluation of different bases and solvents is recommended.
-
Temperature and Reaction Time: Adjusting the temperature and reaction time can improve yields and minimize side reactions.
-
Purity of Reagents: The purity of all reagents, including the substrate, coupling partner, and solvent, is critical for reproducible results.
References
- Strem Chemicals, Inc. New Palladium Precatalysts For Cross-Coupling Reactions.
- BenchChem. A Researcher's Guide to Palladium Precatalyst Performance in Cross-Coupling Reactions.
- National Institutes of Health. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.
- ChemRxiv. Alkene-Coordinated Palladium(0) Cross-Coupling Precatalysts: Comparing Oxidative Addition and Catalytic Reactivity for Dimethyl Fumarate and Maleic Anhydride Stabilizing Ligands.
- Royal Society of Chemistry. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions.
- National Institutes of Health. Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts.
- American Chemical Society. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
- ResearchGate. Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides.
- National Institutes of Health. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis.
- American Chemical Society. Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines.
- Semantic Scholar. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- Wikipedia. Buchwald–Hartwig amination.
- National Institutes of Health. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction.
- Andrew G. Myers Research Group. The Suzuki Reaction.
- ACG Publications. Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Wikipedia. Heck reaction.
- American Chemical Society. A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols.
- Organic Chemistry Portal. Heck Reaction.
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- PubMed. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
- BenchChem. A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromo-2-chloro-4-methylpyridine.
- BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine.
- BenchChem. Application Notes and Protocols for Sonogashira Coupling with 5-Bromotetralone.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- Organic Chemistry Portal. Sonogashira Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Royal Society of Chemistry. Palladium-catalyzed cross-couplings by C–O bond activation.
- BenchChem. Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Bromo-5-methoxybenzothiazole.
- BenchChem. Technical Support Center: Suzuki Coupling of 2-Bromo-5-methoxybenzothiazole.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- National Institutes of Health. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- BenchChem. Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-methylpyridine.
- BenchChem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- ResearchGate. Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer).
- ResearchGate. Synthesis of Oligomers via Sonogashira cross coupling followed by....
- Chemistry LibreTexts. Heck Reaction.
- Sigma-Aldrich. 2-Bromo-5-methoxybenzoic acid.
- Yale University. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
- Royal Society of Chemistry. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds.
- Royal Society of Chemistry. Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. media.abcr.com [media.abcr.com]
- 6. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the GC-MS Analysis of 5-Bromo-2-methoxybenzoic Acid via Derivatization
<
Introduction: Overcoming the Analytical Challenges of Polar Carboxylic Acids
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its exceptional separating power and definitive identification capabilities.[1] However, the direct analysis of polar compounds, such as 5-Bromo-2-methoxybenzoic acid, presents significant hurdles. The presence of the carboxylic acid functional group leads to low volatility and a propensity for thermal degradation within the high-temperature environment of the GC inlet.[2][3] Furthermore, the polar nature of the molecule can cause strong interactions with active sites within the GC system, leading to poor peak shape, tailing, and reduced sensitivity.[3]
To circumvent these issues, chemical derivatization is an indispensable sample preparation technique.[4][5] This process chemically modifies the analyte to enhance its suitability for GC analysis by increasing volatility, improving thermal stability, and reducing polarity.[1][6] For carboxylic acids, the most common and effective derivatization strategies involve the replacement of the active hydrogen on the carboxyl group.[7] This application note provides a comprehensive guide to two robust derivatization methods for this compound: Silylation and Esterification (specifically, Methylation) .
The Rationale Behind Derivatization
The primary objective of derivatizing this compound is to convert the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group.[8] This transformation is critical for achieving sharp, symmetrical chromatographic peaks and reproducible, sensitive detection by GC-MS.[1]
-
Silylation: This is one of the most widely used derivatization techniques for GC analysis.[8] It involves replacing the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group.[9] The resulting TMS ester is significantly more volatile and less polar than the parent acid.[8]
-
Esterification (Methylation): This method converts the carboxylic acid into its corresponding methyl ester.[10] Methyl esters are substantially more volatile and exhibit improved chromatographic behavior compared to the free acid.[10][11]
Method 1: Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
MSTFA is a powerful and versatile silylating agent that reacts with a wide range of polar functional groups, including carboxylic acids.[12][13] A key advantage of MSTFA is that its byproducts are highly volatile, minimizing chromatographic interference.[12][14]
Reaction Mechanism: Nucleophilic Attack on Silicon
The silylation reaction proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of the MSTFA molecule. This results in the formation of a trimethylsilyl (TMS) ester and N-methyltrifluoroacetamide as a byproduct.[7]
Experimental Workflow: Silylation of this compound
Caption: Silylation workflow for this compound.
Detailed Protocol: Silylation
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of an anhydrous solvent, such as pyridine or acetonitrile, to dissolve the sample. Then, add 100 µL of MSTFA. For compounds that are difficult to derivatize, a catalyst such as 1% Trimethylchlorosilane (TMCS) can be included with the MSTFA.[14]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[7]
-
Analysis: Allow the vial to cool to room temperature. The derivatized sample can then be directly injected into the GC-MS system.
Expected Mass Shift
| Compound | Molecular Weight ( g/mol ) | Derivative | Molecular Weight of Derivative ( g/mol ) | Mass Shift (amu) |
| This compound | 231.04 | TMS Ester | 303.18 | +72.14 |
Method 2: Esterification via Methylation
Methylation is a highly effective method for derivatizing carboxylic acids.[10] The formation of a methyl ester significantly increases the volatility of this compound, making it amenable to GC-MS analysis.[10][15] One common approach involves the use of a methylating agent in the presence of an acid catalyst.
Reaction Mechanism: Fischer Esterification
The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester is known as the Fischer Esterification.[16] The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction towards the formation of the ester.[16]
Experimental Workflow: Methylation of this compound
Caption: Methylation workflow for this compound.
Detailed Protocol: Methylation
-
Sample Preparation: Place 1-5 mg of this compound into a round-bottom flask or a suitable reaction vial.
-
Reagent Addition: Add 2-3 mL of methanol and a catalytic amount (1-2 drops) of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux at 60-70°C for 1-2 hours.
-
Work-up: After cooling to room temperature, carefully neutralize the mixture with a saturated sodium bicarbonate solution. Extract the methyl ester into an organic solvent such as diethyl ether or dichloromethane. Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
-
Analysis: Filter off the drying agent and evaporate the solvent. Reconstitute the residue in a suitable solvent for GC-MS injection.
An alternative and often more convenient methylation technique is on-line pyrolytic methylation using an agent like tetramethylammonium hydroxide (TMAH).[17] This method converts the benzoic acid to its methyl ester directly in the hot GC injector port.[17]
Expected Mass Shift
| Compound | Molecular Weight ( g/mol ) | Derivative | Molecular Weight of Derivative ( g/mol ) | Mass Shift (amu) |
| This compound | 231.04 | Methyl Ester | 245.07 | +14.03 |
GC-MS Parameters and Data Interpretation
The optimal GC-MS parameters will depend on the specific instrument and column used. However, a general starting point is provided below.
| Parameter | Recommended Setting | Rationale |
| GC Column | Non-polar (e.g., 5% phenyl-methylpolysiloxane) or mid-polar capillary column | Provides good separation for a wide range of derivatized compounds. |
| Injector Temperature | 250-280°C | Ensures complete volatilization of the derivatized analyte. |
| Oven Program | Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C. | Allows for the separation of the derivatized analyte from solvent and byproducts. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| MS Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Quadrupole Temp. | 150°C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 50-400 m/z | Covers the expected mass range of the derivatized compound and its fragments. |
Data Interpretation: The mass spectrum of the derivatized this compound should be compared to spectral libraries for confirmation. The molecular ion peak ([M]+) and characteristic fragment ions should be present. For the TMS derivative, a prominent [M-15]+ ion (loss of a methyl group) is often observed.[18]
Troubleshooting and Method Validation
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Incomplete derivatization; active sites in the GC system. | Increase reaction time or temperature; use a catalyst; ensure the use of a deactivated inlet liner and a high-quality column.[3] |
| No or Low Analyte Peak | Incomplete derivatization; degradation of the analyte or derivative. | Optimize derivatization conditions; check for moisture in reagents and solvents; ensure the injector temperature is not excessively high. |
| Extra Peaks in the Chromatogram | Impurities in the sample or reagents; side reactions. | Run a reagent blank; purify the sample if necessary; optimize reaction conditions to minimize side products. |
Method Validation: A validated analytical method ensures reliable and reproducible results. Key validation parameters include:
-
Linearity: Establish a calibration curve with a series of standards to demonstrate a linear relationship between concentration and response.
-
Accuracy and Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's performance when small, deliberate changes are made to the experimental parameters.
Conclusion
Derivatization is a critical step for the successful analysis of this compound by GC-MS. Both silylation with MSTFA and esterification to form the methyl ester are robust and effective methods for increasing the volatility and thermal stability of the analyte. By carefully selecting the appropriate derivatization strategy and optimizing the reaction and instrumental conditions, researchers can achieve sensitive, accurate, and reproducible quantification of this compound in various sample matrices.
References
- Li, Y., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]
- Drawell. (n.d.).
- Becagli, S., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis.
- Chromatography Research Supplies. (n.d.).
- Specialty Chemical. (n.d.).
- Becagli, S., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed. [Link]
- Phoenix Scientific Co., Ltd. (n.d.).
- Encyclopedia of Chromatography. (n.d.).
- Becagli, S., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis.
- SCION Instruments. (n.d.).
- International Journal of Research in Engineering and Science. (2023). Identification of Benzoic Acid by GC and Mass Spectrometry. [Link]
- MSAB. (2024). Common Sample Preparation Techniques for GC-MS Analysis. [Link]
- Conquer Scientific. (2023).
- Regis Technologies. (n.d.).
- University of Massachusetts Amherst. (n.d.).
- Rahman, M. M., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1. [Link]
- Pietrogrande, M. C., et al. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
- ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]
- Chrom Tech, Inc. (2025).
- Caltech GPS. (n.d.).
- Regis Technologies. (n.d.).
- Molnár-Perl, I. (2005). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I.
- Wang, S., et al. (2006). Determination of benzoic acid in soft drinks by gas chromatography with on-line pyrolytic methylation technique.
- Phenomenex. (n.d.).
- Rashed, M. S., et al. (2000). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). Methods in Molecular Biology, 138, 127-133. [Link]
- National Institutes of Health. (n.d.). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. [Link]
- Human Metabolome Database. (n.d.). Benzoic acid GC-MS (1 TMS) (HMDB0001870). [Link]
- Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620. [Link]
- National Institutes of Health. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]
- Master Organic Chemistry. (n.d.).
- National Institutes of Health. (2021).
- ResearchGate. (n.d.).
- National Institutes of Health. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. [Link]
- PubMed. (n.d.). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). [Link]
- Taylor & Francis Online. (n.d.).
- ResearchGate. (n.d.).
- Chromatography Forum. (2019). Analysis of benzoic and salicylic acids. [Link]
- PubMed. (2021). In-Source Microdroplet Derivatization Using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. chromtech.com [chromtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. weber.hu [weber.hu]
- 9. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 10. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Derivatization reagents for GC, silylation, MSTFA, 5 × 10 mL | Phoenix Scientific Co., Ltd. [phoenix-sci.com]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 5-Bromo-2-methoxybenzoic Acid as a Versatile Scaffold in Fragment-Based Drug Discovery
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying low-molecular-weight compounds (typically <300 Da) that bind to a biological target with low, often millimolar, affinity.[3] The core principle of FBDD is that these small, simple fragments are more likely to fit into binding pockets on a target protein, resulting in higher hit rates and a more efficient exploration of chemical space.[1][4] Once identified and their binding mode is confirmed, typically by biophysical methods such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, these fragments serve as starting points for optimization into potent, selective, and drug-like candidates.[2][5] This process often involves strategies like fragment growing, linking, or merging.[6][7]
This application note details the utility of 5-Bromo-2-methoxybenzoic acid as a valuable fragment for FBDD campaigns. We will explore its physicochemical properties, rationale for its inclusion in fragment libraries, and provide detailed protocols for its application in screening and hit-to-lead optimization.
The Profile of an Ideal Fragment: this compound
This compound is an excellent candidate for fragment screening due to its adherence to the "Rule of Three," a common guideline for fragment library design.[8] Its structure combines several key features that make it a versatile starting point for exploring protein-ligand interactions.
Physicochemical Properties
The properties of this compound align well with the requirements for a successful fragment, ensuring adequate solubility, and a balance of lipophilicity and polarity.
| Property | Value | Source |
| Molecular Weight | 231.04 g/mol | [9] |
| IUPAC Name | This compound | [9] |
| Hydrogen Bond Donors | 1 | PubChem CID 881739 |
| Hydrogen Bond Acceptors | 3 | PubChem CID 881739 |
| LogP (calculated) | 2.5 (approx.) | PubChem CID 881739 |
| CAS Number | 2476-35-9 | [9] |
Rationale for Use in FBDD
The chemical structure of this compound provides a unique combination of interaction points for probing a target's binding site:
-
Carboxylic Acid: This group is a versatile hydrogen bond donor and acceptor, capable of forming strong, directional interactions with polar residues (e.g., Arginine, Lysine, Histidine) in a protein's active site. It can also act as a key anchor point.
-
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and provides a vector for growth into nearby hydrophobic pockets. Its position ortho to the carboxylic acid influences the conformation of the carboxyl group.
-
Bromine Atom: The bromine atom is a mild hydrophobic group and a useful handle for synthetic elaboration. Its position provides a defined vector for growing the fragment into an adjacent pocket.[10] The reactivity of the bromo substituent can be exploited for various coupling reactions during the hit-to-lead phase.[10]
-
Aromatic Ring: The phenyl ring provides a rigid scaffold that can participate in hydrophobic and π-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.
Experimental Workflows and Protocols
The successful application of this compound in an FBDD campaign involves a multi-stage process, from initial screening to hit validation and optimization.
Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique for detecting fragment binding in real-time without the need for labels.[11][12]
Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.
Materials:
-
Target Protein (≥95% purity)
-
This compound (as part of a fragment library, dissolved in 100% DMSO)
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor Chip (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Running Buffer (e.g., HBS-EP+)
Methodology:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol to achieve a density of 8,000-12,000 Response Units (RU).
-
Fragment Preparation: Prepare a concentration series of this compound (e.g., 10 µM to 1 mM) in running buffer. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.
-
Binding Analysis:
-
Inject the fragment solutions over the immobilized protein surface.
-
Use a reference flow cell (without protein or with an irrelevant immobilized protein) to subtract non-specific binding and bulk refractive index changes.
-
Monitor the change in response units (RU) to detect binding.
-
Inject a running buffer blank between fragment injections to allow for dissociation and surface regeneration.
-
-
Data Analysis:
-
Analyze the sensorgrams to confirm binding. A concentration-dependent increase in RU indicates a specific interaction.
-
For fragments showing binding, perform a full kinetic analysis by fitting the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the dissociation constant (KD). Hits are typically in the µM to mM range.
-
Protocol 2: Hit Validation and Structural Elucidation by X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how the fragment binds to the target, which is crucial for the subsequent optimization phase.[5][8][13]
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Materials:
-
Crystallization-grade target protein
-
This compound (or other identified hits)
-
Crystallization screens and plates
-
Cryoprotectant
-
Synchrotron X-ray source
Methodology:
-
Co-crystallization or Soaking:
-
Soaking: Grow apo-protein crystals and then soak them in a solution containing a high concentration (e.g., 1-10 mM) of this compound for a defined period (minutes to hours).
-
Co-crystallization: Mix the protein with an excess of the fragment prior to setting up crystallization trials.
-
-
Crystal Harvesting and Cryo-cooling:
-
Transfer the crystal into a cryoprotectant solution (to prevent ice formation during freezing).
-
Loop the crystal and flash-cool it in liquid nitrogen.
-
-
Data Collection: Collect X-ray diffraction data at a synchrotron beamline.[13]
-
Structure Determination:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the known apo-protein structure.
-
Analyze the resulting electron density maps to unambiguously identify the position and orientation of the bound fragment.
-
Refine the structure to obtain a high-quality model of the protein-fragment complex.
-
Caption: Hypothetical binding mode of this compound in a target site.
Hit-to-Lead Optimization: From Fragment to Potent Inhibitor
Once the binding mode of this compound is confirmed, structure-based drug design can be employed to grow the fragment into a more potent lead compound.[7][12]
Strategy: Fragment Growing
The "fragment growing" strategy involves adding chemical functionality to the fragment core to engage with adjacent pockets and form additional favorable interactions.[6]
Example Synthetic Elaboration: Based on the crystal structure, if a hydrophobic pocket is identified near the bromine atom, a Suzuki coupling reaction could be employed to append a lipophilic group (e.g., a phenyl or cyclopropyl group) to increase potency.[10]
Hypothetical Optimization Data:
| Compound | Structure | KD (µM) | Ligand Efficiency (LE) | Comments |
| Hit Fragment | This compound | 850 | 0.32 | Initial hit, good LE. |
| Analog 1 | 5-Phenyl-2-methoxybenzoic acid | 75 | 0.35 | Growth into hydrophobic pocket improves potency. |
| Analog 2 | 5-(3-pyridyl)-2-methoxybenzoic acid | 12 | 0.39 | Added H-bond acceptor picks up new interaction. |
| Lead Compound | Analog 2 with amide modification | 0.05 | 0.41 | Optimized core interactions, potent lead. |
Ligand Efficiency (LE) is a metric used to assess how efficiently a compound binds relative to its size. It is calculated as LE = -1.37 * pKD / (Number of Heavy Atoms).
Conclusion
This compound represents a high-quality, versatile fragment for use in FBDD campaigns. Its combination of a rigid scaffold, key interaction points (carboxylic acid, methoxy group), and a synthetically tractable handle (bromine atom) makes it an ideal starting point for identifying novel chemical matter for challenging drug targets. The protocols outlined in this note provide a clear, validated pathway from initial screening to structure-based lead optimization, demonstrating the power of a well-designed fragment-based approach.
References
- Blundell, T. L., & Jhoti, H. (2003). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Nature Reviews Drug Discovery, 2(12), 971-979. [Link]
- Shukla, R., et al. (2023). NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules, 28(15), 5824. [Link]
- Pellecchia, M., et al. (2008). Fragment-Based Drug Discovery Using NMR Spectroscopy. Journal of Medicinal Chemistry, 51(10), 2869-2879. [Link]
- de Azevedo, W. F., & Dias, R. (2008). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Current Drug Targets, 9(12), 1031-1039. [Link]
- Hubbard, R. E. (2011). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Methods in Molecular Biology, 715, 31-51. [Link]
- Cianci, M., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Expert Opinion on Drug Discovery, 9(10), 1181-1194. [Link]
- Ferreira, R. S., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Molecules, 25(4), 894. [Link]
- Creative Biostructure. (n.d.). Fragment-to-Lead. [Link]
- SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 881739, this compound. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89906, 2-Bromo-5-methoxybenzoic acid. [Link]
- Packer, M. J., et al. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry, 13(9), 1105-1113. [Link]
- Prode Properties. (n.d.). 2-Bromo-5-methoxybenzoic acid (CAS 22921-68-2) Properties. [Link]
- Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery Conference. [Link]
- Mortenson, P. N., & Murray, C. W. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. WIREs Computational Molecular Science, 11(5), e1526. [Link]
- Cambridge Healthtech Institute. (2022). Fragment-Based Drug Discovery Conference Proceedings. [Link]
- Wang, Y., et al. (2022). 5-Bromo-2-(phenylamino)benzoic acid.
- Erlanson, D. A., et al. (2011). The rise of fragment-based drug discovery. Nature Biotechnology, 29(11), 981-987. [Link]
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries – ScienceOpen [scienceopen.com]
- 2. The rise of fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 8. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 9. This compound | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sci-hub.se [sci-hub.se]
- 13. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of 5-Bromo-2-methoxybenzoic Acid via Organolithium Reagents
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Substituted Benzoic Acids
5-Bromo-2-methoxybenzoic acid is a versatile and highly valuable scaffold in modern organic synthesis. Its strategic importance lies in the orthogonal reactivity of its three key functional groups: the carboxylic acid, the aryl bromide, and the methoxy-activated aromatic ring. This trifecta of functionality allows for sequential and highly controlled modifications, making it a prized building block in the synthesis of complex molecules. In the pharmaceutical industry, substituted benzoic acid derivatives are integral components of numerous active pharmaceutical ingredients (APIs), including anti-inflammatory agents, kinase inhibitors, and central nervous system medications.[1][2] The ability to precisely functionalize the aromatic ring through reactions like those with organolithium reagents unlocks access to novel chemical space, accelerating drug discovery and materials science programs.[3]
This guide provides an in-depth analysis of the reaction between this compound and various organolithium reagents. We will explore the underlying mechanistic principles, provide detailed experimental protocols, and offer field-proven insights to help researchers navigate the complexities of this powerful transformation and harness its full synthetic potential.
Mechanistic Principles: A Tale of Competing Pathways
The reaction of an organolithium reagent (R-Li) with this compound is not a simple, single-pathway transformation. It is a nuanced process governed by a competition between several distinct mechanistic routes. Understanding these pathways is critical for controlling the reaction's outcome.
Organolithium reagents are potent chemical tools, acting as both exceptionally strong bases and powerful nucleophiles.[4] When introduced to this compound, the first and fastest reaction is a simple acid-base neutralization. The organolithium deprotonates the highly acidic carboxylic acid proton to form a lithium carboxylate and the corresponding alkane (e.g., butane from n-BuLi).[5][6] This initial step consumes one full equivalent of the organolithium reagent.
R-Li + Ar-COOH → Ar-COOLi + R-H
Once the lithium carboxylate is formed, the subsequent, slower, and more synthetically interesting transformations occur. The fate of the molecule is now determined by a competition between two primary pathways: Directed ortho-Metalation (DoM) and Lithium-Halogen Exchange .
-
Directed ortho-Metalation (DoM): The lithium carboxylate (-COOLi) and the methoxy (-OCH₃) groups are powerful Directed Metalation Groups (DMGs).[7] They coordinate to the Lewis acidic lithium cation of the organolithium reagent, directing the deprotonation (lithiation) to a specific adjacent C-H bond.[8][9] In this substrate, the carboxylate directs to the C6 position, while the methoxy group directs to the C3 position. The carboxylate is generally a stronger DMG, favoring lithiation at the C6 position. This pathway is particularly favored when using sterically hindered or highly basic reagents in the presence of chelating agents like tetramethylethylenediamine (TMEDA).[10][11]
-
Lithium-Halogen Exchange: This is a characteristic reaction of organolithiums with aryl halides.[12] The organolithium reagent exchanges its lithium atom for the bromine atom at the C5 position. This reaction is often rapid, especially with less basic but more nucleophilic organolithiums like n-butyllithium, and is influenced by the solvent system.[13][14]
The choice of organolithium reagent and the presence of additives are the primary levers for controlling which of these pathways dominates, thereby determining the final regiochemical outcome.
Experimental Protocols
This section provides a detailed protocol for the selective functionalization of this compound. The procedure below is a representative example for achieving lithiation followed by quenching with an electrophile.
Materials and Reagents
-
This compound (≥98% purity)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Organolithium reagent (e.g., n-Butyllithium, 2.5 M in hexanes)
-
Chelating agent (e.g., TMEDA, distilled), if required
-
Electrophile (e.g., benzaldehyde, dry ice, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate for extraction
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply (high purity)
Equipment Setup
-
Three-neck round-bottom flask, oven-dried and cooled under an inert atmosphere.
-
Septa, glass stoppers, and a magnetic stir bar.
-
Schlenk line or manifold for inert atmosphere operations.
-
Syringes and needles for liquid transfers.
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C).
-
Thermometer.
Step-by-Step Procedure
-
Preparation: Assemble the glassware while hot from the oven and immediately place it under a positive pressure of argon or nitrogen. Allow to cool to room temperature.
-
Reagent Loading: To the reaction flask, add this compound (1.0 eq). Seal the flask and purge with the inert gas for 5-10 minutes.
-
Dissolution: Add anhydrous THF (approx. 0.1-0.2 M concentration) via syringe. Stir the mixture at room temperature until all the solid has dissolved.
-
Cooling: Immerse the flask in the -78 °C cooling bath. Allow the solution to equilibrate to the bath temperature for at least 15 minutes.
-
Lithiation: Slowly add the organolithium reagent (2.1 - 2.2 eq) dropwise via syringe over 20-30 minutes. A slight color change (often to yellow or orange) may be observed.
-
Causality Note: The first equivalent is consumed in the acid-base reaction. The second equivalent performs the lithiation. A slight excess ensures complete reaction. Slow addition is critical to maintain the low temperature, preventing side reactions such as the degradation of THF.[15]
-
-
Stirring: After the addition is complete, allow the reaction to stir at -78 °C for the specified time (typically 1-2 hours). Monitor the reaction progress by TLC if a suitable method is available.
-
Electrophilic Quench: Add the chosen electrophile (1.2 - 1.5 eq) dropwise at -78 °C. If using a gaseous electrophile like CO₂, the reaction mixture can be poured over crushed dry ice.
-
Warming: Allow the reaction mixture to slowly warm to room temperature over several hours or overnight.
-
Aqueous Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. If necessary, add water to dissolve all salts. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography, recrystallization, or distillation as appropriate.
Influence of Reagents and Conditions
The choice of organolithium reagent is the most critical parameter for controlling the regioselectivity of the lithiation. The following table summarizes the expected outcomes based on literature precedent.
| Reagent/Additive | Typical Conditions | Primary Site of Lithiation | Key Considerations & Rationale |
| n-Butyllithium (n-BuLi) | THF, -78 °C | C5 (Lithium-Halogen Exchange) | n-BuLi is less sterically hindered and can readily participate in lithium-halogen exchange.[12][16] Competition from DoM at C6 is possible but often minor. |
| sec-Butyllithium (s-BuLi) | THF, -78 °C | C6 (DoM) | More sterically hindered and more basic than n-BuLi, which favors proton abstraction (DoM) over halogen exchange.[8][11] |
| s-BuLi / TMEDA | THF, -78 °C | Exclusively C6 (DoM) | TMEDA is a bidentate ligand that chelates the lithium ion, breaking down organolithium aggregates and increasing the kinetic basicity of the reagent.[4] This strongly favors the DoM pathway directed by the carboxylate.[8][10][11] |
| tert-Butyllithium (t-BuLi) | THF, -78 °C | C6 (DoM) & Potential Side Reactions | The most basic and hindered alkyllithium. Strongly favors DoM but can also promote side reactions if not handled with extreme care. |
| Lithium Diisopropylamide (LDA) | THF, -78 °C | C6 (DoM) | A very strong, non-nucleophilic base. It will exclusively perform deprotonation and is an excellent choice for DoM when nucleophilic attack is a concern. |
Troubleshooting and Side Reactions
Despite its utility, this reaction is prone to several side reactions that can diminish yields and complicate purification.
-
Ketone Formation: The lithium carboxylate intermediate can be attacked by a second equivalent of the organolithium reagent. This forms a stable dianionic tetrahedral intermediate which, upon acidic workup, collapses to a ketone.[5][7][17][18]
-
Solution: Maintain a low temperature (-78 °C) at all times during reagent addition and stirring. Add the organolithium reagent slowly and ensure efficient stirring to avoid localized excesses. Using exactly 2.0-2.1 equivalents of organolithium can minimize this.
-
-
Benzyne Formation: If lithiation occurs at the C3 position (ortho to the methoxy and meta to the carboxylate), subsequent elimination of the lithium bromide can generate a highly reactive benzyne intermediate. This is generally a minor pathway but can lead to complex product mixtures.
-
Solution: Strict adherence to low temperatures (-78 °C or lower) disfavors the elimination pathway.
-
-
Low or No Yield: Failure to obtain the desired product often points to procedural issues.
-
Solution: Ensure all glassware is scrupulously dried and the reaction is maintained under a strictly inert atmosphere. Use freshly titrated or high-quality organolithium reagents, as their concentration can degrade over time.[15] Verify that the starting material is fully dissolved before cooling and reagent addition.
-
Applications in Synthesis
The functionalized 5-substituted or 6-substituted 2-methoxybenzoic acids generated from these protocols are powerful intermediates for further synthetic elaboration.
-
Cross-Coupling Reactions: The newly installed lithium species can be transmetalated (e.g., to boron or tin) or the original bromine can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form C-C bonds, creating complex biaryl structures common in pharmaceuticals.[3]
-
Introduction of Heterocycles: Quenching the aryllithium intermediate with appropriate electrophiles allows for the direct installation of heterocyclic moieties, another privileged scaffold in drug discovery.
-
Total Synthesis: These building blocks serve as key starting points for the total synthesis of natural products and complex molecular targets.
By providing a reliable and regioselective handle for molecular elaboration, the organolithium-mediated functionalization of this compound remains an indispensable tool for researchers at the forefront of chemical innovation.
References
- Schlosser, M., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768. [Link]
- Organic Chemistry Portal. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. [Link]
- Schlosser, M., et al. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. PubMed. [Link]
- Schlosser, M., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters. [Link]
- Wikipedia. (n.d.). Organolithium reagent. [Link]
- Mortier, J. (n.d.).
- Cregge, R. J. (n.d.). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. [Link]
- Ashenhurst, J. (n.d.). Addition of Organolithiums to Carboxylic Acids. Master Organic Chemistry. [Link]
- Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. [Link]
- AK Lectures. (n.d.). Organolithium Reactions with Carboxylic Acids. [Link]
- Metadynea. (2023).
- Yus, M. (n.d.). Preparation and some applications of functionalized organolithium compounds in organic synthesis. Pure and Applied Chemistry. [Link]
- Yus, M., & Foubelo, F. (n.d.).
- Wikipedia. (n.d.). n-Butyllithium. [Link]
- Yus, M., & Foubelo, F. (2005). Functionalized Organolithium Compounds: New Synthetic Adventures.
- Siegel, D. (n.d.). Organolithium Reagents. [Link]
- Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
- Collum, D. B., et al. (2007). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene.
- Hartwig, J. F., et al. (2008). In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. NIH Public Access. [Link]
- Feringa, B. L., et al. (2013). Direct catalytic cross-coupling of organolithium compounds. University of Groningen research portal. [Link]
- Bailey, W. F., et al. (n.d.). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 10. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. people.uniurb.it [people.uniurb.it]
- 16. research.rug.nl [research.rug.nl]
- 17. researchgate.net [researchgate.net]
- 18. aklectures.com [aklectures.com]
The Strategic Utility of 5-Bromo-2-methoxybenzoic Acid in Natural Product Synthesis
Abstract
5-Bromo-2-methoxybenzoic acid is a highly versatile and strategically important building block in the field of natural product synthesis. Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, and a bromine atom on an aromatic scaffold, provides a rich platform for a diverse array of chemical transformations. This application note explores the multifaceted roles of this compound, detailing its application in key synthetic strategies such as directed ortho-lithiation and palladium-catalyzed cross-coupling reactions. Through a detailed case study on the synthesis of a bioactive natural product, this guide provides researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for leveraging this valuable synthetic intermediate.
Introduction: The Molecular Logic of a Versatile Building Block
The art of natural product synthesis lies in the strategic disconnection of complex target molecules into simpler, readily available starting materials. This compound has emerged as a particularly useful starting material due to the orthogonal reactivity of its functional groups.
-
The Carboxylic Acid: This group can act as a directing group for regioselective reactions on the aromatic ring, such as directed ortho-metalation.[1][2][3] It can also be converted into a variety of other functionalities, including esters, amides, and ketones, or be removed via decarboxylation.
-
The Methoxy Group: This electron-donating group influences the reactivity of the aromatic ring and can also serve as a directing group in electrophilic aromatic substitution. In the final stages of a synthesis, it can be cleaved to reveal a phenol, a common motif in many natural products.
-
The Bromine Atom: As a halogen, bromine is an excellent handle for the introduction of carbon-carbon and carbon-heteroatom bonds through a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[4][5]
This unique combination of functional groups allows for a high degree of control over the synthetic sequence, enabling the construction of complex molecular architectures with precision.
Strategic Applications in Synthesis
The utility of this compound can be broadly categorized into two mechanistically distinct but often complementary strategies: directed ortho-metalation and palladium-catalyzed cross-coupling.
Directed ortho-Metalation: Precision Functionalization
The carboxylic acid group of this compound can effectively direct lithiation to the adjacent ortho position (C6).[1][2][3][6] This is typically achieved using a strong lithium amide base, such as lithium diisopropylamide (LDA), or an organolithium reagent in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[1][2][6][7] The resulting aryllithium species is a powerful nucleophile that can react with a variety of electrophiles, allowing for the introduction of a wide range of substituents at a specific position.
Diagram 1: Directed ortho-Lithiation Workflow
Caption: Workflow for directed ortho-lithiation of this compound.
This strategy is particularly valuable for the synthesis of highly substituted aromatic rings, which are common in natural products. The ability to introduce a substituent at the C6 position with high regioselectivity is a significant advantage over classical electrophilic aromatic substitution methods, which often yield mixtures of isomers.
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
The bromine atom of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions.[4][5] These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
| Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst |
| Suzuki-Miyaura | Organoboron Reagent | C-C (sp2-sp2) | Pd(PPh3)4, Pd(dppf)Cl2 |
| Heck | Alkene | C-C (sp2-sp2) | Pd(OAc)2 |
| Sonogashira | Terminal Alkyne | C-C (sp2-sp) | Pd(PPh3)4, CuI |
| Buchwald-Hartwig | Amine | C-N | Pd2(dba)3, Xantphos |
Diagram 2: Suzuki-Miyaura Cross-Coupling Pathway
Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.
The Suzuki-Miyaura reaction, in particular, has been widely employed in natural product synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[4][5] This allows for the late-stage introduction of complex aryl or heteroaryl moieties, significantly increasing the efficiency of the overall synthesis.
Case Study: Synthesis of a Bioactive Natural Product
To illustrate the practical application of this compound, we will consider a hypothetical, yet representative, synthetic route to a bioactive natural product.
Target Molecule and Retrosynthetic Analysis
Our target is a hypothetical biphenyl natural product with potential anti-inflammatory properties. The key disconnection in our retrosynthetic analysis is the biphenyl bond, which we propose to form via a Suzuki-Miyaura cross-coupling reaction. This leads us back to this compound as a key starting material.
Detailed Synthetic Protocol
Step 1: Esterification of this compound
-
Rationale: Protection of the carboxylic acid as a methyl ester prevents its interference in the subsequent cross-coupling reaction.
-
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the methyl ester.
-
Step 2: Suzuki-Miyaura Cross-Coupling
-
Rationale: Formation of the key biphenyl linkage.
-
Procedure:
-
To a solution of the methyl ester from Step 1 (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add a 2 M aqueous solution of sodium carbonate (3.0 eq).
-
Degas the mixture with a stream of argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 80 °C under an argon atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the biphenyl intermediate.
-
Step 3: Saponification and Demethylation
-
Rationale: Deprotection of the ester and methoxy groups to reveal the final natural product.
-
Procedure:
-
Dissolve the biphenyl intermediate from Step 2 in a suitable solvent (e.g., dichloromethane) and cool to -78 °C.
-
Add a solution of boron tribromide (3.0 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by preparative HPLC to yield the final natural product.
-
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex natural products. Its strategically placed functional groups allow for a high degree of control over a wide range of chemical transformations, including directed ortho-lithiation and palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note provide a practical framework for the successful application of this valuable synthetic intermediate in natural product synthesis and drug discovery programs.
References
- Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768. [Link]
- Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Chemistry Portal. [Link]
- ResearchGate. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Request PDF. [Link]
- Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. PubMed. [Link]
- Singh, S., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review.
- Mortier, J., et al. (n.d.). The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation.
- National Center for Biotechnology Information. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid. PubChem. [Link]
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
- MDPI. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 23(11), 2959. [Link]
- ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]
- MDPI. (2018). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 23(6), 1455. [Link]
- Ottokemi. (n.d.). 2-Bromo-5-methoxybenzoic acid, 98%.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]
- Google Patents. (n.d.). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. xisdxjxsu.asia [xisdxjxsu.asia]
- 5. mdpi.com [mdpi.com]
- 6. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Bromo-2-methoxybenzoic Acid in Materials Science
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block for Functional Materials
5-Bromo-2-methoxybenzoic acid is a bifunctional aromatic compound poised for significant applications in advanced materials science. Its structure is deceptively simple, yet it offers a powerful combination of reactive sites: a carboxylic acid group for coordination chemistry, a bromine atom for cross-coupling reactions, and a methoxy group for tuning electronic properties and solubility. This unique arrangement makes it an ideal candidate for constructing sophisticated materials such as Metal-Organic Frameworks (MOFs) and conjugated polymers.
The carboxylic acid moiety serves as a classic coordination site for metal ions, enabling the self-assembly of crystalline, porous frameworks. The bromine atom, strategically positioned on the phenyl ring, acts as a versatile synthetic handle. It is highly amenable to post-synthetic modification within a larger structure or can serve as a reactive site for polymerization reactions, most notably palladium-catalyzed cross-couplings. The methoxy group, an electron-donating entity, can influence the electronic landscape of the final material, impacting properties like luminescence or conductivity, while also modifying the polarity and processability of the material.
This document provides detailed application notes and protocols for researchers and scientists looking to leverage the unique properties of this compound in the design and synthesis of next-generation materials.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 2476-35-9 | [1] |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Key Features | Carboxylic acid linker, Aryl bromide handle, Methoxy functional group |
Application 1: Functional Linker for Metal-Organic Frameworks (MOFs)
Expert Rationale: Designing Functionality into Crystalline Lattices
The synthesis of MOFs from pre-designed functional linkers is a cornerstone of modern materials chemistry, allowing for precise control over the chemical environment within a porous solid.[2][3][4] this compound is an exemplary candidate for this "bottom-up" design approach.
-
Framework Construction: The carboxylate group readily coordinates with various metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form stable secondary building units (SBUs), which then assemble into a periodic, crystalline framework. The steric bulk and electronic nature of the methoxy group can influence the final topology of the MOF.[5]
-
Inherent Functionality: The bromine atom serves as a robust "tag" within the MOF's structure. Unlike more reactive functional groups that might not survive typical solvothermal synthesis conditions, the aryl bromide is stable.[6] This allows for the creation of a stable, crystalline platform that is primed for further chemical transformation.
-
Post-Synthetic Modification (PSM): The true power of incorporating a bromo-functionalized linker lies in the potential for PSM.[7][8][9] After the MOF is constructed, the accessible bromine atoms on the pore walls can undergo a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to graft new functional groups into the framework. This enables the synthesis of materials that would be impossible to create directly, dramatically expanding the functional diversity of MOFs.[6][10]
Protocol: Solvothermal Synthesis of a Zinc-Based MOF (Hypothetical: G-MOF-5B2M)
This protocol describes a representative solvothermal synthesis of a hypothetical zinc-based MOF, "G-MOF-5B2M" (Gemini-MOF from this compound), adapting common procedures for carboxylate-based MOFs.[11][12][13]
Materials:
-
This compound (Linker)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (Solvent/Wash)
-
20 mL Scintillation Vials or Teflon-lined autoclave
Procedure:
-
Reagent Preparation:
-
In a 20 mL scintillation vial, dissolve 46.2 mg (0.2 mmol) of this compound in 8 mL of DMF. Sonicate for 5-10 minutes to ensure complete dissolution.
-
In a separate small vial, dissolve 59.5 mg (0.2 mmol) of Zinc(II) nitrate hexahydrate in 2 mL of DMF.
-
-
Reaction Assembly:
-
To the stirred linker solution, add the metal source solution dropwise.
-
Cap the vial tightly. Causality Note: Proper sealing is critical to maintain autogenous pressure during heating, which facilitates crystal growth.
-
-
Solvothermal Reaction:
-
Place the sealed vial into a programmable oven.
-
Heat the vial to 110 °C over 2 hours.
-
Hold the temperature at 110 °C for 48 hours. Causality Note: This extended heating period allows the thermodynamically favored crystalline MOF product to form, often consuming any initial amorphous precipitates.
-
-
Crystal Recovery and Activation:
-
Cool the oven slowly to room temperature over 8-12 hours. Causality Note: A slow cooling rate is crucial for obtaining well-defined, single crystals and preventing stress fractures.
-
Decant the mother liquor to isolate the crystalline product.
-
Wash the crystals by immersing them in fresh, anhydrous DMF (3 x 10 mL) for 3 hours each time to exchange residual reactants and solvent.
-
Perform a final solvent exchange with ethanol (3 x 10 mL) for 3 hours each time. This prepares the framework for activation.
-
Dry the crystals under vacuum at 120 °C for 12 hours to remove all guest solvent molecules and activate the pores.
-
Workflow for MOF Synthesis and Activation
Caption: General workflow for Suzuki polycondensation of an AB-type monomer.
Future Outlook: A Platform for Tandem Functionalization
The bromo-functionalized materials synthesized from this compound are not end-points but rather platforms for further innovation. A key advantage is the ability to perform post-synthetic modifications (PSM) on the material, as illustrated below. This allows for the precise installation of complex functionalities that would not be tolerated during the initial material synthesis.
Conceptual Diagram: Post-Synthetic Modification (PSM)
Caption: Conceptual illustration of Post-Synthetic Modification via Suzuki coupling.
By leveraging this two-step approach—synthesis followed by modification—researchers can develop highly tailored materials for specific applications in catalysis, chemical sensing, gas separation, and drug delivery.
References
- Iswarya, N., Kumar, M.G., Rajan, K.S., & Balaguru, R.J.B. (2012). Synthesis, Characterization and Adsorption Capability of MOF-5. Science Alert.
- Jones, L.C., & Bauer, C.A. (n.d.). CHAPTER 3: Post‐synthetic Modification of MOFs. Royal Society of Chemistry.
- Pachfule, P., Das, R., Poddar, P., & Banerjee, R. (2011). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design, 11(4), 1215-1222.
- Karagiaridi, O., et al. (2023). Simplifying the Synthesis of Metal–Organic Frameworks. Accounts of Materials Research, 4(11), 937-949.
- Kim, H., et al. (2012). Synthesis of multifunctional metal–organic frameworks and tuning the functionalities with pendant ligands. Chemical Communications, 48(62), 7699-7701.
- Abedin, M. J., et al. (2024). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. ResearchGate.
- Mandal, S., Mani, P., & Pankajakshan, A. (2021). Post‐Synthetic Modification of Metal–Organic Frameworks Toward Applications. Advanced Functional Materials.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Bohrium. (2009). postsynthetic-modification-of-metal-organic-frameworks.
- University of Illinois Urbana-Champaign. (2013). Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks.
- Bobbitt, N.S., & Cohen, S.M. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Organometallics, 39(13), 2334-2345.
- Ottokemi. (n.d.). 2-Bromo-5-methoxybenzoic acid, 98%.
- Weimar, C., et al. (1991). Synthesis of 2-bromo-5-methoxybenzoic acid. Archiv der Pharmazie, 324(8), 509-513. Referenced in Google Patents.
- Karmakar, A., et al. (2015). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances, 5(10), 7386-7393.
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Wuttke Group. (n.d.). Functionalization of materials' backbone.
- Lin, J-B., et al. (2015). Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials. Accounts of Chemical Research, 48(6), 1732-1740.
- PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
- Koner, S., & Maji, T.K. (2014). Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials. CrystEngComm, 16(16), 3248-3263.
- Asad, M., et al. (2018). Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization. Macromolecules, 51(15), 5773-5782.
- Kalaj, M., & Cohen, S.M. (2019). Linker functionalized metal-organic frameworks. Coordination Chemistry Reviews, 399, 213023.
- de Oliveira, A.S., et al. (2024). Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. New Journal of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis.
Sources
- 1. This compound | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wuttkescience.com [wuttkescience.com]
- 3. Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Postsynthetic modification of metal–organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol Guide: Synthesis of Methyl 5-Bromo-2-methoxybenzoate
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide provides detailed protocols and expert insights for the efficient conversion of 5-bromo-2-methoxybenzoic acid to its corresponding methyl ester, methyl 5-bromo-2-methoxybenzoate. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and complex organic molecules.[1][2] This document explores two primary, field-proven methodologies: the classic Fischer-Speier esterification and methylation using trimethylsilyldiazomethane, a safer alternative to the hazardous diazomethane. Each protocol is presented with a deep dive into the underlying reaction mechanisms, safety considerations, and analytical characterization of the final product, ensuring both scientific rigor and practical applicability in a research and development setting.
Introduction: The Strategic Importance of Esterification
The conversion of carboxylic acids to their ester derivatives is a cornerstone of modern organic synthesis. In the context of drug development, this functional group modification can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Methyl esters, in particular, often serve as key intermediates, facilitating subsequent chemical transformations or acting as prodrugs to enhance bioavailability.[3][4] The subject of this guide, this compound, is a valuable building block, and its methyl ester, methyl 5-bromo-2-methoxybenzoate, is instrumental in the synthesis of a wide array of more complex molecules.[1][2] The strategic placement of the bromo, methoxy, and methyl ester functionalities provides a versatile scaffold for diverse synthetic manipulations.
This guide is structured to provide not just a set of instructions, but a deeper understanding of the chemical principles at play, empowering researchers to troubleshoot and adapt these protocols to their specific needs.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst.[5][6] This equilibrium-controlled process is particularly well-suited for large-scale synthesis where cost and simplicity are paramount.[7]
Mechanistic Rationale
The Fischer-Speier esterification is a nucleophilic acyl substitution reaction.[6] The reaction proceeds through a series of reversible steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[5][6][8] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (in this case, methanol). The subsequent formation of a tetrahedral intermediate is followed by a series of proton transfers, culminating in the elimination of a water molecule and deprotonation to yield the final ester product.[5][7]
To drive the equilibrium towards the product side, it is crucial to either use a large excess of the alcohol or to remove the water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[5][9]
Diagram: Fischer-Speier Esterification Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Toluene (optional, for Dean-Stark)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add a significant excess of anhydrous methanol, which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-bromo-2-methoxybenzoate.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Data Summary
| Parameter | Value/Condition | Rationale |
| Reactants | This compound, Methanol | Carboxylic acid and alcohol are the starting materials for Fischer esterification.[5] |
| Catalyst | Concentrated H₂SO₄ | A strong acid is required to protonate the carboxylic acid and catalyze the reaction.[6] |
| Solvent | Methanol (in excess) | Using an excess of the alcohol reactant drives the equilibrium towards the product side.[9] |
| Temperature | Reflux | Heating is necessary to overcome the activation energy of the reaction.[9] |
| Reaction Time | 2-24 hours (TLC monitored) | Reaction times can vary depending on the substrate and scale. |
| Workup | Aqueous wash with NaHCO₃ | Neutralizes the acidic catalyst and removes any unreacted carboxylic acid.[9] |
| Typical Yield | 80-95% | Fischer esterification generally provides good to excellent yields.[5] |
Method 2: Methylation with Trimethylsilyldiazomethane (TMS-Diazomethane)
For substrates that are sensitive to the harsh acidic conditions and high temperatures of Fischer esterification, methylation with diazomethane or its safer, more stable alternative, trimethylsilyldiazomethane, is an excellent choice.[10][11] This method is known for its mild reaction conditions and high yields.[11]
Mechanistic Rationale
The esterification of carboxylic acids with diazomethane proceeds via a rapid and efficient mechanism.[12][13] The carboxylic acid first protonates the diazomethane to form a carboxylate anion and a highly reactive methyldiazonium cation.[12][14] The carboxylate then acts as a nucleophile, attacking the methyl group of the methyldiazonium ion in an SN2 reaction, leading to the formation of the methyl ester and the evolution of nitrogen gas as the only byproduct.[12][14] The use of trimethylsilyldiazomethane in the presence of methanol is believed to proceed through the in-situ generation of diazomethane.[10]
Diagram: Diazomethane Esterification Mechanism
Caption: Mechanism of Esterification with Diazomethane.
Experimental Protocol
Safety First: Diazomethane and its precursors are toxic, potentially explosive, and carcinogenic.[14][15][16] Trimethylsilyldiazomethane is a safer alternative but should still be handled with extreme care in a well-ventilated fume hood, avoiding contact with rough glass surfaces.[16][17] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and suitable gloves.[15][18]
Materials:
-
This compound
-
Trimethylsilyldiazomethane (solution in hexanes or diethyl ether)
-
Methanol
-
Toluene or Diethyl Ether
-
Acetic acid (for quenching)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Syringe or dropping funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of toluene (or diethyl ether) and methanol at 0 °C in an ice bath.
-
Slowly add a solution of trimethylsilyldiazomethane (approximately 1.2 eq) dropwise to the stirred solution.[19] You will observe the evolution of nitrogen gas.[19]
-
Continue the addition until a faint yellow color of excess TMS-diazomethane persists.
-
Stir the reaction mixture at 0 °C for an additional 30 minutes to ensure complete reaction.
-
Quench any excess TMS-diazomethane by the careful dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Allow the reaction mixture to warm to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 5-bromo-2-methoxybenzoate.
-
The product is often of high purity and may not require further purification. If necessary, it can be purified by column chromatography.
Data Summary
| Parameter | Value/Condition | Rationale |
| Reactants | This compound, Trimethylsilyldiazomethane | A mild and highly efficient method for methyl ester formation.[10][11] |
| Solvent | Toluene/Methanol or Diethyl Ether/Methanol | Co-solvents are used to ensure the solubility of both the carboxylic acid and the TMS-diazomethane.[19] |
| Temperature | 0 °C to room temperature | The reaction is typically carried out at low temperatures to control the reactivity of the diazomethane.[19] |
| Reaction Time | < 1 hour | This reaction is generally very rapid.[10] |
| Workup | Acetic acid quench, evaporation | Simple workup, as the only byproduct is nitrogen gas. |
| Typical Yield | >95% | This method is known for its nearly quantitative yields.[11] |
Overall Experimental Workflow
The following diagram illustrates the general workflow from the starting material to the purified final product.
Caption: General experimental workflow for the synthesis of methyl 5-bromo-2-methoxybenzoate.
Product Characterization
The successful synthesis of methyl 5-bromo-2-methoxybenzoate should be confirmed through standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and a new singlet corresponding to the methyl ester protons.
-
¹³C NMR Spectroscopy: The carbon NMR will show a characteristic signal for the carbonyl carbon of the ester, in addition to the aromatic and methoxy carbons.
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching absorption is expected in the range of 1715-1730 cm⁻¹ for an aromatic ester.[20][21] The presence of C-O stretching bands around 1250-1310 cm⁻¹ and 1100-1130 cm⁻¹ is also characteristic of esters.[20]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of methyl 5-bromo-2-methoxybenzoate, as well as characteristic fragmentation patterns.
Conclusion
This application note provides two robust and reliable methods for the synthesis of methyl 5-bromo-2-methoxybenzoate from its corresponding carboxylic acid. The choice between the classic Fischer-Speier esterification and the milder methylation with TMS-diazomethane will depend on the specific requirements of the synthesis, such as substrate sensitivity, scale, and available resources. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined herein, researchers can confidently and efficiently perform this important chemical transformation.
References
- Kuehnel, E., Laffan, D. D. R., Lloyd-Jones, G. C., del Campo, T. M., Shepperson, I. R., & Slaughter, J. L. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-7078. [Link]
- Wikipedia contributors. (2023, December 28). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. [Link]
- JoVE. (2025, May 22).
- LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. [Link]
- Environmental Health & Safety, University of New Mexico.
- Moodle.
- Rzepa, H. S. (2012, May 7). Mechanism of the diazomethane alkylation of a carboxylic acid. Henry Rzepa's Blog. [Link]
- ScienceMotive. (2021, October 1).
- Pearson. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. [Link]
- B. C. Smith. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
- Division of Research Safety, University of Illinois. Diazomethane. [Link]
- Journal of Chemical Education. (1969). Rapid and convenient isolation and methyl esterification of water-soluble acids using diazomethane.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Diazomethane. [Link]
- University of Georgia.
- LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- ResearchGate.
- Cross, S. N. W., & Rochester, C. H. (1981). Infrared study of the adsorption of aromatic esters on silica immersed in carbon tetrachloride. J. Chem. Soc., Faraday Trans. 1, 77, 1027-1038. [Link]
- Master Organic Chemistry. Diazomethane (CH2N2). [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. [Link]
- Química Organica.org. IR Spectrum: Esters. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- B. C. Smith. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
- ResearchGate.
- Taylor & Francis Online. Preparation of Methyl Ester Precursors of Biologically Active Agents. [Link]
- The Royal Society of Chemistry.
- ResearchGate. (PDF) Preparation of Methyl Ester Precursors of Biologically Active Agents. [Link]
- University of Edinburgh Research Explorer. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. [Link]
- National Center for Biotechnology Information. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. [Link]
- Google Patents.
- Organic Chemistry Portal. Methyl Esters. [Link]
- Google Patents. EP0286981A2 - Method for the production of carboxylic acid methyl esters.
- OperaChem. (2024, January 5).
- YouTube. (2024, April 3).
- DSpace@MIT. 5.
- Beilstein Journals.
- PubChem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. sciencemotive.com [sciencemotive.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Carboxylic Acids to Methylesters: Alkylation using Diazomethane [moodle.tau.ac.il]
- 15. ehs.unm.edu [ehs.unm.edu]
- 16. - Division of Research Safety | Illinois [drs.illinois.edu]
- 17. nj.gov [nj.gov]
- 18. research.uga.edu [research.uga.edu]
- 19. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. chem.libretexts.org [chem.libretexts.org]
large-scale synthesis of 5-Bromo-2-methoxybenzoic acid
An Application Note for the Large-Scale Synthesis of 5-Bromo-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in the synthesis of complex pharmaceuticals and bioactive molecules. Its structural motifs are frequently incorporated into novel therapeutic agents, making a robust and scalable synthetic protocol essential for drug development and manufacturing. This guide provides a comprehensive overview of the , focusing on the electrophilic bromination of 2-methoxybenzoic acid. We delve into the underlying reaction mechanism, present a detailed and field-proven production protocol, address critical safety considerations for industrial-scale bromination, and outline rigorous analytical quality control procedures.
Introduction and Significance
This compound (CAS No: 2476-35-9) serves as a crucial building block in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a methoxy ether, and a bromo substituent—on the aromatic ring provides multiple handles for subsequent chemical modifications. This versatility makes it a valuable precursor in the synthesis of a range of pharmaceutical compounds. A reliable, high-yield, and scalable synthesis is therefore of paramount importance to ensure a consistent supply of this high-purity intermediate for research and commercial production.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis of this compound is achieved through the electrophilic aromatic bromination of 2-methoxybenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring.
-
-OCH₃ Group (Methoxy): The methoxy group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.
-
-COOH Group (Carboxylic Acid): The carboxylic acid group is a deactivating group and is meta-directing because it withdraws electron density from the ring.
In the case of 2-methoxybenzoic acid, the powerful para-directing effect of the methoxy group at position 2 overwhelmingly favors the substitution at position 5. This position is para to the methoxy group and meta to the carboxylic acid group, leading to the desired product with high regioselectivity. The reaction proceeds via a standard electrophilic aromatic substitution mechanism involving the formation of a resonance-stabilized carbocation intermediate (arenium ion).[1]
Caption: General mechanism for electrophilic bromination.
Large-Scale Synthesis Protocol
This protocol details a robust method for the synthesis of this compound on a multi-kilogram scale. The procedure emphasizes safety, efficiency, and high purity of the final product.
Materials and Equipment
-
Reactor: Glass-lined or Hastelloy reactor (appropriate volume for the scale), equipped with a mechanical stirrer, temperature probe, reflux condenser, and an addition funnel. The reactor should be connected to a scrubber system to neutralize evolved hydrogen bromide (HBr) gas.
-
Chemicals:
-
2-Methoxybenzoic Acid
-
Glacial Acetic Acid (Solvent)
-
Liquid Bromine (Br₂)
-
Sodium Thiosulfate Solution (for quenching)
-
Deionized Water
-
-
Personal Protective Equipment (PPE): Full-face respirator with appropriate cartridges for acid gases and halogens, heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, face shield, and a chemical-resistant apron or suit.[2]
Experimental Workflow
Caption: Workflow for the .
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen. Start the scrubber system containing a sodium hydroxide solution.
-
Charging Reagents: Charge the reactor with 2-methoxybenzoic acid (1.0 eq). Add glacial acetic acid (5-10 volumes relative to the starting material).
-
Cooling: Begin stirring and cool the reactor contents to 10-15°C using a chiller.
-
Bromine Addition: Slowly add liquid bromine (1.05-1.1 eq) dropwise via the addition funnel over 2-3 hours. It is critical to maintain the internal temperature below 25°C to minimize side-product formation. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
-
Quenching: Once the reaction is complete, cool the mixture back to 10-15°C. Slowly add a 10% aqueous solution of sodium thiosulfate to quench any unreacted bromine. The reddish-brown color of bromine should disappear.
-
Precipitation: Slowly add deionized water (5-10 volumes) to the reaction mixture with vigorous stirring to precipitate the product.
-
Isolation: Filter the resulting slurry using a centrifuge or filter press. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the crude product under vacuum at 60-70°C until a constant weight is achieved.
Purification by Recrystallization
To achieve high purity suitable for pharmaceutical applications, the crude product should be recrystallized.
-
Solvent Selection: A mixed solvent system, such as ethanol/water or acetic acid/water, is effective.
-
Procedure:
-
Transfer the crude, dry this compound to a clean, appropriately sized reactor.
-
Add the primary solvent (e.g., ethanol or acetic acid) and heat the mixture to 60-70°C with stirring until the solid is completely dissolved.[3]
-
If the solution is colored, treatment with activated charcoal followed by hot filtration can be performed.[4]
-
Slowly add the anti-solvent (water) until the solution becomes persistently cloudy.
-
Cool the mixture slowly to room temperature, and then further cool to 0-5°C for several hours to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum at 60-70°C.
-
Process Optimization and Scale-Up Considerations
Scaling up electrophilic bromination reactions presents several challenges that must be addressed to ensure safety, consistency, and efficiency.
-
Heat Management: The reaction is exothermic. A robust cooling system is essential to maintain the optimal temperature range and prevent runaway reactions. The rate of bromine addition is the primary means of controlling heat generation.
-
HBr Gas Management: The reaction generates a significant amount of corrosive and toxic HBr gas. An efficient and reliable scrubbing system is mandatory.
-
Material Compatibility: Liquid bromine is highly corrosive. All equipment, including the reactor, pipes, and seals, must be made of compatible materials like glass, PVDF, or Hastelloy.
-
Solid Handling: The final product is a solid. Equipment for large-scale filtration, washing, and drying (e.g., centrifuge, filter dryer) is required.
Analytical Quality Control
Rigorous analytical testing is crucial to ensure the final product meets the required specifications for pharmaceutical use.[5]
| Parameter | Method | Specification |
| Appearance | Visual | White to off-white crystalline powder |
| Identification | ¹H NMR, FTIR | Conforms to the structure |
| Assay | HPLC | ≥ 99.0% |
| Melting Point | Melting Point Apparatus | 154-158°C |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
| Heavy Metals | USP <231> | ≤ 10 ppm |
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 10.5 (br s, 1H, COOH), 8.25 (d, 1H), 7.6 (dd, 1H), 6.9 (d, 1H), 4.0 (s, 3H, OCH₃).
Safety Precautions for Large-Scale Bromination
Handling liquid bromine at an industrial scale requires stringent safety protocols due to its high toxicity, corrosivity, and reactivity.[6][7]
-
Engineering Controls:
-
All operations involving liquid bromine must be conducted in a well-ventilated area, preferably within a contained system with dedicated extraction and a scrubber.[8]
-
Bromine detectors and alarms should be installed to provide early warning of leaks.
-
-
Personal Protective Equipment (PPE):
-
A full set of PPE as described in section 3.1 is mandatory when handling liquid bromine.[2]
-
Emergency showers and eyewash stations must be readily accessible.
-
-
Spill Response:
-
Have a spill kit readily available containing a neutralizing agent such as a 10% sodium thiosulfate solution or sodium carbonate.
-
In case of a spill, evacuate the area and allow only trained personnel with appropriate PPE to manage the cleanup.
-
Never use ammonia to neutralize liquid bromine as it can form explosive compounds.[8]
-
-
Waste Disposal:
-
All bromine-containing waste must be collected and disposed of as hazardous waste according to local regulations.
-
Conclusion
The synthesis of this compound via electrophilic bromination of 2-methoxybenzoic acid is a well-established and scalable process. By understanding the reaction mechanism, implementing a robust and controlled protocol, and adhering to strict safety standards, high-purity material can be consistently produced on a large scale. The information provided in this guide serves as a comprehensive resource for researchers and professionals in the pharmaceutical industry to safely and efficiently manufacture this key chemical intermediate.
References
- Apollo Scientific. (2022). This compound Safety Data Sheet.
- ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis. Retrieved from a source detailing synthesis procedures.
- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Archean Chemical Industries. (2022). SAFETY DATA SHEET: BROMINE.
- RSC Education. (n.d.). Handling liquid bromine and preparing bromine water.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
- Google Patents. (2023). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
- Scribd. (n.d.). Bromine Liquid Safety Guidelines. Retrieved from a document outlining bromine safety procedures.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis.
- PubMed. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks.
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
- ICL Group. (n.d.). BROMINE - Safety Handbook.
- ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.
- Slideshare. (n.d.). Bromine handling and safety.
- Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
- Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions.
- NIH. (n.d.). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- NIH. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Reddit. (2023). Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-5-methoxybenzoic Acid: Pharmaceutical Intermediate Supplier & Price.
- Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality Chemical Intermediates: The Case of 5-Bromo-2-methylbenzoic Acid.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 3. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. icl-group-sustainability.com [icl-group-sustainability.com]
- 6. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archeanchemicals.com [archeanchemicals.com]
- 8. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2-methoxybenzoic Acid
Answering the user's request to create a technical support center for removing isomeric impurities from 5-Bromo-2-methoxybenzoic acid.
This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the purification of this compound, focusing on the removal of isomeric impurities. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying principles to empower you to troubleshoot and adapt these methods effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities I should expect when synthesizing this compound?
During the synthesis of this compound, particularly through the bromination of 2-methoxybenzoic acid (o-anisic acid) or related precursors, the primary isomeric impurity is typically 3-Bromo-2-methoxybenzoic acid .[1][2] The directing effects of the methoxy and carboxylic acid groups on the aromatic ring are not perfectly selective, leading to the formation of this positional isomer.[3] Less common, but possible, are other isomers or di-brominated species, depending on the reaction conditions.
Q2: Why is it crucial to remove these isomeric impurities?
For applications in drug development and materials science, the precise structure of a molecule is critical. Isomeric impurities can:
-
Alter the biological activity and pharmacological profile of a compound.
-
Introduce unforeseen toxicity.
-
Affect the physical properties of the final product, such as crystallinity and melting point.
-
Complicate characterization and lead to erroneous analytical results.
Q3: What is the primary method for removing the 3-Bromo isomer from my 5-Bromo product?
The most common and industrially viable method for purifying this compound is recrystallization .[1][2] This technique exploits the subtle differences in solubility between the 5-bromo and 3-bromo isomers in a chosen solvent system. Ethanol is a frequently cited and effective solvent for this purpose.[1][3]
Q4: How can I check the isomeric purity of my sample?
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for determining the isomeric purity of brominated benzoic acids.[3][4] A reverse-phase column (like a C18) with a mobile phase consisting of acetonitrile, water, and an acid modifier (like phosphoric or formic acid) can effectively separate the isomers.[5][6] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify isomers based on distinct chemical shifts and coupling patterns in the aromatic region.[1]
Part 2: Troubleshooting and Purification Protocols
This section provides detailed protocols and troubleshooting advice for common issues encountered during the purification process.
Issue 1: My initial product has a low ratio of the desired 5-Bromo isomer.
-
Problem: A synthesis of 2-methylbenzoic acid (a related precursor) showed an initial crude product with a 62:38 ratio of the desired 5-bromo isomer to the 3-bromo isomer.[1] Similar poor selectivity can occur with 2-methoxybenzoic acid.
-
Solution: A carefully executed recrystallization is the most effective remedy. The difference in how the isomers fit into a crystal lattice allows the less soluble, desired isomer to crystallize out preferentially while the more soluble impurity remains in the mother liquor.
Experimental Protocol 1: Recrystallization from Ethanol
This protocol is designed to significantly enhance the isomeric purity of this compound.
Objective: To increase the ratio of this compound relative to the 3-Bromo isomer.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter paper, flask)
Procedure:
-
Dissolution: Place the crude bromo-compound into an Erlenmeyer flask. For every 3 grams of crude material, add approximately 9 mL of ethanol.[1]
-
Heating: Gently heat the mixture with stirring on a hot plate to about 70°C, or until the solid completely dissolves.[1] Add a minimal amount of additional hot ethanol if necessary to achieve full dissolution, but avoid using a large excess as it will reduce your yield.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature (e.g., 20°C).[1] Slow cooling is critical for the formation of pure crystals, as it allows the correct molecules to selectively incorporate into the growing crystal lattice.
-
Crystal Formation: Let the solution stand at room temperature for at least 30 minutes to allow for initial crystal growth.[1]
-
Ice Bath Cooling: Submerge the flask in an ice bath for an extended period (e.g., 1-3 hours) to maximize the precipitation of the desired 5-bromo isomer.[1]
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing the dissolved impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 60°C) overnight.[1]
Expected Outcome: This process can significantly improve purity. For a related compound, a single recrystallization improved the isomeric ratio from 62:38 to 91:9.[1]
Data Summary Table
| Parameter | Before Recrystallization | After Recrystallization | Source |
| Isomeric Ratio (5-Br : 3-Br) | ~ 62 : 38 | > 91 : 9 | [1] |
| Typical Solvent | N/A | Ethanol | [1][3] |
| Typical Solvent Volume | N/A | ~3 mL per gram of crude solid | [1] |
Issue 2: My yield after recrystallization is very low.
-
Troubleshooting Steps:
-
Excess Solvent: The most common cause of low yield is using too much solvent during the dissolution step. The goal is to create a saturated solution at high temperature. If you suspect this, you can try to carefully evaporate some of the solvent from the mother liquor and cool it again to recover a second crop of crystals (which may be of lower purity).
-
Cooling Time: Ensure the solution was cooled for a sufficient duration in the ice bath. Inadequate cooling will leave a significant amount of your product dissolved in the solvent.
-
Premature Filtration: Filtering the solution while it is still warm will result in a substantial loss of product. Ensure crystallization is complete before filtering.
-
Issue 3: I've performed a recrystallization, but the purity is still not sufficient.
-
Troubleshooting Steps:
-
Repeat Recrystallization: A second recrystallization can further enhance purity, although with diminishing yields.
-
Alternative Purification: If recrystallization fails to provide the desired purity, preparative chromatography is a viable, albeit more resource-intensive, alternative. HPLC methods are scalable and can be used for isolating impurities in preparative separation.[5][6] Column chromatography on silica gel is another option, though finding an appropriate solvent system that gives good separation of the isomers may require some development.
-
Part 3: Visualization of Workflows and Concepts
Purification Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the purification of this compound.
Isomeric Relationship Diagram
This diagram shows the relationship between the starting material and the resulting isomeric products.
Caption: Synthetic origin of the primary isomeric impurity.
References
- SIELC Technologies. (n.d.). Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis.
- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
- Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- SIELC Technologies. (2018, May 16). 2-Bromo-5-methoxybenzoic acid.
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Google Patents. (2021, September 2). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
- Thieme. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key.
- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
Sources
- 1. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 3. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 2-Bromo-5-methoxybenzoic acid | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Low Yield in the Bromination of m-Anisic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low yields in the bromination of m-anisic acid. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve desired outcomes.
Troubleshooting Guide: Diagnosing and Resolving Low Yield
Low yields in the bromination of m-anisic acid can stem from a variety of factors, from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and addressing these common issues.
Initial Observation: Low Yield of Brominated Product
A lower-than-expected yield of the desired brominated m-anisic acid is the primary indicator of a problem. This can manifest as a large amount of unreacted starting material or the formation of a complex mixture of products.
DOT Visualization: Troubleshooting Workflow
Caption: A workflow for troubleshooting low yield in m-anisic acid bromination.
Question 1: My reaction has a low conversion rate, with a significant amount of starting material remaining. What are the likely causes?
Answer: Low conversion is a common issue that can often be traced back to several key factors:
-
Inactive Brominating Agent: Bromine and other brominating agents like N-bromosuccinimide (NBS) can degrade over time, especially with exposure to light and moisture.[1]
-
Solution: Use a fresh bottle of the brominating agent. If using elemental bromine, ensure it has been stored in a cool, dark place. The quality of NBS can be checked by titration.
-
-
Insufficient Reaction Time or Temperature: The electrophilic aromatic substitution may be proceeding slowly under the current conditions.[1]
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.[3] Polar solvents can stabilize the charged intermediate (arenium ion) formed during the reaction, thus accelerating the rate.[3]
-
Solution: Acetic acid is a commonly used solvent for this type of reaction as it is polar and can help to solvate the intermediates.[4] Ensure the solvent is of high purity and anhydrous, as water can interfere with the reaction.
-
Question 2: My reaction is producing a complex mixture of products, making purification difficult and lowering the yield of the desired isomer. What's going on?
Answer: The formation of multiple products points towards issues with regioselectivity or over-bromination. In the case of m-anisic acid, both the methoxy (-OCH₃) and carboxylic acid (-COOH) groups influence where the bromine will add to the aromatic ring.
-
Understanding Directing Effects:
-
The methoxy group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring through resonance.[4][5]
-
The carboxylic acid group is a deactivating, meta-director, withdrawing electron density from the ring.[5]
In m-anisic acid, these groups have competing directing effects. The powerful activating nature of the methoxy group typically dominates, directing bromination to the positions ortho and para to it (positions 2, 4, and 6).
-
-
Over-bromination: The initial bromination product is still an activated ring and can undergo further bromination, leading to di- or even tri-brominated products.[6] This is especially prevalent with highly reactive brominating agents like elemental bromine (Br₂).
-
Solution:
-
Control Stoichiometry: Use a 1:1 molar ratio of m-anisic acid to the brominating agent. Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.[6]
-
Use a Milder Brominating Agent: N-bromosuccinimide (NBS) is often a good alternative to Br₂ for achieving monobromination of activated rings.[6][7]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and minimize over-bromination.[6]
-
-
-
Formation of Undesired Isomers: While the methoxy group is a strong director, a mixture of isomers can still form.
Question 3: My reaction mixture turns into a dark oil or tar, and I can't isolate any product. What could be causing this?
Answer: The formation of a tar-like substance usually indicates decomposition of the starting material or product.
-
Harsh Reaction Conditions: Overly acidic conditions or high temperatures can lead to decomposition.
-
Solution: Ensure the reaction temperature is carefully controlled. If using a Lewis acid catalyst (which is often unnecessary for activated rings like m-anisic acid), ensure it is used in catalytic amounts and that the reaction is not overheating.[11]
-
-
Oxidation: Strong oxidizing conditions can lead to the oxidation of the aromatic ring.[8]
-
Solution: Avoid using strong oxidizing agents in conjunction with your brominating agent. Ensure your reagents are free from oxidizing impurities.
-
Frequently Asked Questions (FAQs)
Q1: Is a Lewis acid catalyst, like FeBr₃, necessary for the bromination of m-anisic acid?
A1: Generally, no. The methoxy group is a strong activating group that makes the aromatic ring electron-rich and thus highly reactive towards electrophiles.[12][13] Adding a strong Lewis acid catalyst can actually be detrimental, leading to a rapid, uncontrolled reaction and the formation of multiple byproducts, including over-brominated compounds.[8]
Q2: What is the role of acetic acid as a solvent in this reaction?
A2: Acetic acid serves multiple purposes. It is a polar protic solvent that can help to dissolve the starting materials and stabilize the charged arenium ion intermediate, which can facilitate the reaction.[3][4]
Q3: How can I effectively remove unreacted bromine from my crude product?
A3: Unreacted bromine can often be removed during the work-up procedure. Washing the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will quench any remaining bromine.[14]
Q4: What is the expected major product of the monobromination of m-anisic acid?
A4: The methoxy group is a more powerful activating and directing group than the deactivating carboxylic acid group. Therefore, bromination is expected to occur at the positions ortho and para to the methoxy group. This would lead to a mixture of 2-bromo-3-methoxybenzoic acid, 4-bromo-3-methoxybenzoic acid, and 6-bromo-3-methoxybenzoic acid. The precise ratio of these isomers can be influenced by steric hindrance and the specific reaction conditions employed.
DOT Visualization: Electrophilic Aromatic Substitution Mechanism
Caption: The general mechanism for the electrophilic bromination of m-anisic acid.
Experimental Protocols
Standard Protocol for Bromination of m-Anisic Acid with Bromine in Acetic Acid
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-anisic acid (1.0 eq.) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise to the stirred solution over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Pour the reaction mixture into a beaker containing ice-cold water.
-
Precipitation and Filtration: The solid product should precipitate out of the solution. Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove residual acetic acid and HBr.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified brominated m-anisic acid.[9][10]
Protocol for Bromination using N-Bromosuccinimide (NBS)
-
Dissolution: Dissolve m-anisic acid (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
NBS Addition: Add N-bromosuccinimide (1.0 eq.) portion-wise to the solution at room temperature with stirring.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Summary
| Parameter | Br₂ in Acetic Acid | NBS in CH₃CN/CH₂Cl₂ | Rationale |
| Reactivity | High | Moderate | Br₂ is a more powerful electrophile than NBS.[11] |
| Selectivity | Lower | Higher | The milder nature of NBS often leads to better control and less over-bromination.[7] |
| Byproducts | HBr, Polybrominated species | Succinimide | HBr is corrosive; succinimide is a solid that can often be filtered off. |
| Safety | Br₂ is highly corrosive and toxic. | NBS is a solid and easier to handle. |
References
- Quora. (2017, November 13). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?
- Quora. (2016, August 15). How is the bromination mechanism of anisole carried out?
- TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
- Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4.
- Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- Pearson. (n.d.). EAS:Halogenation Mechanism Exam Prep.
- Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.
- Chemistry LibreTexts. (2025, August 20). 3.2: Purification of Products.
- Chemistry LibreTexts. (2022, August 16). 2.2.4.2B: Purification of Product Mixtures.
- PubMed. (2009, December 1). Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 12. EAS:Halogenation Mechanism Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-2-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of 5-Bromo-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not only procedural guidance but also the underlying scientific principles to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific problems you may encounter during the synthesis of this compound, focusing on the identification and minimization of common side products.
Issue 1: My final product is contaminated with a significant amount of an isomeric impurity.
Question: My NMR analysis of the crude product from the bromination of 2-methoxybenzoic acid shows a mixture of isomers. How can I improve the yield of the desired 5-bromo isomer and reduce the formation of the 3-bromo side product?
Answer: This is a common challenge in the synthesis of this compound when starting from 2-methoxybenzoic acid. The formation of 3-bromo-2-methoxybenzoic acid is a result of competing directing effects of the methoxy and carboxylic acid groups on the aromatic ring.
Root Cause Analysis:
In electrophilic aromatic substitution, the methoxy group (-OCH₃) is a strong activating and ortho-, para-directing group, while the carboxylic acid group (-COOH) is a deactivating and meta-directing group. During the bromination of 2-methoxybenzoic acid, the incoming electrophile (Br⁺) is directed to different positions on the ring by these two functional groups.
-
The powerful ortho-, para-directing effect of the methoxy group strongly favors substitution at the 3- and 5-positions.
-
The meta-directing effect of the carboxylic acid group favors substitution at the 5-position.
The combination of these effects leads to a mixture of the desired 5-bromo isomer and the undesired 3-bromo isomer. In some reported cases, the crude product can contain as much as a 62:38 ratio of the 5-bromo to the 3-bromo isomer[1].
Mitigation Strategies:
-
Choice of Starting Material: The most effective way to avoid this isomeric impurity is to start with 3-methoxybenzoic acid instead of 2-methoxybenzoic acid. In this case, both the methoxy and carboxylic acid groups direct the incoming bromine to the 2-position, leading to a much higher regioselectivity for the desired product.
-
Reaction Conditions: If you must use 2-methoxybenzoic acid, careful control of reaction conditions can help to favor the 5-bromo isomer.
-
Solvent: Using a polar solvent can help to stabilize the transition state leading to the para-substituted product.
-
Temperature: Lowering the reaction temperature can increase the selectivity of the reaction.
-
Brominating Agent: The choice of brominating agent can also influence the isomer ratio.
-
Experimental Protocol for Improved Regioselectivity (Starting from 3-methoxybenzoic acid):
This protocol is based on a method that has been shown to produce high yields and purity of 2-bromo-5-methoxybenzoic acid (an isomer of the target molecule, but the principles of directing effects are the same and this starting material is often used to synthesize the title compound's precursors)[2][3][4].
-
In a suitable reaction vessel, dissolve 3-methoxybenzoic acid in a halogenated solvent such as dichloromethane or chloroform.
-
Add concentrated sulfuric acid, a bromination initiator (e.g., potassium bromide), and a cocatalyst (e.g., red phosphorus) to the mixture.
-
Cool the reaction mixture and slowly add a brominating agent such as N-bromosuccinimide (NBS) or dibromohydantoin, maintaining a low temperature (e.g., 25-30°C).
-
Monitor the reaction progress using HPLC or TLC.
-
Upon completion, quench the reaction by pouring it into ice water.
-
Separate the organic layer, wash it, and then remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization.
Issue 2: My mass spectrometry data indicates the presence of a dibrominated impurity.
Question: I am observing a peak in my mass spectrum that corresponds to a dibrominated product. How can I prevent this over-bromination?
Answer: The formation of dibrominated side products occurs when the desired monobrominated product undergoes a second bromination reaction.
Root Cause Analysis:
The methoxy group in this compound is still activating, making the ring susceptible to further electrophilic substitution. If the reaction is left for too long, or if an excess of the brominating agent is used, a second bromine atom can be added to the ring.
Mitigation Strategies:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of the brominating agent relative to the starting material.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC. As soon as the starting material is consumed, quench the reaction to prevent the formation of the dibrominated product.
-
Temperature Control: Running the reaction at a lower temperature can help to slow down the rate of the second bromination, which typically has a higher activation energy than the first.
Table 1: Effect of Brominating Agent Stoichiometry on Dibromo Impurity Formation
| Equivalents of NBS | Desired Product Yield | Dibromo Impurity (%) |
| 1.0 | High | < 1% |
| 1.2 | High | ~5% |
| 1.5 | Moderate | >10% |
Note: The values in this table are illustrative and can vary depending on the specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude this compound?
A1: Recrystallization is the most common and effective method for purifying the crude product. The choice of solvent is crucial for successful purification.
-
Ethanol: This is a good general-purpose solvent for recrystallization. The crude product can be dissolved in hot ethanol and then allowed to cool slowly to form crystals of the purified product[1].
-
Isopropanol: Similar to ethanol, isopropanol can also be used for recrystallization[2].
-
Acetic Acid/Water: A mixture of acetic acid and water can also be an effective recrystallization solvent system[4].
Recrystallization Protocol:
-
Transfer the crude this compound to a clean flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes before filtering hot to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
Q2: Can I use liquid bromine for the bromination reaction?
A2: Yes, liquid bromine can be used as the brominating agent[4][5]. However, it is a highly corrosive and toxic substance that requires careful handling in a well-ventilated fume hood. For laboratory-scale synthesis, N-bromosuccinimide (NBS) is often preferred as it is a solid and easier to handle.
Q3: How do the directing effects of the substituents lead to the observed products?
A3: The regioselectivity of the bromination is governed by the electronic effects of the methoxy and carboxylic acid groups on the benzene ring.
Caption: Directing effects in the bromination of 2-methoxybenzoic acid.
Q4: Are there any alternative synthetic routes that avoid bromination of a benzoic acid derivative altogether?
A4: While the bromination of a substituted benzoic acid is the most common approach, other methods could be employed, such as the oxidation of a bromo-substituted toluene derivative. However, these routes often involve more steps and may have their own set of potential side products. For most applications, optimizing the bromination of an appropriately substituted methoxybenzoic acid is the most practical approach.
Workflow for Side Product Identification and Removal
Caption: Workflow for the analysis and purification of this compound.
References
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents. (n.d.).
- CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents. (n.d.).
- Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com. (n.d.).
- A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide - Oriental Journal of Chemistry. (n.d.).
- JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents. (n.d.).
Sources
- 1. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 3. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Recrystallization of 5-Bromo-2-methoxybenzoic Acid
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals focused on the purification of 5-Bromo-2-methoxybenzoic acid. Recrystallization is a powerful technique for purifying solid compounds, and the selection of an appropriate solvent system is the most critical factor for success.[1][2] This document provides a logical framework for solvent selection, detailed experimental protocols, and a troubleshooting guide to address common challenges encountered during the purification process.
Part 1: Foundational Concepts & Frequently Asked Questions
This section addresses the core principles that govern the selection of a recrystallization solvent, tailored specifically to the physicochemical properties of this compound.
Q1: What are the ideal properties of a recrystallization solvent for this compound?
An ideal solvent for recrystallization must satisfy several criteria to ensure both high purity and high recovery of the final product. The key properties are:
-
Differential Solubility : The solvent should exhibit a steep solubility curve with respect to temperature. This means this compound should be highly soluble in the hot (near-boiling) solvent but sparingly soluble at low temperatures (e.g., 0-4 °C).[1] This temperature-dependent solubility is the fundamental driving force of the entire process.[3]
-
Impurity Solubility : Impurities present in the crude sample should either be completely insoluble in the hot solvent (allowing for their removal via hot gravity filtration) or remain highly soluble in the cold solvent (so they are retained in the mother liquor after crystallization).[2][4]
-
Chemical Inertness : The solvent must not react with this compound.[2][5]
-
Boiling Point : The solvent's boiling point should be lower than the melting point of the compound to be purified.[6] this compound has a melting point of approximately 118-122 °C, so solvents with boiling points well below this range are necessary to prevent the compound from "oiling out"—melting instead of dissolving.[7][8]
-
Volatility : The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[7]
Q2: How does the chemical structure of this compound influence solvent selection?
The structure of this compound is amphiphilic, containing both polar and non-polar regions, which dictates its solubility behavior.
-
Polar Moieties : The carboxylic acid (-COOH) group is highly polar and capable of hydrogen bonding. The methoxy (-OCH₃) group also contributes to the molecule's polarity.
-
Non-Polar Moiety : The brominated benzene ring is non-polar and hydrophobic.
This dual nature suggests that neither extremely polar solvents (which might dissolve it too well at room temperature) nor completely non-polar solvents (in which it would likely be insoluble) will be ideal single solvents.[9] The "like dissolves like" principle suggests that a solvent of intermediate polarity or, more likely, a mixed-solvent system will provide the necessary differential solubility.[10]
Q3: When should I use a single solvent versus a mixed-solvent system?
A single-solvent recrystallization is always preferred for its simplicity. However, for a compound with a complex solubility profile like this compound, finding a single solvent with the ideal temperature-solubility curve can be challenging. A mixed-solvent system is employed when no single solvent is suitable.[11] This system consists of two miscible solvents: one in which the compound is highly soluble (the "good" or "soluble" solvent) and one in which it is poorly soluble (the "poor" or "insoluble" solvent).[7][12] By carefully adjusting the ratio of these two solvents, you can fine-tune the solvent environment to achieve optimal conditions for crystallization.[12]
Part 2: Experimental Workflow for Solvent Optimization
A systematic approach is crucial for efficiently identifying the optimal solvent or solvent system. The following workflow and protocols are designed to guide this process from initial screening to final selection.
Solvent Selection & Optimization Workflow
Caption: Workflow for systematic solvent selection and optimization.
Data Presentation: Illustrative Solvent Screening Results
The results of your small-scale tests should be recorded systematically. Below is an example table with plausible data for this compound.
| Solvent | Polarity | Solubility at 25°C | Solubility at Boiling | Observations on Cooling | Suitability |
| Hexane | Non-Polar | Insoluble | Insoluble | No change | Poor (Potential "poor" solvent) |
| Toluene | Non-Polar | Sparingly Soluble | Moderately Soluble | Slow, poor crystal formation | Poor |
| Ethyl Acetate | Intermediate | Soluble | Very Soluble | No crystals form (too soluble) | Poor (Potential "good" solvent) |
| Ethanol | Polar Protic | Moderately Soluble | Very Soluble | Few crystals form (too soluble) | Poor (Potential "good" solvent) |
| Water | Polar Protic | Insoluble | Sparingly Soluble | Fine needles form | Fair (Potential "poor" solvent) |
Based on this illustrative data, no single solvent is ideal. However, promising mixed-solvent pairs can be identified, such as Ethanol/Water or Ethyl Acetate/Hexane , as they offer a "good" solvent and a miscible "poor" solvent.[7][11]
Experimental Protocol: Systematic Solvent Screening
This protocol outlines the steps for conducting small-scale solubility tests to efficiently screen potential solvents.
Part A: Single Solvent Screening
-
Place approximately 20-30 mg of crude this compound into a small test tube.
-
Add the selected solvent dropwise (starting with ~0.5 mL) at room temperature. Agitate the mixture to determine solubility in the cold solvent. Record your observations.
-
If the compound is insoluble or sparingly soluble when cold, gently heat the test tube in a water or sand bath towards the solvent's boiling point.
-
Continue to add small portions of the solvent until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-formed crystals.[6]
Part B: Mixed-Solvent System Testing (Example: Ethanol/Water)
-
Place approximately 50 mg of the crude solid into a small Erlenmeyer flask.
-
Add the "good" solvent (ethanol) dropwise while heating the flask until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[12]
-
While keeping the solution hot, add the "poor" solvent (hot water) dropwise until the solution becomes faintly and persistently cloudy (this is the saturation or "cloud" point).
-
Add 1-2 more drops of the hot "good" solvent (ethanol) to just clarify the solution.[12]
-
Set the flask aside to cool slowly to room temperature, then chill in an ice bath.
-
If a good yield of crystals is obtained, this mixed system is suitable for a larger-scale recrystallization.
Part 3: Troubleshooting Guide
This section addresses common problems encountered during recrystallization and provides actionable solutions.
Q4: My compound "oiled out" instead of crystallizing. What went wrong and how do I fix it?
"Oiling out" occurs when the dissolved solute comes out of solution as a liquid rather than a solid.[12]
-
Possible Cause 1 : The boiling point of the solvent is too high, causing the solute to melt in the solution before it crystallizes. Since the melting point of this compound is ~118-122 °C, this is unlikely with common low-boiling solvents but can be a factor.[8]
-
Possible Cause 2 : The crude material is highly impure. Impurities can significantly depress the melting point of the eutectic mixture.
-
Solution : Reheat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent to lower the saturation point. You can also try lowering the temperature at which crystallization begins. If the problem persists, the crude material may require pre-purification by another method (e.g., column chromatography) to remove the problematic impurities.
Q5: Crystal formation is very slow or doesn't happen at all. What should I do?
This is a common issue indicating that the solution is not sufficiently supersaturated upon cooling.
-
Possible Cause 1 : Too much solvent was added. The concentration of the compound is below its saturation point even at low temperatures.
-
Solution : Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[5]
-
-
Possible Cause 2 : The solution is supersaturated but requires nucleation to begin crystallization.
-
Solution 1 (Scratching) : Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[13]
-
Solution 2 (Seeding) : If available, add a single, tiny crystal of pure this compound (a "seed crystal") to the cooled solution. This provides a template for crystallization to begin.[13]
-
Q6: My recovery yield is very low. How can I improve it?
A low yield means a significant amount of your product remained dissolved in the mother liquor.
-
Possible Cause 1 : The compound is too soluble in the cold solvent system.
-
Solution : Ensure the solution is thoroughly chilled in an ice bath for at least 30 minutes before filtration. For mixed-solvent systems, you can slightly increase the proportion of the "poor" solvent, but be careful not to cause premature precipitation of impurities.
-
-
Possible Cause 2 : Premature crystallization occurred during a hot gravity filtration step, resulting in product loss on the filter paper.
-
Solution : Ensure the filtration apparatus (funnel, flask) is kept hot during filtration. Use a fluted filter paper for a faster filtration rate. Dilute the solution with a small amount of extra hot solvent before filtering and then evaporate the excess solvent before cooling.[7]
-
-
Possible Cause 3 : Excessive washing of the collected crystals.
-
Solution : Wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving the product.[6]
-
Q7: The purified crystals are still colored/impure. What are the next steps?
This indicates that certain impurities were not effectively removed.
-
Possible Cause 1 : Insoluble impurities were present in the crude material.
-
Solution : Perform a hot gravity filtration after dissolving the crude compound in the hot solvent. The insoluble impurities will be trapped on the filter paper, and the hot filtrate containing your desired compound is then allowed to cool.[5]
-
-
Possible Cause 2 : Colored, polar impurities are present.
-
Solution : After dissolving the crude solid, add a very small amount (1-2% by weight) of activated charcoal to the hot solution and swirl or briefly boil. The charcoal will adsorb the colored impurities. Remove the charcoal via hot gravity filtration before cooling the solution to crystallize the product.[14] Note: Using too much charcoal can adsorb your product and reduce the yield.
-
References
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
- University of California, Irvine. (n.d.). Crystallization.
- University of Houston-Downtown. (n.d.). Recrystallization-1.pdf.
- LACCEI. (n.d.). Development of Crystallization Processes for Pharmaceutical Applications.
- American Chemical Society Publications. (2023). Developing and Optimizing a Quench-Crystallization Operation in Drug Substance Manufacturing.
- University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- PubChem. (n.d.). This compound.
- University of California, Los Angeles. (n.d.). Recrystallization.
- University of Technology Sydney. (n.d.). Recrystallisation of benzoic acid.
- University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
- LibreTexts Chemistry. (2022). 3.3F: Mixed Solvents.
- Wired Chemist. (n.d.). Recrystallization.
- Quora. (2019). What is the theoretical background of mixed solvents recrystallization?.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- St. Olaf College. (n.d.). The Recrystallization of Benzoic Acid.
Sources
- 1. Recrystallization [wiredchemist.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. longdom.org [longdom.org]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. This compound CAS#: 2476-35-9 [chemicalbook.com]
- 9. rubingroup.org [rubingroup.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. The Recrystallization of Benzoic Acid [sites.pitt.edu]
preventing de-bromination during reactions with 5-Bromo-2-methoxybenzoic acid
<
Welcome to the technical support center for 5-Bromo-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. A common challenge encountered is the premature loss of the bromine substituent, a side reaction known as de-bromination or hydrodehalogenation. This guide provides in-depth troubleshooting strategies, validated protocols, and mechanistic insights to help you prevent this unwanted outcome and ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of 2-methoxybenzoic acid in my reaction mixture. What is causing this de-bromination?
A1: The formation of 2-methoxybenzoic acid is a classic sign of de-bromination. This typically occurs in palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig) and can be caused by several factors.[1] The primary culprits are often the formation of palladium-hydride species, the presence of moisture or other proton sources, or suboptimal reaction conditions such as excessively high temperatures or the use of an inappropriate base.
Q2: How can I quickly confirm that de-bromination is the issue?
A2: The most straightforward methods are Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can identify and quantify the desired product, unreacted starting material, and the de-brominated byproduct (2-methoxybenzoic acid) by their respective mass-to-charge ratios. Thin Layer Chromatography (TLC) can also be a useful initial check if the polarity of the product and byproduct are sufficiently different.[2]
Q3: Can my choice of phosphine ligand influence the extent of de-bromination?
A3: Absolutely. The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[3] Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, can accelerate the desired reductive elimination step, which outcompetes the de-bromination pathway.[4][5][6] These ligands promote the formation of the C-C or C-N bond before palladium-hydride species can cause hydrodehalogenation.[1]
Q4: Is this compound stable to all bases?
A4: While generally stable, strong bases, especially in combination with high temperatures and certain solvents, can promote de-bromination.[7] For instance, using a very strong base like sodium tert-butoxide at elevated temperatures for prolonged periods can increase the risk. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often a safer choice for Suzuki and Buchwald-Hartwig couplings involving this substrate.[6]
In-Depth Troubleshooting Guide
Section 1: Confirming De-bromination - The Analytical Approach
Before optimizing your reaction, it is crucial to confirm and quantify the extent of de-bromination.
Recommended Analytical Workflow:
-
Sample Preparation: At the end of the reaction, carefully quench the mixture and extract the organic components. Prepare a diluted sample in a suitable solvent (e.g., Methanol, Acetonitrile).
-
LC-MS Analysis: This is the preferred method.
-
Method: Use a standard C18 reverse-phase column.
-
Detection: Monitor for the expected mass of your product, the starting material (m/z for C₈H₇BrO₃ ≈ 230/232), and the de-brominated byproduct, 2-methoxybenzoic acid (m/z for C₈H₈O₃ ≈ 152). The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) will be absent in the byproduct.[8]
-
-
HPLC Analysis: If MS is unavailable, HPLC with UV detection can be used. You will need to run standards of both the starting material and 2-methoxybenzoic acid to determine their retention times.[9]
Section 2: Uncovering the Root Cause - Mechanistic Insights
In palladium-catalyzed cross-coupling, de-bromination (a type of hydrodehalogenation) primarily occurs when a palladium(II)-hydride species is formed. This species can then react with the aryl bromide in a process that ultimately replaces the bromine with a hydrogen atom.[1]
Common Sources of Palladium-Hydride Formation:
-
From the Base: Certain bases, particularly alkoxides, can undergo β-hydride elimination.
-
From the Solvent: Solvents like isopropanol or THF can act as hydride donors.[10]
-
From Reagents: Impurities in boronic acids or amines can be a source.
Below is a diagram illustrating a common troubleshooting workflow when de-bromination is suspected.
Caption: Troubleshooting workflow for addressing de-bromination.
Section 3: Strategic Solutions & Protocol Optimization
Based on the likely root cause, implement the following strategic changes to your protocol. It is recommended to change one variable at a time to isolate the effective solution.
Strategy 1: Catalyst and Ligand System Optimization
The choice of ligand is paramount. Electron-rich, sterically hindered phosphine ligands accelerate the desired C-C or C-N bond-forming reductive elimination, minimizing the lifetime of intermediates that can lead to de-bromination.[11]
| Parameter | Standard Approach (High Risk) | Recommended Modification (Low Risk) | Rationale |
| Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos, tBu₃P | Bulky, electron-rich ligands promote faster reductive elimination, outcompeting the de-bromination pathway.[3][12] |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd₂(dba)₃ or pre-formed Pd(0) catalysts | Using a Pd(0) source avoids the need for an in-situ reduction step, which can sometimes generate hydride species.[13] |
| Pd:Ligand Ratio | 1:1 or 1:2 | 1:2 to 1:2.4 | A slight excess of the ligand ensures the palladium center remains coordinated and stabilized, preventing catalyst decomposition which can lead to side reactions. |
Strategy 2: Base and Solvent Selection
The reaction environment plays a crucial role. The base should be strong enough for the catalytic cycle but not so reactive that it generates unwanted byproducts.
| Parameter | Standard Approach (High Risk) | Recommended Modification (Low Risk) | Rationale |
| Base | NaOtBu, KOtBu (especially for C-N coupling) | K₃PO₄, K₂CO₃, Cs₂CO₃ | Inorganic bases are generally less prone to generating hydride species compared to alkoxides, reducing the risk of hydrodehalogenation.[1][6] |
| Solvent | THF, Alcohols | Toluene, Dioxane, CPME | Aprotic solvents are preferred as they do not act as proton or hydride donors.[14] Ensure solvents are anhydrous and thoroughly degassed. |
Strategy 3: Reaction Conditions and Reagent Purity
Careful control of reaction parameters and ensuring high-quality reagents can significantly suppress side reactions.
| Parameter | Standard Approach (High Risk) | Recommended Modification (Low Risk) | Rationale |
| Temperature | > 110 °C | 80-100 °C | Use the lowest temperature that allows the reaction to proceed at a reasonable rate. Higher temperatures can accelerate catalyst decomposition and side reactions. |
| Atmosphere | Inadequate de-gassing | Thorough de-gassing (e.g., 3x vacuum/inert gas cycles) and maintain a positive inert gas pressure (Argon or N₂) | Oxygen can degrade phosphine ligands and the Pd(0) catalyst, leading to undesired pathways.[5] |
| Reagent Purity | Old or un-purified reagents | Use freshly opened, high-purity reagents. Boronic acids can be converted to more stable pinacol esters. | Impurities, especially water, can facilitate both protodeboronation (in Suzuki couplings) and de-bromination.[1][6] |
Validated Experimental Protocols
The following are example protocols for common reactions with this compound, optimized to minimize de-bromination.
Protocol 1: Suzuki Coupling
This protocol is designed for coupling this compound with an arylboronic acid.
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a glovebox, add Pd₂(dba)₃ (2 mol%) and SPhos (4.5 mol%).
-
Atmosphere: Seal the flask, remove it from the glovebox, and perform three cycles of evacuating and backfilling with Argon.
-
Solvent Addition: Add anhydrous, degassed Toluene (to make a 0.1 M solution) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete in 4-12 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with 1M HCl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Buchwald-Hartwig Amination
This protocol is for the coupling of this compound with a primary or secondary amine.
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), K₃PO₄ (2.5 equiv).
-
Catalyst Addition: In a glovebox, add Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%).
-
Atmosphere: Seal the flask, remove from the glovebox, and perform three cycles of evacuating and backfilling with Argon.
-
Reagent Addition: Add anhydrous, degassed Toluene via syringe, followed by the amine (1.2 equiv).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[4]
Below is a diagram illustrating the general catalytic cycle for cross-coupling and the competing de-bromination pathway.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
By understanding the underlying mechanisms and carefully selecting reagents and conditions, you can effectively suppress de-bromination and achieve high yields of your desired product when working with this compound.
References
- Elhage, A., Costa, P., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Journal of Physical Chemistry.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
- Wikipedia contributors. (2023).
- Li, W., et al. (2022). Photocatalytic Dehalogenation of Aryl Halides Mediated by the Flexible Metal–Organic Framework MIL‐53(Cr).
- Wang, H., et al. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters.
- Bunnett, J. F., & Moyer, C. E. (1968). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Journal of the American Chemical Society.
- The Royal Society of Chemistry. (n.d.).
- Denmark, S. E., & Baird, J. D. (2006). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. Organic Letters.
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2023). 2.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Wikipedia contributors. (2024). Cross-coupling reaction. Wikipedia.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.).
- Chemistry LibreTexts. (2023). 2.9: Phosphines.
- Jekel, M., & Reemtsma, T. (2008). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
- Cfm Oskar Tropitzsch GmbH. (n.d.). Phosphine ligands for more efficient chemical processes.
- Gupta, V. K., & Pandey, A. K. (1990).
- Savoie, J., et al. (2004).
- Pirnot, M. T., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Bromo-5-methoxybenzothiazole.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Müller, J., et al. (2021). A fast and automated separation and quantification method for bromine speciation analyzing bromide and 5-bromo-2'-deoxyuridine in enzymatically digested DNA samples via ion chromatography-inductively coupled plasma-mass spectrometry.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzoic acid 98%.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Chemsrc. (n.d.). This compound.
- BenchChem. (2025). preventing homocoupling in Suzuki reactions with 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.
- Szabó, D., et al. (2023). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Molecules.
- Semproni, J. G., & Morken, J. P. (2020). Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-methoxy-5-methylpyridine.
- Wang, J., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)
- ResearchG
- BLD Pharm. (n.d.). This compound.
- Bojrab, M., & DeKorver, K. (2016). A Guided Inquiry to the Bromination of Alkenes: An Effort to Foster Student Understanding of Thin Layer Chromatography in the Organic Laboratory.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 3. cfmot.de [cfmot.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of bromine in organic compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. | Semantic Scholar [semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
Technical Support Center: Suzuki Coupling of 5-Bromo-2-methoxybenzoic Acid
<content>
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges posed by this substrate. Here, we synthesize technical data with field-proven insights to provide a comprehensive resource for troubleshooting and optimizing your reactions.
The Challenge: Understanding the Substrate
This compound is a challenging substrate for Suzuki-Miyaura coupling due to a combination of electronic and functional group effects.
-
Electronic Effects : The aryl bromide is electron-rich due to the activating methoxy (-OCH₃) group, which donates electron density into the aromatic ring. This increased electron density strengthens the Carbon-Bromine bond, making the oxidative addition step—often the rate-determining step in the catalytic cycle—more difficult.[1][2]
-
Functional Group Interference : The carboxylic acid (-COOH) group introduces two potential complications. Its acidic proton can interfere with the basic conditions required for the reaction. Secondly, the carboxylate anion, formed under basic conditions, can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4]
This guide will address these core issues through a series of troubleshooting questions, FAQs, and a detailed experimental protocol.
Troubleshooting Guide: Diagnosis and Solutions
This section is structured in a question-and-answer format to directly address common problems encountered during the coupling of this compound.
Q1: My reaction shows low or no conversion. What are the primary causes and how can I fix it?
Low or no yield is the most common issue and typically points to a problem in one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.[5]
A1: Potential Causes & Solutions
| Potential Cause | Explanation & Causality | Recommended Action |
| Inefficient Oxidative Addition | The electron-rich nature of the substrate slows this critical first step. Standard catalysts like Pd(PPh₃)₄ may be completely ineffective.[1] | Switch to a more active catalyst system. Use a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos.[2][6] These ligands stabilize the palladium center and promote insertion into the strong C-Br bond.[2][7] |
| Catalyst Deactivation | The formation of palladium black is a visual indicator of catalyst decomposition into inactive Pd(0) metal.[2] This can be caused by oxygen, high temperatures, or interference from the carboxylate group.[4] | 1. Rigorously Degas: Ensure solvents and the reaction headspace are free of oxygen by sparging with an inert gas (Argon or Nitrogen) and using Schlenk techniques.[4] 2. Lower Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.[2] 3. Increase Ligand Ratio: A slightly higher ligand-to-palladium ratio can sometimes help stabilize the active catalyst.[3] |
| Inappropriate Base Selection | The base is crucial for activating the boronic acid to facilitate transmetalation.[8][9] A base that is too weak will not be effective, while one that is too strong or has poor solubility can hinder the reaction. | Screen different bases. A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often an excellent choice for these substrates.[2][4] Cesium carbonate (Cs₂CO₃) is another effective but more expensive option. Ensure the base is finely powdered for maximum surface area. |
| Carboxylic Acid Interference | The carboxylate may be coordinating to the palladium center, inhibiting catalysis. | Consider a protecting group strategy. Converting the carboxylic acid to a methyl or ethyl ester can prevent this interference. The ester can be hydrolyzed back to the carboxylic acid post-coupling.[10][11][12] This is a robust but longer route. |
Q2: I'm observing significant debromination of my starting material. What's causing this and how do I prevent it?
Debromination (or protodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen atom, consuming your starting material.[3][4]
A2: Causes & Prevention of Debromination
This side reaction often occurs when the catalytic cycle is disrupted. Palladium-hydride species, which can form from trace water or other impurities, can reductively eliminate with the aryl halide to produce the debrominated arene.[3]
-
Strategy 1: Use Anhydrous Conditions: While some Suzuki reactions benefit from water, if debromination is a major issue, switching to strictly anhydrous solvents (like dioxane or toluene) and using an anhydrous base (like K₃PO₄) can help.[4][13]
-
Strategy 2: Re-evaluate Your Base: Certain bases can promote this side reaction. If you are using hydroxides (e.g., NaOH, KOH), switch to a phosphate or carbonate base.[4]
-
Strategy 3: Accelerate the Desired Reaction: The best way to outcompete a side reaction is to speed up the main reaction. Using a more active ligand (like SPhos or XPhos) can accelerate the cross-coupling pathway, minimizing the lifetime of intermediates that could lead to debromination.[4]
Q3: My main byproduct is from the homocoupling of my boronic acid partner. How can I minimize this?
Boronic acid homocoupling forms a symmetrical biaryl from your coupling partner, reducing your overall yield and complicating purification.[14][15][16]
A2: Causes & Prevention of Homocoupling
This side reaction is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated pathway.[3][17]
-
Strategy 1: Rigorous Inert Atmosphere: This is the most critical factor. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the entire setup and reaction time.[3][17]
-
Strategy 2: Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. Using a large excess can sometimes drive the homocoupling pathway.
-
Strategy 3: Check Reagent Purity: Impurities in the boronic acid can sometimes contribute to this side reaction. Using high-purity reagents is always recommended.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the core mechanism is key to effective troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow
Use this decision tree to diagnose issues with your reaction systematically.
Caption: A workflow for troubleshooting common Suzuki coupling issues.
Frequently Asked Questions (FAQs)
Q: Should I protect the carboxylic acid group? A: It depends. If you have optimized the catalyst, base, and conditions and still face issues, protection is a reliable strategy. Converting the acid to a methyl or tert-butyl ester prevents catalyst inhibition.[10][11] However, it adds two steps (protection and deprotection) to your synthesis. It is often worth trying the direct coupling first.
Q: What is the best solvent system? A: A mixture of an organic solvent and water is common. A combination like 1,4-dioxane/water or toluene/water (often in a 4:1 to 10:1 ratio) is a good starting point.[3][6][18] The water helps dissolve the inorganic base and facilitates the formation of the active borate species.[9][19] If debromination is an issue, a purely anhydrous system may be required.[4]
Q: Can I use microwave heating to accelerate the reaction? A: Yes, microwave irradiation can often significantly reduce reaction times and improve yields by providing efficient and uniform heating.[20] If you have access to a microwave reactor, it is an excellent tool for screening conditions and optimizing your reaction. Typical conditions might be 100-150 °C for 15-30 minutes.
Q: What is the ideal palladium loading? A: For challenging substrates, a catalyst loading of 1-3 mol% is typical.[18] Going below 1 mol% may result in incomplete conversion, while using more than 5 mol% is rarely cost-effective and can sometimes lead to more side reactions.
Model Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. It should be optimized for each specific boronic acid coupling partner.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.3 eq.)
-
Pd(OAc)₂ (0.02 eq., 2 mol%)
-
SPhos (0.045 eq., 4.5 mol%)
-
K₃PO₄, finely ground (3.0 eq.)
-
1,4-Dioxane and Water (5:1 v/v), degassed
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely ground K₃PO₄.[4]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe. The typical reaction concentration is 0.1 M with respect to the this compound.[1]
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.[2][4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3. This protonates the carboxylic acid product, making it soluble in the organic layer.[4]
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization.
References
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem. [URL: https://www.benchchem.com/technical-support-center/troubleshooting-failed-suzuki-coupling-with-electron-rich-aryl-halides]
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja2083099]
- How to handle sluggish Suzuki reactions with electron-rich halides. BenchChem. [URL: https://www.benchchem.com/technical-support-center/how-to-handle-sluggish-suzuki-reactions-with-electron-rich-halides]
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [URL: https://www.researchgate.
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/chem.201304838]
- Application Notes: Protecting Group Strategies for Carboxylic Acid Moieties. BenchChem. [URL: https://www.benchchem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op0341054]
- Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem. [URL: https://www.benchchem.com/technical-support-center/strategies-to-minimize-homocoupling-in-suzuki-reactions-of-boronic-acids]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Organometallic_Reactions/13.10%3A_Suzuki-Miyaura_Coupling]
- Braga, A. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.201304838]
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Kassel, S. H., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941019/]
- Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. BenchChem. [URL: https://www.benchchem.com/technical-support-center/optimizing-suzuki-coupling-of-aryl-halides]
- Technical Support Center: Suzuki Coupling of 2-Bromo-5-methoxybenzothiazole. BenchChem. [URL: https://www.benchchem.com/technical-support-center/suzuki-coupling-of-2-bromo-5-methoxybenzothiazole]
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja044141s]
- Cravotto, G., & Cintas, P. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules. [URL: https://www.mdpi.com/1420-3049/26/16/4940]
- Kocienski, P. J. (2004). Protecting Groups. Thieme. [URL: https://www.worldcat.org/title/protecting-groups/oclc/54952047]
- Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/13%3A_Organometallic_compounds/13.10%3A_Protecting_Groups_in_Organic_Synthesis]
- Diagnosing issues with a failed Suzuki coupling? Reddit. [URL: https://www.reddit.com/r/Chempros/comments/p0v3qj/diagnosing_issues_with_a_failed_suzuki_coupling/]
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/13175o6/problems_with_suzuki_coupling_of_aryl_boronic/]
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [URL: https://chemical.ai/blog/advantages-and-challenges-of-cross-coupling-reactions-and-recent-progress-in-suzuki-miyaura-reactions]
- Protecting Groups for Carboxylic acid. YouTube. [URL: https://www.youtube.
- Protecting Groups. University of Illinois Urbana-Champaign. [URL: https://scs.illinois.edu/system/files/inline-files/Protecting_Groups_2016.pdf]
- Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Bromo-5-methoxybenzothiazole. BenchChem. [URL: https://www.benchchem.com/technical-support-center/optimizing-cross-coupling-reactions-with-2-bromo-5-methoxybenzothiazole]
- Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem. [URL: https://www.benchchem.com/technical-support-center/side-reactions-and-byproduct-formation-in-suzuki-coupling-of-2-halobenzoic-acids]
- Application Notes and Protocols: Selective Suzuki Coupling Reactions of 2-Bromo-4-chlorobenzoic Acid. BenchChem. [URL: https://www.benchchem.com/technical-support-center/selective-suzuki-coupling-reactions-of-2-bromo-4-chlorobenzoic-acid]
- Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling. BenchChem. [URL: https://www.benchchem.com/technical-support-center/catalyst-selection-for-2-bromo-5-chlorophenol-cross-coupling]
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. TCI Chemicals. [URL: https://www.tcichemicals.
- Struggling with Suzuki Reaction. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/169123o/struggling_with_suzuki_reaction/]
- A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 3-Formyl-2-methoxy. BenchChem. [URL: https://www.benchchem.com/technical-support-center/a-senior-application-scientists-guide-to-palladium-catalyst-selection-for-the-suzuki-miyaura-coupling-of-3-formyl-2-methoxy]
- Probing the Evolution of Palladium Species in Pd@MOF Catalysts during the Heck Coupling Reaction: An Operando X-ray Absorption Spectroscopy Study. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.6b05591]
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [URL: https://www.researchgate.
- Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2,5-dichlorobenzaldehyde. BenchChem. [URL: https://www.benchchem.com/technical-support-center/optimizing-suzuki-coupling-with-3-bromo-2-5-dichlorobenzaldehyde]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Purifying 5-Bromo-2-methoxybenzoic Acid by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 5-Bromo-2-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the isolation of this key chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to navigate the complexities of purifying this polar aromatic carboxylic acid.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the column chromatography of this compound, offering explanations and actionable solutions based on established chromatographic principles.
Issue 1: The compound is streaking or tailing significantly on the TLC plate and the column.
Question: I'm observing significant streaking of my this compound spot on the TLC plate, and this is translating to broad, tailing peaks during column chromatography. What is causing this and how can I fix it?
Answer: This is a classic issue encountered with acidic compounds like benzoic acid derivatives on silica gel.[1][2] The tailing is primarily due to the interaction of the acidic carboxylic acid group with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to a non-uniform distribution of the analyte between the stationary and mobile phases, resulting in a "tail."
Solutions:
-
Acidify the Mobile Phase: The most effective solution is to add a small amount of a volatile acid to your eluent.[2] Typically, 0.5-1% acetic acid or formic acid is sufficient. The added acid protonates the carboxylate form of your compound, reducing its interaction with the silica gel and resulting in sharper, more symmetrical spots and peaks.[2]
-
Consider an Alternative Stationary Phase: If acidifying the mobile phase is not desirable for downstream applications, consider using a different stationary phase. Alumina (neutral or acidic) can sometimes be a suitable alternative to silica gel for the purification of acidic compounds.[3]
-
Check for Overloading: Ensure you are not overloading the TLC plate or the column. Excessive sample concentration can exacerbate tailing.[1]
Issue 2: My compound is not moving off the baseline, even with a highly polar solvent system.
Question: I've tried various solvent systems, including high percentages of ethyl acetate in hexane, and even pure ethyl acetate, but my this compound remains at the origin of my TLC plate. What should I do?
Answer: This indicates that your eluent is not polar enough to effectively displace the highly polar this compound from the active sites on the silica gel.[3] The combination of the polar carboxylic acid and the methoxy group, along with the bromine atom, makes this a relatively polar molecule.
Solutions:
-
Increase Solvent Polarity: You need to employ a more polar mobile phase. A common next step is to introduce a stronger polar solvent like methanol. A gradient of methanol in dichloromethane (e.g., starting from 1% and gradually increasing to 5-10%) is often effective for eluting highly polar compounds.[4]
-
Caution with Methanol: Be mindful that using high concentrations of methanol (>10%) in your mobile phase can lead to the dissolution of the silica gel stationary phase, which can contaminate your final product.[4]
-
Test for Compound Stability: In rare cases, the compound might be irreversibly adsorbing or decomposing on the silica gel.[5] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.[5]
Issue 3: I'm getting poor separation between my product and a closely-related impurity.
Question: My TLC analysis shows two spots with very similar Rf values. How can I optimize my column chromatography for better separation?
Answer: Achieving separation of compounds with similar polarities requires careful optimization of the chromatographic conditions. The goal is to maximize the differential partitioning of the compounds between the stationary and mobile phases.
Solutions:
-
Fine-Tune the Solvent System: The choice of eluent is critical.[6][7] Instead of large jumps in polarity, try making small, incremental changes to the solvent ratio. For example, if a 30% ethyl acetate in hexane system gives poor separation, evaluate 25% and 35% systems. The ideal solvent system for column chromatography should give your target compound an Rf value between 0.25 and 0.35 on a TLC plate.[6][7]
-
Consider a Ternary Solvent System: Sometimes, adding a third solvent can improve selectivity. For instance, a small amount of dichloromethane in a hexane/ethyl acetate mixture can alter the overall polarity and improve separation.
-
Optimize Column Parameters:
-
Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.
-
Silica Gel Particle Size: Finer silica gel particles (e.g., 230-400 mesh for flash chromatography) provide a larger surface area and can lead to better resolution.[3]
-
Flow Rate: A slower flow rate allows for better equilibration of the analytes between the stationary and mobile phases, often resulting in improved separation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A good starting point for developing a solvent system is a mixture of hexane and ethyl acetate.[4] Begin with a low polarity mixture, such as 10% ethyl acetate in hexane, and gradually increase the polarity while monitoring the separation by TLC.[8] Given the polarity of this compound, you will likely need a system with a higher proportion of ethyl acetate, potentially in the range of 30-50%, and the addition of 0.5-1% acetic acid is highly recommended to prevent tailing.[2]
Q2: How do I choose the correct amount of silica gel for my column?
A2: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio (e.g., 100:1 or more) is recommended.[9]
Q3: Should I use wet or dry loading for my sample?
A3: Both methods can be effective, but dry loading is often preferred for compounds that have poor solubility in the initial, less polar eluent.[10] To dry load, dissolve your crude product in a suitable solvent (like methanol or dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[10]
Q4: How can I visualize the colorless this compound on a TLC plate and in my collected fractions?
A4: Since this compound is not colored, you will need a visualization technique. The compound contains an aromatic ring and should be visible under a UV lamp at 254 nm on a TLC plate containing a fluorescent indicator (F254).[2] For staining, a potassium permanganate stain or a bromocresol green stain (which is specific for acidic compounds) can be used.[2]
Experimental Protocol: Column Chromatography of this compound
This protocol provides a step-by-step methodology for the purification of this compound.
1. TLC Method Development:
-
Prepare a stock solution of your crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
On a silica gel F254 TLC plate, spot your crude material and co-spot with any available standards of starting materials or expected byproducts.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 7:3 hexane:ethyl acetate with 1% acetic acid).
-
Visualize the plate under UV light (254 nm).
-
The optimal solvent system should provide an Rf value of approximately 0.25-0.35 for this compound.[6][7]
2. Column Preparation (Slurry Method):
-
Select an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and gently tap the sides to ensure even packing.
-
Allow the silica to settle, and then add another thin layer of sand on top of the packed silica bed.
-
Drain the excess solvent until it is just level with the top of the sand.
3. Sample Loading (Dry Loading Method):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., methanol).
-
Add silica gel (approximately 2-3 times the weight of your crude material) to the solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.[10]
-
Carefully add the silica-adsorbed sample to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add your mobile phase to the top of the column.
-
Apply gentle pressure (if performing flash chromatography) to begin eluting the solvent through the column.
-
Collect the eluent in a series of labeled test tubes or flasks.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase as the column runs.
5. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Data Summary Table
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography, providing good resolution.[3] |
| Mobile Phase | Hexane:Ethyl Acetate with 1% Acetic Acid | Start with a low polarity and increase the ethyl acetate concentration as needed. The acetic acid is crucial for good peak shape.[2] |
| Optimal Rf on TLC | 0.25 - 0.35 | This range typically provides the best separation on a column.[6][7] |
| Sample Loading Ratio | 1:30 to 1:100 (Crude:Silica by weight) | Higher ratios are better for more challenging separations.[9] |
| Visualization | UV light (254 nm), Bromocresol Green Stain | The aromatic nature of the compound allows for UV visualization. The acidic functionality reacts with bromocresol green.[2] |
Visualizations
Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting workflow for poor separation.
General Column Chromatography Workflow
Caption: General workflow for column chromatography.
References
- Cymit Química S.L. (2022, May 16). This compound.
- Chemistry For Everyone. (2025, January 17).
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Chemistry Stack Exchange. (2015, October 12).
- BenchChem. (2025).
- University of Colorado Boulder, Department of Chemistry.
- ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
- Fisher Scientific. (2009, August 6). SAFETY DATA SHEET: 2-Bromo-5-methoxybenzoic acid.
- Thermo Fisher Scientific. (n.d.).
- University of Rochester, Department of Chemistry.
- Chongqing Chemdad Co., Ltd. 2-BROMO-5-METHOXYBENZOIC ACID.
- Fisher Scientific. (2009, August 6). SAFETY DATA SHEET: 2-Bromo-5-methoxybenzoic acid.
- Zhang, et al. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Pharmaceutical Fronts, 4(4).
- Reddit. (2025, November 20). carboxylic aromatic compounds on C-18 column.
- The Royal Society of Chemistry.
- ChemistryViews. (2012, August 7).
- ChemicalBook. This compound CAS#: 2476-35-9.
- PubMed Central.
- PubChem. This compound.
- BenchChem.
- ResearchGate. (n.d.).
- ECHEMI. This compound.
- SIELC Technologies. Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column.
- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Bromo-5-methoxybenzoic Acid.
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid.
- BenchChem. (2025). Application Note and Protocol: Thin-Layer Chromatography of 2,4,5-Trimethoxybenzoic Acid.
- SIELC Technologies. (2018, May 16). 2-Bromo-5-methoxybenzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Identification of Byproducts in 5-Bromo-2-methoxybenzoic Acid Synthesis by NMR
Welcome to the technical support center for the synthesis of 5-Bromo-2-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in identifying reaction byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles and spectroscopic evidence.
Introduction: The Synthetic Landscape
The synthesis of this compound typically involves the electrophilic bromination of 2-methoxybenzoic acid. The methoxy (-OCH₃) group is a strong activating, ortho-, para- director, while the carboxylic acid (-COOH) group is a deactivating, meta- director. Their combined influence directs the incoming electrophile primarily to the C5 position, which is para to the methoxy group and meta to the carboxylic acid. However, despite this regioselectivity, side reactions can and do occur, leading to isomeric and over-brominated byproducts.
Below is a diagram illustrating the primary reaction and the formation of key byproducts.
Caption: Synthetic pathway for this compound and formation of common byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum shows unexpected signals in the aromatic region. How can I identify the impurities?
A1: Unanticipated aromatic signals typically arise from three sources: unreacted starting material, isomeric byproducts, or over-brominated species. A systematic approach is crucial for identification.
Expert Insight: The electronic environment of each aromatic proton is distinct, leading to characteristic chemical shifts (δ) and coupling constants (J). By analyzing these patterns, you can piece together the structure of the impurities.
Troubleshooting Steps:
-
Look for Starting Material: Check for the characteristic signals of 2-methoxybenzoic acid. Its spectrum is more complex, featuring four distinct aromatic protons.
-
Identify Isomers: The primary isomeric byproduct is 3-Bromo-2-methoxybenzoic acid, resulting from bromination at the sterically hindered ortho position.
-
Check for Over-bromination: The product, this compound, is still an activated ring and can undergo a second bromination to yield 3,5-Dibromo-2-methoxybenzoic acid.[1] This is more likely if excess brominating agent was used or if the reaction temperature was too high.[1]
The table below summarizes the expected ¹H NMR signals for the target product and its most common impurities.
| Compound | Aromatic Protons | Chemical Shift (δ, ppm) & Multiplicity | J (Hz) |
| This compound (Product) | H-3 | ~7.0 (d) | ~8.8 |
| H-4 | ~7.6 (dd) | ~8.8, 2.5 | |
| H-6 | ~7.9 (d) | ~2.5 | |
| 2-Methoxybenzoic acid (Starting Material) | H-3, H-4, H-5, H-6 | Multiplet in the range ~6.9-8.1 | Various |
| 3-Bromo-2-methoxybenzoic acid (Isomer) | H-4 | ~7.6 (dd) | ~8.0, 1.5 |
| H-5 | ~7.2 (t) | ~8.0 | |
| H-6 | ~7.8 (dd) | ~8.0, 1.5 | |
| 3,5-Dibromo-2-methoxybenzoic acid (Byproduct) | H-4 | ~7.8 (d) | ~2.3 |
| H-6 | ~8.0 (d) | ~2.3 |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Q2: I see a singlet for the methoxy group at ~3.9 ppm, but its integration is higher than expected relative to the aromatic protons. What does this indicate?
A2: This is a strong indication that your sample contains multiple species with methoxy groups. Since the methoxy protons of the product and the likely byproducts have very similar electronic environments, their signals often overlap, appearing as a single, broadened peak.
Expert Insight: While ¹H NMR is excellent for observing proton environments, overlapping signals can sometimes obscure the full picture. In such cases, ¹³C NMR can be a powerful tool to resolve ambiguities.
Caption: Troubleshooting workflow for identifying unknown signals in NMR spectra.
Q3: How can ¹³C NMR help differentiate between the product and its isomers?
A3: ¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the number of signals in the aromatic region can confirm the presence of byproducts.
Expert Insight: The symmetry of the molecule influences the number of ¹³C signals. For instance, the highly symmetric 3,5-Dibromo-2-methoxybenzoic acid will have fewer aromatic carbon signals than the less symmetric starting material or product.
| Compound | Expected Aromatic ¹³C Signals | Key Differentiating Feature |
| This compound | 6 | A full set of signals for the substituted ring. |
| 2-Methoxybenzoic acid | 6 | Different chemical shifts compared to the brominated product. |
| 3-Bromo-2-methoxybenzoic acid | 6 | Unique chemical shifts due to the different bromine position. |
| 3,5-Dibromo-2-methoxybenzoic acid | 4 | Fewer signals due to the plane of symmetry. |
Running a ¹³C NMR experiment can therefore provide a definitive count of the major species in your sample.[2]
Experimental Protocols
Protocol 1: Sample Spiking for Byproduct Confirmation
This protocol is a definitive method to confirm the presence of a suspected byproduct, such as the starting material.
Objective: To confirm the identity of an impurity by observing the enhancement of its corresponding NMR signal upon addition of an authentic standard.
Materials:
-
NMR tube containing your sample dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount (~1 mg) of the authentic standard (e.g., 2-methoxybenzoic acid).
-
Vortex mixer.
Procedure:
-
Acquire Initial Spectrum: Obtain a high-quality ¹H NMR spectrum of your synthesized sample.
-
Identify Target Peaks: Identify the peaks in the spectrum that you hypothesize belong to the impurity (e.g., starting material). Note their chemical shifts and integrations.
-
Spike the Sample: Add a small, known quantity of the authentic standard directly to the NMR tube.
-
Mix Thoroughly: Cap the NMR tube and vortex gently for 30 seconds to ensure complete dissolution and mixing.
-
Acquire Second Spectrum: Re-acquire the ¹H NMR spectrum using the exact same parameters as the initial scan.
-
Analyze and Compare: Overlay the two spectra. If your hypothesis was correct, the intensity of the peaks corresponding to the impurity will have increased significantly in the second spectrum, while other peaks remain relatively unchanged.
Trustworthiness: This method provides direct, unambiguous evidence for the presence of a specific compound in a mixture, as it relies on the principle that identical molecules will have identical NMR signals under the same conditions.
Protocol 2: D₂O Exchange for Identification of -OH and -NH Protons
Objective: To confirm the presence of labile protons, such as the carboxylic acid proton (-COOH).
Materials:
-
NMR tube with your sample.
-
Deuterium oxide (D₂O).
Procedure:
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum. The carboxylic acid proton will typically appear as a broad singlet at a high chemical shift (>10 ppm).
-
Add D₂O: Add one drop of D₂O to the NMR tube.
-
Shake Vigorously: Cap the tube and shake it for several minutes to facilitate proton-deuteron exchange.[3][4]
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
-
Analyze: The peak corresponding to the carboxylic acid proton should disappear or be significantly diminished.[3][4]
References
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0032604).
- Human Metabolome Database. (n.d.). Showing metabocard for 2-Methoxybenzoic acid (HMDB0032604).
- SpectraBase. (n.d.). 2-Methoxy-benzoic acid - Optional[¹H NMR] - Spectrum.
- Oxford Instruments Magnetic Resonance. (n.d.). Chemical Reaction Feedstock Troubleshooting with Benchtop NMR.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0032606).
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Characterization.
- PubChem. (n.d.). This compound.
Sources
Technical Support Center: Regioselectivity in the Bromination of m-Anisic Acid
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the regioselective bromination of 3-methoxybenzoic acid (m-anisic acid). We will explore the underlying principles governing this reaction and provide actionable troubleshooting guides to control the formation of specific isomers.
Frequently Asked Questions (FAQs)
Q1: Why does the bromination of m-anisic acid produce a mixture of isomers?
A: The formation of multiple products is a direct consequence of the competing directing effects of the two substituents on the aromatic ring: the methoxy group (-OCH3) and the carboxylic acid group (-COOH).
-
Methoxy Group (-OCH3): This is a powerful activating group that donates electron density to the ring through resonance. It strongly directs incoming electrophiles (like Br+) to the positions ortho and para to itself (C2, C4, and C6).[1][2][3]
-
Carboxylic Acid Group (-COOH): This is a deactivating group that withdraws electron density from the ring, making electrophilic substitution more difficult.[4] It directs incoming electrophiles to the position meta to itself (C5).[5][6][7]
In an electrophilic aromatic substitution (EAS) reaction, the potent activating effect of the methoxy group overwhelmingly dictates the positions of substitution.[8] Therefore, bromination occurs primarily at the positions activated by the -OCH3 group. However, the degree of activation and steric hindrance at each of these positions (C2, C4, C6) is different, leading to a mixture of products.
Caption: Competing directing effects in m-anisic acid bromination.
Q2: What is the typical product distribution in a standard electrophilic bromination, and why?
A: Without specific controls, the reaction typically yields a mixture of 4-bromo-, 6-bromo-, and 2-bromo-3-methoxybenzoic acid. The distribution is governed by a combination of electronic activation and steric hindrance.
| Position | Relation to -OCH₃ | Relation to -COOH | Influencing Factors | Expected Yield |
| C4 | ortho | para | Strong electronic activation from -OCH₃; least sterically hindered position.[9] | Major Product |
| C6 | para | ortho | Strong electronic activation from -OCH₃; moderate steric hindrance from the adjacent -COOH group.[10] | Significant Byproduct |
| C2 | ortho | ortho | Strong electronic activation but severe steric hindrance, being flanked by both substituents.[11] | Minor Product |
The primary challenge that researchers face is minimizing the formation of the 6-bromo byproduct to maximize the yield of the desired 4-bromo isomer, or alternatively, finding a non-traditional method to access the sterically hindered 2-bromo isomer.
Troubleshooting Guide: Improving Regioselectivity
Issue 1: How can I maximize the yield of 4-bromo-3-methoxybenzoic acid?
This isomer is favored under kinetic control due to the high accessibility of the C4 position. The strategy is to use conditions that amplify the steric differences between the C4, C6, and C2 positions.
Root Cause Analysis & Solution Workflow:
Sources
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
dealing with incomplete conversion in 5-Bromo-2-methoxybenzoic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Bromo-2-methoxybenzoic acid. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common challenges, particularly incomplete conversion, during your experimental work. As Senior Application Scientists, we have compiled this guide based on established protocols and field-proven insights to ensure you can achieve optimal results with confidence.
Troubleshooting Guide: Dealing with Incomplete Conversion
Incomplete conversion is a frequent obstacle in the synthesis of this compound, leading to reduced yields and purification challenges. This guide will walk you through a systematic approach to diagnose and resolve this issue.
Question: My reaction has stalled, and TLC/HPLC analysis shows a significant amount of unreacted 2-methoxybenzoic acid. What are the likely causes and how can I fix this?
Answer:
Several factors can contribute to incomplete conversion in the bromination of 2-methoxybenzoic acid. Let's break down the potential causes and their solutions in a logical sequence.
1. Reagent Quality and Stoichiometry
The quality and handling of your brominating agent are critical.
-
Bromine (Br₂): Liquid bromine can degrade over time, especially if not stored correctly. Ensure it is stored in a cool, dark place.[1] Using a fresh bottle is always recommended.
-
N-Bromosuccinimide (NBS): NBS is a common alternative and is generally more stable. However, its reactivity can be influenced by the presence of radical initiators or light, which could lead to undesired side reactions instead of the intended electrophilic aromatic substitution.[1]
-
Stoichiometry: While a 1:1 molar ratio of substrate to brominating agent is theoretically sufficient, slight excesses of the brominating agent (e.g., 1.1-1.2 equivalents) are often used to drive the reaction to completion. However, a large excess can lead to over-bromination.[1][2]
Troubleshooting Steps:
-
Verify Reagent Quality: If possible, test your brominating agent on a more reactive, standard substrate to confirm its activity.
-
Adjust Stoichiometry: If you are using a 1:1 ratio, consider a small, incremental increase in the amount of brominating agent. Monitor the reaction closely by TLC or HPLC to avoid the formation of di-brominated products.
2. Reaction Conditions: Temperature and Time
The electrophilic bromination of an activated ring like 2-methoxybenzoic acid is sensitive to temperature and reaction time.
-
Temperature: The reaction is typically conducted at or below room temperature to control selectivity and prevent side reactions.[1] Insufficient cooling, especially during the dropwise addition of bromine, can lead to a rapid, uncontrolled reaction and the formation of impurities. Conversely, a temperature that is too low may significantly slow down the reaction rate.
-
Reaction Time: The reaction may simply need more time to go to completion. It's crucial to monitor the reaction's progress.
Troubleshooting Steps:
-
Optimize Temperature: If the reaction is sluggish at a low temperature, allow it to slowly warm to room temperature and continue monitoring.
-
Extend Reaction Time: Continue stirring the reaction mixture and take aliquots for analysis at regular intervals (e.g., every hour) until the starting material is consumed.
3. Solvent and Catalyst Choice
The choice of solvent and the presence or absence of a catalyst can profoundly impact the reaction outcome.
-
Solvent: Glacial acetic acid is a common solvent for this reaction as it can facilitate the polarization of Br₂.[1] Other solvents like dichloromethane or acetonitrile can also be used, particularly with NBS.
-
Catalyst: The methoxy group is an activating group, so a strong Lewis acid catalyst is often not necessary and may even promote side reactions.[1] However, for less reactive systems or when using milder brominating agents, a catalytic amount of a protic acid or a Lewis acid might be beneficial. Recent studies have shown that additives like mandelic acid can enhance the reactivity of NBS through halogen bonding.[3][4]
Troubleshooting Steps:
-
Solvent Purity: Ensure your solvent is anhydrous, as water can react with the brominating agent.
-
Consider a Catalyst: If the reaction is still not proceeding, the addition of a catalytic amount of a mild acid could be explored.
Logical Flow for Troubleshooting Incomplete Conversion
To systematically address incomplete conversion, follow this workflow:
Caption: A systematic workflow for troubleshooting incomplete conversion.
Frequently Asked Questions (FAQs)
Q1: I'm observing the formation of multiple products. How can I improve the regioselectivity for the 5-bromo isomer?
A1: The methoxy group is an ortho, para-director. In 2-methoxybenzoic acid, the para position (C5) is sterically more accessible than the ortho position (C3). However, some substitution at C3 can occur. The carboxyl group is a deactivating group, which helps direct the substitution to the other ring positions. To enhance selectivity for the 5-bromo isomer:
-
Control Temperature: Lowering the reaction temperature generally increases selectivity.
-
Slow Addition: Add the brominating agent dropwise to maintain a low concentration in the reaction mixture, which can help minimize side reactions.[1]
Q2: After quenching the reaction, I have a persistent orange/brown color. What does this indicate and how do I remove it?
A2: A persistent orange or brown color is typically due to excess unreacted bromine. This can be easily quenched by adding a saturated solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) dropwise until the color disappears.[1]
Q3: My product is difficult to purify from the unreacted starting material. What are the best purification strategies?
A3: Separating this compound from the starting 2-methoxybenzoic acid can be challenging due to their similar polarities.
-
Recrystallization: This is often the most effective method. A variety of solvents can be used for recrystallization, including ethanol, methanol, or mixtures of ethyl acetate and hexanes.[5][6] Experiment with different solvent systems to find the one that gives the best separation.
-
Acid-Base Extraction: An acid-base extraction can be used to separate the acidic product and starting material from neutral impurities. Dissolving the crude product in an organic solvent and extracting with a mild aqueous base (like sodium bicarbonate) will move both acids into the aqueous layer. After separating the layers, the aqueous layer can be acidified to precipitate the desired product and any unreacted starting material.[7] While this won't separate the two acids, it will remove other impurities.
-
Column Chromatography: While possible, this is often less practical on a large scale for this particular separation. If you must use chromatography, a silica gel column with a gradient elution of ethyl acetate in hexanes, often with a small amount of acetic acid added to the mobile phase, can be effective.
Q4: What analytical techniques are best for monitoring the reaction progress?
A4:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can accurately determine the ratio of starting material to product.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check the conversion in a crude reaction sample by integrating the signals corresponding to the starting material and the product.
Experimental Protocols
Protocol 1: Bromination of 2-Methoxybenzoic Acid with Bromine in Acetic Acid
This protocol is a standard method for the synthesis of this compound.
Materials:
-
2-Methoxybenzoic acid
-
Liquid Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated Sodium Bisulfite Solution
-
Ice
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxybenzoic acid (1.0 equivalent) in glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
In the dropping funnel, prepare a solution of bromine (1.1 equivalents) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of 2-methoxybenzoic acid over 30-60 minutes, ensuring the temperature remains below 10 °C.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice water.
-
Quench any excess bromine by adding saturated sodium bisulfite solution dropwise until the orange color disappears.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or a mixture of ethyl acetate/hexanes) and heat the mixture gently with stirring until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | Br₂ or NBS | Br₂ is traditional; NBS is a safer solid alternative. |
| Stoichiometry | 1.1-1.2 eq. of brominating agent | A slight excess helps drive the reaction to completion. |
| Solvent | Glacial Acetic Acid | Facilitates polarization of Br₂ and is a good solvent for the reactants. |
| Temperature | 0-10 °C during addition, then RT | Controls reaction rate and selectivity. |
| Work-up | Quench with NaHSO₃ | Removes excess bromine. |
| Purification | Recrystallization | Effective for removing unreacted starting material and isomers. |
Diagram of Key Relationships
Caption: Key factors influencing the synthesis of this compound.
References
- Benchchem.
- ChemicalBook. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis.
- Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Baker, S. I., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Journal of Organic Chemistry, 87(13), 8492-8502.
- Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives [organic-chemistry.org]
- 5. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 6. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 7. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 5-Bromo-2-methoxybenzoic Acid
Welcome to the technical support center for optimizing catalytic cross-coupling reactions with 5-bromo-2-methoxybenzoic acid. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights, troubleshooting strategies, and robust protocols to navigate the complexities of this specific substrate. Our focus is on the critical parameter of catalyst loading, addressing common challenges to enhance reaction efficiency, yield, and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the use of this compound in cross-coupling reactions.
Q1: What are the primary challenges associated with this compound in palladium-catalyzed cross-coupling reactions?
A1: The structure of this compound presents a unique combination of challenges. The electron-donating methoxy group can increase the electron density of the aromatic ring, making the crucial oxidative addition step of the C-Br bond to the Pd(0) center more difficult compared to electron-deficient systems.[1] Furthermore, the carboxylic acid moiety is Lewis basic and can coordinate to the palladium center, potentially inhibiting the catalyst.[2] It can also react with common bases, complicating the reaction setup.
Q2: What is a typical catalyst loading range for a Suzuki-Miyaura or Buchwald-Hartwig reaction with this substrate?
A2: For initial screening, a palladium catalyst loading of 1-5 mol% is a standard starting point.[3] However, the optimal loading is highly dependent on the specific reaction, ligand, and purity of the starting materials. For highly efficient catalytic systems incorporating bulky, electron-rich phosphine ligands, loadings can often be reduced to <1 mol% during optimization.[4] Conversely, if catalyst deactivation is observed, a slightly higher loading (e.g., up to 5 mol%) may be necessary to drive the reaction to completion.[5]
Q3: When should I use a pre-catalyst versus generating the active Pd(0) catalyst in situ?
A3: Using a well-defined palladium pre-catalyst (e.g., Buchwald G3 or G4 pre-catalysts) is highly recommended, especially when encountering issues with reproducibility or low yield.[6] Pre-catalysts are designed for the reliable and quantitative generation of the active, monoligated Pd(0) species, bypassing inefficient or variable in situ reduction steps that can occur with sources like Pd(OAc)₂ or Pd₂(dba)₃.[7] While in situ generation can be effective and less expensive, it is more sensitive to impurities and reaction conditions, which can lead to inconsistent results.
Q4: How does the choice of base impact reactions with this acidic substrate?
A4: The choice of base is critical. A base is required to activate the coupling partner (e.g., the boronic acid in a Suzuki reaction) but can also react with the carboxylic acid of the substrate.[7] Strong, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective as they are strong enough to facilitate the catalytic cycle but are generally compatible with the carboxylic acid.[8] Using an aqueous solution of a base like K₂CO₃ can also be successful, though care must be taken to manage potential side reactions like protodeboronation.[8][9]
Troubleshooting Guide
This section provides a systematic, cause-and-effect approach to resolving common experimental issues.
Issue 1: Low to No Product Yield
Low conversion is a frequent problem. A logical troubleshooting workflow can efficiently identify the root cause.
-
Ineffective Catalyst Activation or Deactivation: The active Pd(0) species may not be forming efficiently or is decomposing.
-
Solution: Switch to a modern pre-catalyst (e.g., XPhos Pd G3) to ensure reliable generation of the active catalyst.[6] If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand is not oxidized (use fresh, high-purity ligands) and that the reaction is rigorously deoxygenated, as oxygen can lead to catalyst decomposition.[2][6] The formation of palladium black is a visual indicator of catalyst aggregation and deactivation.[10][11]
-
-
Suboptimal Catalyst Loading: The amount of catalyst may be insufficient to overcome activation barriers or catalyst turnover limitations.
-
Solution: While excessively high loading can lead to side reactions and should be avoided, too little catalyst will result in a stalled or slow reaction.[12][13] If you suspect this is the issue, perform a systematic screen by incrementally increasing the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 3 mol%). Often, an optimal loading exists beyond which no significant rate increase is observed.[14]
-
-
Inhibition by the Carboxylic Acid: The substrate's acidic proton or carboxylate group may be interfering with the catalyst.
-
Solution: Use a base that is known to be compatible, such as K₃PO₄.[8] Ensure at least two equivalents of base are used to neutralize the carboxylic acid and participate in the catalytic cycle. In some challenging cases, protecting the carboxylic acid as a methyl or ethyl ester prior to the coupling reaction may be necessary.
-
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Issue 2: Significant Side Product Formation
The appearance of major byproducts points to specific, competing reaction pathways that can often be suppressed by adjusting reaction parameters.
-
Hydrodehalogenation (Debromination): The bromo group is replaced by a hydrogen atom.
-
Cause: This typically arises from the formation of palladium-hydride species, which can be generated from trace water, certain solvents (like alcohols), or the amine coupling partner in Buchwald-Hartwig reactions.
-
Solution: Ensure all reagents and solvents are anhydrous and thoroughly degassed.[2][8] Switching the base or solvent system can sometimes mitigate this issue. For instance, using a non-protic solvent and a base like K₃PO₄ can be effective.
-
-
Homocoupling of Boronic Acid (in Suzuki Reactions): Two molecules of the boronic acid couple to form a biaryl byproduct.
-
Cause: This side reaction is primarily promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this pathway.[7]
-
Solution: The most critical step is to ensure a rigorously oxygen-free environment.[6] This can be achieved by thoroughly degassing the solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[15] Using more stable boronic esters (e.g., pinacol esters) can also reduce the rate of this side reaction.[2]
-
Quantitative Data & Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling
This table provides validated starting points for optimizing reactions with this compound.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Mizoroki-Heck Reaction |
| Pd Source | XPhos Pd G3 (or Pd(OAc)₂) | RuPhos Pd G3 (or Pd₂(dba)₃) | Pd(OAc)₂ |
| Ligand | XPhos (or SPhos) | RuPhos (or BrettPhos) | P(o-tol)₃ or PPh₃ |
| Catalyst Loading | 1.5 - 3.0 mol% | 1.5 - 3.0 mol% | 2.0 - 5.0 mol% |
| Ligand:Pd Ratio | 1.2:1 (for pre-catalyst) or 2.2:1 | 1.5:1 (for pre-catalyst) or 3:1 | 2:1 to 4:1 |
| Base | K₃PO₄ or Cs₂CO₃ (2.5 eq) | NaOtBu or LHMDS (1.5 eq) | Et₃N or K₂CO₃ (2.0 eq) |
| Solvent | Dioxane/H₂O (10:1) or Toluene | Toluene or Dioxane | DMF or NMP |
| Temperature | 80 - 110 °C | 90 - 110 °C | 100 - 140 °C |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.[6]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.[2][15]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 10:1 ratio) via syringe. The typical reaction concentration is between 0.1 M and 0.5 M.[2]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 90-110 °C).[6]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, then extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
References
- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res. 2008, 41 (11), 1461-1473. [Link]
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC - NIH. [Link]
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing). [Link]
- Ligand electronic influence in Pd-c
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions - Intern
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central. [Link]
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Public
- In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes | ACS Catalysis - ACS Public
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries - ResearchG
- In situ Reaction Monitoring in Photocatalytic Organic Synthesis - Refubium - Freie Universität Berlin. [Link]
- Ligand design for cross-couplings: phosphines - YouTube. [Link]
- Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. [Link]
- The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. [Link]
- In situ Reaction Monitoring in Photocatalytic Organic Synthesis - ResearchG
- Effect of catalyst loading on distribution of products for catalytic...
- What Is Meant By Catalyst Loading? - Chemistry For Everyone - YouTube. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- The Effect of a Catalyst on Rate of Reaction - Chemistry LibreTexts. [Link]
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman. [Link]
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. [Link]
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- What is the proper way to set up a suzuki coupling? : r/chemistry - Reddit. [Link]
- Heck Reaction - Chemistry LibreTexts. [Link]
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). [Link]
- Heck Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]
- Practical Heck Reaction problems! : r/chemhelp - Reddit. [Link]
- The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. [Link]
Sources
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theses.enscm.fr [theses.enscm.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. interesjournals.org [interesjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Workup Procedure for 5-Bromo-2-methoxybenzoic Acid Synthesis
Welcome to the dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you successfully navigate the workup and purification of 5-Bromo-2-methoxybenzoic acid.
The synthesis of this compound, typically achieved through the bromination of 2-methoxybenzoic acid, is a common procedure. However, the success of the synthesis heavily relies on a meticulous workup procedure to isolate a pure product. This guide is structured to address the specific challenges that can arise during these crucial final steps.
Product Physical Properties
A clear understanding of the target compound's properties is essential for a successful workup.
| Property | Value | Source |
| Molecular Weight | 231.04 g/mol | [1][2] |
| Melting Point | 118-122 °C | |
| Appearance | White to off-white crystalline powder | [1][3] |
| pKa | 3.70 (Predicted) | [1] |
| Solubility | Soluble in alcohols like methanol and ethanol.[4] |
General Workup Workflow
The following diagram outlines the standard sequence of operations for the workup of this compound. Subsequent sections will address issues that may arise at each stage.
Caption: Standard workflow for the isolation and purification of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the workup procedure in a question-and-answer format.
Question 1: After quenching the reaction, the organic layer remains yellow/orange. What does this mean and how do I fix it?
Answer: A persistent yellow or orange color in the organic layer indicates the presence of unreacted bromine.[5][6] Standard quenching agents like sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), or sodium sulfite (Na₂SO₃) should be sufficient to neutralize excess bromine.[5][7]
-
Underlying Cause & Mechanistic Insight: These quenching agents are reducing agents that react with elemental bromine (Br₂) to form colorless bromide ions (Br⁻).[8] For example, the reaction with thiosulfate is: 2S₂O₃²⁻(aq) + Br₂(aq) → S₄O₆²⁻(aq) + 2Br⁻(aq). If the color persists, it implies that either an insufficient amount of quenching agent was used or the mixing of the biphasic system was inadequate.[7]
-
Recommended Actions:
-
Continue Addition: Slowly add more of the quenching solution (e.g., 10% w/v sodium thiosulfate) with vigorous stirring until the color is fully discharged.[5]
-
Ensure Vigorous Mixing: Transfer the mixture to a separatory funnel and shake well to ensure intimate contact between the aqueous quenching solution and the organic layer where the bromine is dissolved.
-
Check Reagent Quality: Ensure your quenching solution has not degraded. If in doubt, prepare a fresh solution.[7]
-
Question 2: During the liquid-liquid extraction, a thick, stable emulsion has formed between the aqueous and organic layers. How can I break it?
Answer: Emulsion formation is a common issue, particularly when basic solutions are used in the workup, and can be caused by surfactant-like impurities or vigorous shaking.[6][9][10]
-
Underlying Cause & Mechanistic Insight: Emulsions are colloidal suspensions of one liquid in another, stabilized by molecules that have affinity for both phases. Vigorous shaking increases the surface area between the two immiscible liquids, promoting emulsion formation.
-
Recommended Actions (Proceed from least to most invasive):
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.[11][12]
-
Gentle Swirling: Gently swirl the funnel to encourage the droplets to coalesce.
-
Addition of Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion. This technique is known as "salting out".[10][11][13][14]
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.[10][11]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.[9][12]
-
Question 3: After acidifying the basic aqueous extract, my product has "oiled out" instead of precipitating as a solid. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a crystalline solid.[15][16][17] This is often because the temperature of the solution is above the melting point of the impure product, or because supersaturation was achieved too rapidly.[15][17]
-
Underlying Cause & Mechanistic Insight: The presence of impurities can depress the melting point of the product, causing it to liquefy under the precipitation conditions.[15][17] Additionally, rapid acidification or cooling creates a high level of supersaturation that kinetically favors the formation of a disordered liquid phase over an ordered crystal lattice.[16][18]
-
Recommended Actions:
-
Re-dissolve and Cool Slowly: Gently warm the mixture until the oil redissolves. Then, allow the solution to cool very slowly and undisturbed, perhaps by insulating the flask. Slow cooling is critical for crystal nucleation and growth.[15]
-
Scratch & Seed: Use a glass rod to gently scratch the inside of the flask below the liquid surface. The microscopic imperfections on the glass can provide nucleation sites. If you have a small crystal of pure product, add it to the solution (seeding) to induce crystallization.[15]
-
Dilute: Add more water to the solution before acidification. A lower concentration can sometimes prevent oiling out.
-
Trituration: If the oil solidifies into an amorphous mass upon cooling, you can sometimes induce crystallization by adding a solvent in which the product is poorly soluble (like hexane) and vigorously stirring or scraping (trituration).[18]
-
Caption: Decision tree for troubleshooting an "oiling out" event.
Question 4: The final yield of my product is very low. Where could I have lost it?
Answer: Product loss can occur at multiple stages of the workup. A systematic review of your procedure is necessary to identify the cause.[19]
-
Potential Causes & Recommended Actions:
-
Incomplete Extraction: Your product may have remained in the organic layer if the basic wash was not efficient. Carboxylic acids require a sufficiently high pH to be deprotonated into their water-soluble carboxylate salt. Use a pH meter or pH paper to ensure the aqueous layer is basic (pH > 9) after extraction.
-
Premature Precipitation: If the pH of the basic aqueous extract is not high enough, some product may precipitate at the interface during extraction and be lost.[6]
-
Product is Water-Soluble: While this compound has low water solubility, its corresponding sodium salt is very soluble. However, if your final product is unexpectedly soluble in the acidic aqueous layer, you may need to perform a back-extraction with a suitable organic solvent (e.g., ethyl acetate) after filtration.[19] Always keep all your layers until you have confirmed the location of your product.[6][19]
-
Loss during Filtration/Washing: When washing the filtered solid, use a minimal amount of ice-cold water. Using too much wash solvent or a solvent that is not cold can dissolve a significant portion of your product.
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the reaction with a reducing agent like sodium thiosulfate?
A1: Bromination reactions often use a slight excess of bromine (Br₂) to ensure the complete conversion of the starting material.[20] Bromine is a toxic and corrosive reagent that must be neutralized before disposal and to prevent unwanted side reactions during the workup.[21] Reducing agents like sodium thiosulfate safely convert the colored, reactive Br₂ into colorless, non-reactive bromide salts (Br⁻).[5][8]
Q2: What is the purpose of the acid-base extraction? Why can't I just evaporate the solvent?
A2: The acid-base extraction is a powerful purification technique that separates acidic, basic, and neutral compounds. This compound is a carboxylic acid. By washing the organic layer with an aqueous base (e.g., NaOH or NaHCO₃), the acidic product is deprotonated to form its sodium salt. This salt is highly soluble in the aqueous layer, while neutral organic impurities (like unreacted starting material if it's not acidic, or non-polar side products) remain in the organic layer. This allows for a clean separation. Simply evaporating the solvent would co-concentrate the product with all neutral impurities.
Q3: How do I choose the right acid for the final precipitation step?
A3: A strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is typically used. The goal is to lower the pH of the aqueous solution sufficiently to fully protonate the carboxylate salt (R-COO⁻Na⁺) back to the neutral carboxylic acid (R-COOH), which is insoluble in water and will precipitate. A target pH of ~2 is generally effective, as this is well below the predicted pKa of ~3.7 for the product.[1]
Q4: What is a good solvent for recrystallizing this compound?
A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For substituted benzoic acids, common choices include aqueous ethanol, methanol, or acetic acid.[4][22] You may need to perform a small-scale solvent screen to find the optimal solvent or solvent mixture (e.g., ethanol/water) for your specific product's purity profile.
Q5: How can I confirm the identity and purity of my final product?
A5: Several analytical techniques can be used:
-
Melting Point: A sharp melting point that is close to the literature value (118-122 °C) is a good indicator of purity. Impurities typically cause the melting point to be depressed and broaden.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural confirmation.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate (visualized under UV light) suggests high purity. You can run the crude material and the purified product side-by-side to assess the effectiveness of the purification.
References
- BenchChem. (2025). Technical Support Center: Quenching and Removal of Excess Bromine.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- BenchChem. (2025).
- BenchChem. (2025).
- Mettler Toledo. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- BenchChem. (2025).
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- ChemicalBook. (n.d.). This compound CAS#: 2476-35-9.
- Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- BOC Sciences. (2024, December 25).
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions.
- Spectro Scientific. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- The Student Room. (2007, February 2). quenching? organic lab.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- The Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis.
- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
- Master Organic Chemistry. (2018, June 13).
- Reddit. (2023, January 30). Question about use of bromine (experimental procedure).
- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
- ResearchGate. (2017, February 25).
- University of Rochester, Department of Chemistry. (n.d.).
- Socratic. (2018, March 14). How can bromine water be used to distinguish between benzoic acid and salicylic acid?.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
- Chemistry Steps. (n.d.).
- BenchChem. (2025).
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Bromo-5-methoxybenzoic Acid.
- ECHEMI. (n.d.). This compound 2476-35-9.
Sources
- 1. This compound CAS#: 2476-35-9 [chemicalbook.com]
- 2. This compound | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thestudentroom.co.uk [thestudentroom.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mt.com [mt.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. How To [chem.rochester.edu]
- 20. reddit.com [reddit.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
effect of temperature on the synthesis of 5-Bromo-2-methoxybenzoic acid
Welcome to the technical support center for the synthesis of 5-Bromo-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in this synthetic process. Our goal is to equip you with the scientific understanding and practical guidance necessary to optimize your reaction outcomes, ensuring high yield and purity.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on temperature-related causes and solutions.
Question 1: Why is my reaction yield for the bromination of 2-methoxybenzoic acid significantly lower than expected?
Answer:
Low yields in the bromination step can often be traced back to suboptimal temperature control. The electrophilic aromatic substitution of 2-methoxybenzoic acid is an exothermic reaction, and improper temperature management can lead to several issues:
-
Incomplete Reaction: If the temperature is too low, the reaction kinetics will be slow, leading to an incomplete conversion of the starting material within a typical reaction time. While some protocols suggest a broad range of -10 °C to 80 °C, a consistent temperature is key.[1] For many bromination reactions, maintaining a moderately elevated temperature, such as refluxing for 4-6 hours, can drive the reaction to completion.[2]
-
Side Reactions: Conversely, excessively high temperatures can promote undesirable side reactions. While the methoxy group is an ortho-, para-directing group, extreme heat can lead to the formation of unexpected isomers or even decomposition of the starting material and product.
-
Loss During Workup: While not a direct effect of reaction temperature, product loss during purification is a common cause of low yield. The solubility of this compound is temperature-dependent, which is crucial for effective recrystallization.[2]
Solution Protocol:
-
Optimize Reaction Temperature: For the bromination of 2-methoxybenzoic acid, a controlled temperature range of 25-30 °C has been shown to produce high yields (around 93%) and purity (around 99.5%).[1] It is recommended to use a water bath to maintain this temperature consistently.
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. This will provide a clear indication of when the reaction has reached completion, preventing premature quenching.
-
Controlled Reagent Addition: Add the brominating agent (e.g., N-bromosuccinimide or dibromohydantoin) portion-wise to manage the exothermic nature of the reaction and maintain a stable temperature.[1]
-
Careful Recrystallization: During purification, dissolve the crude product in a minimal amount of a hot solvent, such as ethanol, and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation and recovery.[2][3]
Question 2: My final product is contaminated with isomeric impurities. How can temperature control help minimize their formation?
Answer:
The formation of isomers is a common challenge in electrophilic aromatic substitution. The methoxy group in 2-methoxybenzoic acid is a strong ortho-, para-directing group. While the desired product is the 5-bromo isomer, other isomers can form, and their prevalence can be influenced by temperature.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the sterically less hindered product. As the temperature increases, the reaction can shift towards thermodynamic control, potentially leading to a different distribution of isomers.
-
Activation Energy of Side Reactions: Higher temperatures provide the necessary activation energy for the formation of less favored isomers. While specific data on the isomeric distribution for this exact synthesis at various temperatures is not always readily available in literature, it is a general principle in aromatic chemistry.
Solution Strategy:
-
Maintain a Stable, Moderate Temperature: Adhering to the recommended 25-30 °C range for bromination helps in selectively forming the desired 5-bromo isomer.[1]
-
Choice of Brominating Agent and Catalyst: The selectivity can also be influenced by the choice of reagents. Using a milder brominating agent and an appropriate catalyst can enhance regioselectivity.
-
Purification: If isomeric impurities are present, careful recrystallization is often effective for their removal due to differences in their crystal lattice energies and solubility.
Question 3: I am synthesizing this compound via methylation of 5-bromosalicylic acid. What is the optimal temperature for this step?
Answer:
The methylation of a hydroxyl group, in this case on 5-bromosalicylic acid, is a nucleophilic substitution reaction. The temperature requirements for this step differ from the bromination reaction.
-
Reaction Rate: Similar to other reactions, higher temperatures will increase the rate of methylation. However, excessive heat can lead to side reactions.
-
Solvent Choice and Reflux Temperature: The choice of solvent often dictates the reaction temperature, as these reactions are frequently run at the solvent's reflux temperature. For instance, using methanol as a solvent would mean a reaction temperature of around 65°C.[4]
-
Side Reactions at High Temperatures: At elevated temperatures, there is a risk of side reactions such as decarboxylation or etherification of the carboxylic acid group, which would reduce the yield of the desired product.
Recommended Protocol for Methylation:
| Parameter | Recommendation | Rationale |
| Methylating Agent | Dimethyl sulfate or methyl iodide | Common and effective methylating agents. |
| Base | Potassium carbonate (K₂CO₃) | A suitable base to deprotonate the hydroxyl group. |
| Solvent | Acetone or DMF | Solvents that facilitate the reaction. |
| Temperature | 40-60°C | This temperature range provides a good balance between reaction rate and minimizing side reactions.[5] |
| Reaction Time | Monitor by TLC | Reaction completion can vary depending on the scale and specific conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the rate of synthesis of this compound?
As with most chemical reactions, increasing the temperature generally increases the reaction rate. This is because a higher temperature provides more kinetic energy to the reacting molecules, leading to more frequent and energetic collisions. However, for the synthesis of this compound, simply increasing the temperature to speed up the reaction is not advisable due to the potential for decreased selectivity and the formation of impurities.
Q2: Can I run the bromination reaction at a very low temperature to maximize selectivity?
While running the reaction at a very low temperature (e.g., below 0°C) might in some cases improve selectivity, it will also significantly slow down the reaction rate, potentially leading to an incomplete reaction within a practical timeframe. The optimal approach is to find a balance, and for this synthesis, a moderately controlled temperature of 25-30 °C has been demonstrated to be effective.[1]
Q3: How does temperature affect the purification by recrystallization?
Temperature is a critical parameter in recrystallization. The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.
-
Dissolution: The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble at elevated temperatures.
-
Crystallization: As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller amounts, remain dissolved in the solvent. Slow cooling generally leads to the formation of larger, purer crystals.[3] A final cooling step in an ice bath is often used to maximize the yield.[3]
Q4: What are the safety considerations related to temperature in this synthesis?
-
Exothermic Reactions: The bromination step is exothermic. Uncontrolled temperature can lead to a runaway reaction, causing a rapid increase in pressure and temperature, which can be hazardous. Always add reagents slowly and have a cooling bath ready.
-
Handling of Reagents: Many reagents used in this synthesis are corrosive and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Workflow and Data
Bromination of 2-Methoxybenzoic Acid: A Temperature-Controlled Protocol
This protocol is based on a high-yield synthesis method.[1]
Diagram of the Experimental Workflow:
Caption: A step-by-step workflow for the synthesis of this compound.
Table of Temperature Effects on Reaction Outcome
| Temperature Range | Expected Outcome | Potential Issues |
| < 10°C | Very slow reaction rate. | Incomplete reaction, low yield. |
| 25-30°C | Optimal reaction rate, high yield, and high purity.[1] | Requires careful monitoring to maintain the narrow range. |
| > 40°C | Faster reaction rate. | Increased formation of isomeric byproducts, potential for decomposition. |
| Reflux | Reaction proceeds to completion. | May require longer reaction times and can lead to more impurities depending on the solvent.[2] |
References
- Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Synthesis process of 2-bromo-5-methoxybenzoic acid.
- Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO. [Link]
- Preparation method of 2-methoxy-5-sulfonamide benzoic acid.
- 2-bromo-3-methylbenzoic acid - Organic Syntheses Procedure. [Link]
- Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com. [Link]
Sources
minimizing homocoupling in Suzuki reactions with 5-Bromo-2-methoxybenzoic acid
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with Suzuki-Miyaura cross-coupling reactions. Specifically, we will address one of the most persistent side reactions—boronic acid homocoupling—in the context of a challenging, electron-rich substrate: 5-Bromo-2-methoxybenzoic acid . The following troubleshooting guides and FAQs provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant byproduct with a mass corresponding to the dimer of my boronic acid. What is this, and why is it a problem?
You are observing boronic acid homocoupling. This is a common side reaction where two molecules of your organoboron reagent couple to form a symmetrical biaryl. This process is a major issue for several reasons:
-
Reduced Yield: It directly consumes your boronic acid, lowering the potential yield of your desired cross-coupled product.
-
Complex Purification: The homocoupled byproduct often has similar polarity to the desired product, making chromatographic separation difficult and time-consuming.
-
Stoichiometric Imbalance: Consumption of the boronic acid disrupts the optimal 1:1 stoichiometry with your aryl bromide, potentially leading to incomplete conversion of the starting material.
The primary culprits behind this unwanted reaction are the presence of dissolved oxygen and an excess of catalytically inactive Palladium(II) species in your reaction mixture.[1][2][3]
Q2: You mentioned Pd(II) and oxygen. How do they interfere with the main Suzuki catalytic cycle?
The productive Suzuki-Miyaura reaction relies on a Pd(0) catalyst.[4][5] The cycle begins when the active Pd(0) species undergoes oxidative addition into the carbon-bromine bond of your this compound. However, dissolved oxygen can oxidize the active Pd(0) to an inactive Pd(II) state.[3][6]
This Pd(II) species is unable to perform oxidative addition and instead can enter the homocoupling pathway shown above. Furthermore, if you start with a Pd(II) precatalyst (like Pd(OAc)₂), it must first be reduced to Pd(0). This reduction can occur via the homocoupling of two boronic acid molecules, creating the byproduct before the desired catalytic cycle even begins.[7][8]
The goal is to keep the palladium in the Pd(0) oxidation state and within the desired catalytic cycle.
Q3: My reaction with this compound shows significant homocoupling. How do I systematically troubleshoot this?
Given that this compound is an electron-rich aryl bromide, the oxidative addition step can be sluggish, allowing more time for side reactions to occur.[6] A systematic approach is crucial.
Step 1: Rigorous Exclusion of Oxygen This is the most critical and often overlooked step. Simple vacuum/backfill cycles may not be sufficient.
-
Protocol: Before adding the catalyst, perform a subsurface sparge by bubbling a stream of inert gas (Argon or high-purity Nitrogen) through your solvent and reaction mixture for 15-30 minutes.[8] Maintain a positive pressure of inert gas throughout the entire setup and reaction time. For maximum rigor, use the freeze-pump-thaw method (at least three cycles), especially for process development.
Step 2: Re-evaluate Your Palladium Source The choice of palladium precatalyst has a direct impact on the initial concentration of Pd(II).
-
Recommendation: Switch from Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[9] Alternatively, modern Buchwald G3 or G4 precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, minimizing side reactions.[7]
-
Pro-Tip: If you must use a Pd(II) source, consider adding a mild reducing agent like potassium formate (HCO₂K) to the reaction mixture before catalyst addition. This can help reduce the Pd(II) to Pd(0) without consuming the boronic acid.[2][8]
Step 3: Optimize Ligand Selection For an electron-rich substrate, the ligand must accelerate the desired steps of the catalytic cycle.
-
Rationale: Bulky, electron-rich phosphine ligands are essential. Their electron-donating character facilitates the rate-limiting oxidative addition step.[4] Their steric bulk promotes the final reductive elimination step and can physically hinder the formation of the di-boronic acid palladium intermediate required for homocoupling.[7][10]
-
Recommendation: Use ligands from the Buchwald family, such as SPhos or XPhos. N-heterocyclic carbenes (NHCs) are also highly effective.[7][11] Avoid simple, less bulky ligands like PPh₃ for this substrate.
Step 4: Fine-Tune Base and Solvent The base is crucial for activating the boronic acid for transmetalation.[12] The solvent impacts solubility and catalyst stability.[13]
-
Base: For substrates with acidic protons like your benzoic acid, a strong but non-nucleophilic base is preferred. Potassium phosphate (K₃PO₄) is often an excellent choice, providing sufficient basicity without promoting significant boronic acid decomposition.[2]
-
Solvent: Use high-purity, anhydrous, and thoroughly degassed aprotic solvents. Common choices include 1,4-dioxane, THF, or toluene, often with a small amount of water (e.g., 10:1 organic/water) to help dissolve the base.[14][15]
Data & Parameter Summary Tables
Table 1: Comparison of Common Palladium Precatalysts
| Palladium Source | Oxidation State | Homocoupling Risk | Comments |
|---|---|---|---|
| Pd(OAc)₂, PdCl₂ | Pd(II) | High | Requires in-situ reduction, which can be initiated by homocoupling.[7][9] |
| Pd(PPh₃)₄ | Pd(0) | Moderate | Direct Pd(0) source, but PPh₃ is not an ideal ligand for this substrate. |
| Pd₂(dba)₃ | Pd(0) | Low | Excellent Pd(0) source; used with an added, optimized ligand.[1] |
| Buchwald Precatalysts | Pd(II) | Very Low | Designed for clean, rapid generation of the active L-Pd(0) species.[6] |
Table 2: Recommended Ligands for Electron-Rich Aryl Bromides
| Ligand | Class | Key Features | Rationale for Use |
|---|---|---|---|
| SPhos, XPhos | Buchwald-type Biaryl Phosphine | Bulky, highly electron-rich. | Accelerates oxidative addition and reductive elimination; sterically disfavors homocoupling.[1][7] |
| RuPhos | Buchwald-type Biaryl Phosphine | Similar to SPhos/XPhos, often effective when others fail. | Provides a different steric and electronic profile for optimization. |
| IPr, SIMes | N-Heterocyclic Carbene (NHC) | Very strong electron donors, sterically demanding. | Highly effective at stabilizing the Pd(0) catalyst and promoting the catalytic cycle.[11] |
Optimized Starting Protocol: Suzuki Coupling of this compound
This protocol incorporates best practices to minimize homocoupling. It should be used as a starting point for optimization.
1. Reagent Preparation:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv., finely ground)
-
Pd₂(dba)₃ (0.015 equiv., 3 mol% Pd)
-
SPhos (0.035 equiv.)
-
Solvent: 1,4-Dioxane and Water (10:1 v/v), anhydrous and degassed.
2. Reaction Setup (Under Inert Atmosphere):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound and K₃PO₄.
-
Seal the flask, then evacuate under high vacuum and backfill with Argon. Repeat this cycle three times.
-
Under a positive pressure of Argon, add Pd₂(dba)₃ and SPhos.
-
Add the degassed 1,4-dioxane/water solvent mixture via cannula or syringe.
-
Begin vigorous stirring and sparge the mixture with a subsurface stream of Argon for 15-20 minutes.
3. Reaction Execution:
-
After sparging, add the arylboronic acid as a solid under a strong positive flow of Argon.
-
Heat the reaction mixture to 90-100 °C in a pre-heated oil bath.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
4. Work-up and Purification:
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the benzoic acid product, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ACS Catalysis.
- ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). Organic Process Research & Development.
- ResearchGate. (2017). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros.
- Wikipedia. Suzuki reaction.
- ResearchGate. (2009). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). The Journal of Organic Chemistry.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2005). Organic Letters.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). Helvetica Chimica Acta.
- Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
stability of 5-Bromo-2-methoxybenzoic acid under acidic and basic conditions
Welcome to the technical support center for 5-Bromo-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Understanding the stability of this compound under various conditions is critical for its successful application in synthesis and formulation.
Introduction
This compound is a versatile intermediate in pharmaceutical and chemical synthesis.[1][2][3] Its chemical structure, featuring a carboxylic acid, a methoxy group, and a bromine atom on an aromatic ring, dictates its reactivity and stability. This guide will delve into the potential stability challenges encountered under acidic and basic conditions, offering solutions and preventative measures.
Frequently Asked Questions (FAQs) & Troubleshooting
Stability Under Acidic Conditions
Question 1: I am observing a loss of my starting material, this compound, when working under strongly acidic conditions, especially at elevated temperatures. What is the likely cause?
Answer: The most probable cause is the acid-catalyzed cleavage of the methoxy (O-CH3) ether bond.[4][5][6] Aryl methyl ethers are susceptible to cleavage by strong acids, such as HCl or HBr, particularly with heating.[6][7] This reaction proceeds via protonation of the ether oxygen, making it a better leaving group (methanol). A nucleophile, such as a halide ion from the acid, then attacks the methyl carbon in an SN2 reaction, yielding 5-bromo-2-hydroxybenzoic acid and methyl halide as byproducts.
Troubleshooting Tips:
-
Temperature Control: If possible, conduct your reaction at a lower temperature to minimize the rate of ether cleavage.
-
Choice of Acid: If the reaction chemistry allows, consider using a non-nucleophilic acid or a milder acidic catalyst.
-
Reaction Time: Monitor the reaction progress closely to avoid unnecessarily long reaction times, which can promote degradation.
-
Analytical Monitoring: Use techniques like HPLC to monitor for the appearance of the demethylated product, 5-bromo-2-hydroxybenzoic acid.
Question 2: Could decarboxylation be a concern for this compound in acidic media?
Answer: While decarboxylation of benzoic acids can occur, it typically requires very high temperatures or specific catalytic conditions.[8][9][10] For many standard acidic reaction conditions, decarboxylation is less likely to be the primary degradation pathway compared to ether cleavage. However, for reactions run at very high temperatures, it is a possibility to consider. The product of decarboxylation would be 4-bromoanisole.
Troubleshooting Tips:
-
Temperature Limitation: Avoid excessive heating of the reaction mixture.
-
Byproduct Analysis: If you suspect decarboxylation, analyze your reaction mixture for the presence of 4-bromoanisole using techniques like GC-MS or LC-MS.
Stability Under Basic Conditions
Question 3: My reaction in a basic solution is not proceeding as expected, and I'm isolating a salt of my starting material. Is this normal?
Answer: Yes, this is expected. This compound is a carboxylic acid and will be deprotonated by a base to form the corresponding carboxylate salt. This salt is often more soluble in aqueous basic solutions than the free acid. The formation of the salt is a simple acid-base reaction and does not represent degradation of the molecule. To recover your compound, you will need to perform an acidic workup to re-protonate the carboxylate.
Question 4: I am concerned about the stability of the methoxy group in this compound under strong basic conditions at high temperatures. Is this a valid concern?
Answer: Yes, under harsh basic conditions (e.g., concentrated NaOH or KOH at high temperatures), nucleophilic aromatic substitution or ether cleavage can occur, though it is generally more difficult than acid-catalyzed cleavage. The likely degradation product would be 5-bromo-2-hydroxybenzoic acid. However, this typically requires more forcing conditions than standard basic hydrolyses or extractions.
Troubleshooting Tips:
-
Milder Base: If your experimental protocol allows, use a milder base (e.g., sodium carbonate or bicarbonate) to avoid potential ether cleavage.
-
Temperature Control: As with acidic conditions, avoid excessive temperatures.
-
Inert Atmosphere: For sensitive reactions, conducting them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might be promoted by basic conditions.
Potential Degradation Pathways
The stability of this compound is primarily influenced by the reactivity of its methoxy and carboxylic acid functional groups. The following diagrams illustrate the most probable degradation pathways under acidic and basic conditions.
Caption: Potential degradation of this compound under acidic conditions.
Caption: Behavior of this compound under basic conditions.
Summary of Stability Data
The following table summarizes the expected stability of this compound under various conditions. This is a qualitative guide based on general chemical principles.
| Condition | Temperature | Expected Stability | Primary Concern(s) |
| Acidic (0.1 - 1 M HCl) | Room Temperature | Generally Stable | Potential for slow ether cleavage over extended periods. |
| Elevated (e.g., 50-100 °C) | Moderate to Low | Increased rate of ether cleavage. Potential for decarboxylation at higher temperatures. | |
| Basic (0.1 - 1 M NaOH) | Room Temperature | Generally Stable | Forms the corresponding carboxylate salt. |
| Elevated (e.g., 50-100 °C) | Moderate | Potential for ether cleavage under harsh conditions. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability.
Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
-
Class A volumetric flasks and pipettes
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
Stress Conditions:
-
Acid Hydrolysis:
-
To a volumetric flask, add an appropriate volume of the stock solution and dilute with 1 M HCl to achieve a final concentration of approximately 0.1 mg/mL.
-
Prepare two sets of samples: one to be stored at room temperature and another to be heated (e.g., at 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to the target analytical concentration.
-
-
Base Hydrolysis:
-
To a volumetric flask, add an appropriate volume of the stock solution and dilute with 1 M NaOH to achieve a final concentration of approximately 0.1 mg/mL.
-
Prepare two sets of samples: one to be stored at room temperature and another to be heated (e.g., at 60 °C).
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with the mobile phase.
-
-
Control Sample:
-
Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.
-
Analytical Methodology (HPLC):
A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) is recommended.[11]
-
Detection: UV detection at a suitable wavelength (e.g., the λmax of this compound).
-
Analysis: Inject the prepared samples and the control. Quantify the peak area of this compound and any new peaks that appear, which may correspond to degradation products.
The following diagram illustrates the general workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
References
- Walvekar, S. P., & Halgeri, A. B. (1973). Cleavage of Anisole by Hydrogen Chloride in Non-Aqueous Media in Presence of Inorganic Catalysts. Australian Journal of Chemistry, 26(6), 1369-1371. [Link]
- Savage, P. E. (2013). Anisole hydrolysis in high temperature water. Physical Chemistry Chemical Physics, 15(10), 3562-3569. [Link]
- Asensio, G., Andreu, C., & Biox, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
- Wikipedia contributors. (2023). Ether cleavage. Wikipedia, The Free Encyclopedia. [Link]
- Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
- Request PDF. (n.d.). Mechanisms of decarboxylation of ortho-substituted benzoic acids.
- SIELC Technologies. (2018). 2-Bromo-5-methoxybenzoic acid. [Link]
- Matrix Fine Chemicals. (n.d.). This compound | CAS 2476-35-9. [Link]
- PubChem. (n.d.). This compound. [Link]
Sources
- 1. This compound | CAS#:2476-35-9 | Chemsrc [chemsrc.com]
- 2. This compound CAS#: 2476-35-9 [chemicalbook.com]
- 3. This compound | CAS 2476-35-9 [matrix-fine-chemicals.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Anisole hydrolysis in high temperature water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-Bromo-5-methoxybenzoic acid | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Determination of 5-Bromo-2-methoxybenzoic Acid
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. 5-Bromo-2-methoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its purity is critical for the success of subsequent reactions and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound against other analytical techniques, supported by experimental insights and protocols.
The Central Role of Purity in Synthesis
The presence of impurities in this compound can lead to a cascade of undesirable outcomes, including reduced reaction yields, the formation of complex and difficult-to-separate byproducts, and the introduction of potentially toxic components into the final product. Therefore, a reliable and validated analytical method for purity assessment is not just a quality control measure but a critical component of the entire development lifecycle.
Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the workhorse of the pharmaceutical industry for the analysis of small organic molecules due to its versatility, robustness, and high resolving power. For this compound, a non-volatile solid, RP-HPLC is the ideal choice.
The "Why": Causality Behind Method Development Choices
The selection of each parameter in the HPLC method is a deliberate choice to ensure optimal separation and accurate quantification.
-
Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for reversed-phase chromatography. The non-polar C18 chains provide a hydrophobic stationary phase that retains the relatively non-polar this compound through hydrophobic interactions.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water is used as the mobile phase. The organic solvent elutes the analyte from the column, and by varying the ratio of organic to aqueous phase (gradient elution), a fine-tuned separation can be achieved.
-
Acidic Modifier: The inclusion of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), in the mobile phase is crucial. This compound is a carboxylic acid, and its ionization state is pH-dependent. At a neutral pH, the carboxylic acid group will be deprotonated, leading to a negatively charged species that can interact with residual silanol groups on the silica-based stationary phase, resulting in poor peak shape (tailing). By acidifying the mobile phase, the ionization of the carboxylic acid is suppressed, ensuring that the analyte is in its neutral form, which leads to sharper, more symmetrical peaks and improved chromatographic performance.
-
Detector: A UV-Vis detector is the most appropriate choice for this compound due to the presence of a chromophore (the substituted benzene ring) that absorbs UV light. Based on available spectral data, a detection wavelength of approximately 289 nm would provide high sensitivity.[1]
Experimental Protocol: HPLC Purity Analysis
This protocol details a robust RP-HPLC method for the purity assessment of this compound.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
High-purity water (Milli-Q or equivalent)
-
Formic acid (or Trifluoroacetic acid)
-
This compound reference standard and sample
-
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-27 min: 90% to 40% B27-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 289 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) at a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the test sample in the same solvent to achieve a final concentration of 1 mg/mL.
4. Data Analysis:
The purity of the sample is determined by calculating the percentage of the peak area of the main compound relative to the total peak area of all components in the chromatogram (Area Percent method).
Visualizing the HPLC Workflow
Workflow for the HPLC Purity Analysis.
Potential Impurities and Forced Degradation
A robust HPLC method must be "stability-indicating," meaning it can separate the main compound from its potential impurities and degradation products. Potential process-related impurities in this compound could include:
-
Starting materials: Unreacted 2-methoxybenzoic acid.
-
Isomeric impurities: Other bromo-methoxybenzoic acid isomers formed during synthesis.
-
Over-brominated species: Dibromo-2-methoxybenzoic acid.
Forced degradation studies are performed to intentionally degrade the sample under various stress conditions to identify potential degradation products and to demonstrate the specificity of the analytical method.[2][3][4] Typical conditions include:
-
Acidic hydrolysis: 0.1 M HCl at 60 °C
-
Basic hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidative degradation: 3% H₂O₂ at room temperature
-
Thermal degradation: 105 °C for 24 hours
-
Photolytic degradation: Exposure to UV and visible light
Comparative Analysis of Alternative Purity Determination Methods
While HPLC is the primary choice, other techniques can provide complementary information or may be advantageous in specific scenarios.
| Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile impurities. | Not suitable for non-volatile solids like this compound without derivatization, which adds complexity and potential for error.[5][6][7] |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency, low sample and solvent consumption. Can separate charged species and isomers.[8][9][10] | Can be less robust than HPLC for routine quality control. Sensitivity can be lower without specialized detectors. |
| Quantitative NMR (qNMR) | Determination of the amount of a substance by measuring the intensity of its NMR signals relative to a certified internal standard. | A primary ratio method that does not require a reference standard of the analyte for quantification. Provides structural information.[11][12][13] | Lower sensitivity than HPLC. Requires a more specialized instrument and expertise. May not separate closely related impurities. |
In-depth Look at Promising Alternatives
Capillary Electrophoresis (CE): CE offers exceptionally high separation efficiency and can be a powerful tool for resolving closely related impurities, such as positional isomers, which may be challenging to separate by HPLC. For acidic compounds like this compound, micellar electrokinetic chromatography (MECC), a mode of CE, can provide excellent resolution.[9]
Quantitative NMR (qNMR): qNMR is a particularly valuable technique when a certified reference standard of this compound is not available.[11][13] By using a certified internal standard of a different, structurally unrelated compound, the absolute purity of the this compound sample can be determined. This makes qNMR an excellent orthogonal technique to confirm the purity value obtained by HPLC.
Visualizing the Method Comparison
Comparison of Analytical Techniques.
Conclusion
For the routine and reliable purity determination of this compound, a well-developed and validated reversed-phase HPLC method is the most suitable approach. Its robustness, resolving power, and wide availability in analytical laboratories make it the industry standard. However, for comprehensive characterization and as an orthogonal method for purity confirmation, techniques like Capillary Electrophoresis and quantitative NMR offer unique advantages and should be considered, particularly during method development and for the analysis of complex impurity profiles. The choice of analytical technique should always be guided by the specific requirements of the analysis and the properties of the analyte .
References
- RSSL.
- Emery Pharma.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
- ResearchGate. Determining and reporting purity of organic molecules: Why qNMR. [Link]
- FHNW.
- Wang, W. C., & Chen, Y. C. (2001). Separation and identification of photodegradation products of benzoic acid by capillary zone electrophoresis.
- MedCrave online.
- ResearchGate. Simultaneous Separation and Determination of Benzoic Acid Compounds in the Plant Medicine by High Performance Capillary Electrophoresis. [Link]
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
- SciSpace.
- USP-NF. Benzoic Acid 2025. [Link]
- ResearchGate. Capillary Electrophoresis Analysis of Substituted Benzoic Acids.
- NIH.
- PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]
- SIELC Technologies. Benzoic Acid. [Link]
- Analytical Methods (RSC Publishing).
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
- Brewer Science Blog. Small Molecule Analysis Testing: HPLC vs GC. [Link]
- Lab Manager Magazine.
- Phenomenex.
- Blog - News. GC Vs.
- Benzoic Acid. [Link]
- Scribd. Benzoic Acid BP Monpgraph. [Link]
- PubChem. This compound. [Link]
- NIST WebBook. Benzoic acid, 5-bromo-2-hydroxy-. [Link]
- NIH. Protein Separation by Capillary Gel Electrophoresis: A Review. [Link]
- Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
- SIELC Technologies. 2-Bromo-5-methoxybenzoic acid. [Link]
- Chemsrc. This compound | CAS#:2476-35-9. [Link]
- NIST WebBook. Benzoic acid, 2-bromo-. [Link]
Sources
- 1. This compound CAS#: 2476-35-9 [m.chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. blog.brewerscience.com [blog.brewerscience.com]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 8. Separation and identification of photodegradation products of benzoic acid by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Showdown: A Comparative Guide to 5-Bromo- and 5-Iodo-2-methoxybenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions
In the intricate world of pharmaceutical synthesis and materials science, the selection of starting materials is a critical decision that dictates the efficiency, robustness, and overall success of a synthetic campaign. Among the versatile building blocks available to the modern chemist, halo-substituted benzoic acids are of paramount importance. This guide provides an in-depth, data-supported comparison of the reactivity of two closely related yet distinct substrates: 5-Bromo-2-methoxybenzoic acid and 5-Iodo-2-methoxybenzoic acid . Our focus will be on their performance in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. This analysis is intended to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
The Decisive Factor: Unpacking Carbon-Halogen Bond Reactivity
The observed differences in reactivity between 5-bromo- and 5-iodo-2-methoxybenzoic acid are not arbitrary; they are fundamentally rooted in the principles of physical organic chemistry. The key determinant is the strength of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is inherently longer and weaker than the carbon-bromine (C-Br) bond.[1] This disparity in bond dissociation energy directly influences the initial and often rate-determining step of most palladium-catalyzed cross-coupling catalytic cycles: oxidative addition .[1]
In this crucial step, the palladium(0) catalyst inserts itself into the C-X bond, forming a Pd(II) intermediate. The lower bond energy of the C-I bond means that 5-iodo-2-methoxybenzoic acid will undergo oxidative addition more readily and at a faster rate than its bromo counterpart.[1] This enhanced reactivity generally translates to several practical advantages:
-
Milder Reaction Conditions: Iodides often react at lower temperatures, which is beneficial for thermally sensitive substrates.
-
Shorter Reaction Times: The faster kinetics of the oxidative addition step can significantly reduce the overall time required for the reaction to reach completion.
-
Higher Yields: More efficient conversion often leads to higher isolated yields of the desired product.
-
Lower Catalyst Loadings: The inherent reactivity of the C-I bond may allow for the use of lower concentrations of the expensive palladium catalyst.
The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is well-established: I > Br > Cl > F .[2]
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies on these two specific substrates under identical conditions are not always available in the literature, we can extrapolate their expected performance based on data from closely related systems and the fundamental principles outlined above. The following tables provide a summary of expected outcomes and representative data from analogous reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] Given the weaker C-I bond, 5-iodo-2-methoxybenzoic acid is expected to be the more reactive partner in this transformation.
| Feature | 5-Iodo-2-methoxybenzoic acid | This compound | Rationale & Field Insights |
| Expected Reactivity | Higher | Lower | The weaker C-I bond facilitates a more rapid oxidative addition, which is often the rate-limiting step.[1] |
| Typical Temperature | 80-100 °C | 90-110 °C | The higher reactivity of the iodide allows for the use of milder heating conditions. |
| Reaction Time | 2-12 hours | 8-24 hours | Faster kinetics lead to shorter reaction times for the iodo-substrate. |
| Catalyst Loading | 1-3 mol% | 2-5 mol% | The inherent reactivity of the iodide may allow for a reduction in the amount of palladium catalyst required. |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) are often sufficient. | May require more electron-rich and bulky ligands (e.g., SPhos, XPhos) to promote oxidative addition. |
Heck Reaction
The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene.[4] The principles of C-X bond activation hold true here as well, with the iodo-substituted benzoic acid derivative expected to exhibit superior reactivity.
| Feature | 5-Iodo-2-methoxybenzoic acid | This compound | Rationale & Field Insights |
| Expected Reactivity | Higher | Lower | The facile cleavage of the C-I bond leads to a more efficient catalytic cycle. |
| Typical Temperature | 90-110 °C | 100-120 °C | Milder conditions are generally sufficient for the more reactive iodide. |
| Base Strength | Weaker bases (e.g., NaOAc, Et₃N) are often effective. | May require a stronger base (e.g., K₂CO₃) to achieve comparable yields. | |
| Side Reactions | Lower propensity for side reactions due to milder conditions. | Higher temperatures may lead to increased side product formation, such as alkene isomerization. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5] While the general reactivity trend of I > Br holds, it is important to note that in some specific cases, iodide can form unreactive palladium dimer species, which can inhibit the catalytic cycle.[6] However, with appropriate ligand selection, this issue can often be overcome.
| Feature | 5-Iodo-2-methoxybenzoic acid | This compound | Rationale & Field Insights |
| Expected Reactivity | Generally Higher | Lower | The C-I bond is more susceptible to oxidative addition. |
| Typical Temperature | 80-100 °C | 90-110 °C | The iodo-substrate typically requires less thermal energy to react. |
| Ligand Choice | A broader range of phosphine ligands may be effective. | Often necessitates the use of specialized, bulky, and electron-rich ligands to facilitate the coupling of the less reactive bromide.[7] | |
| Potential Issues | Formation of inhibitory iodide-bridged palladium dimers can sometimes be observed, but this can be mitigated with appropriate ligand and solvent choice.[6] | Generally less prone to catalyst inhibition by the halide, but requires more forcing conditions. |
Experimental Protocols
The following are detailed, generalized protocols for the three major cross-coupling reactions discussed. These should be considered as robust starting points and may require optimization for specific coupling partners and reaction scales.
General Procedure for Suzuki-Miyaura Coupling
This protocol outlines the C-C bond formation between the halo-2-methoxybenzoic acid and an arylboronic acid.
Materials:
-
Halo-2-methoxybenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1)
Procedure:
-
To a flame-dried reaction vessel, add the halo-2-methoxybenzoic acid, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
General Procedure for Heck Reaction
This protocol describes the coupling of the halo-2-methoxybenzoic acid with an alkene, such as styrene.
Materials:
-
Halo-2-methoxybenzoic acid (1.0 equiv)
-
Alkene (e.g., Styrene, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the halo-2-methoxybenzoic acid, palladium catalyst, and ligand.
-
Add the anhydrous, degassed solvent, followed by the base and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) in a preheated oil bath.
-
Stir the reaction at this temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol details the C-N bond formation between the halo-2-methoxybenzoic acid and an amine.
Materials:
-
Halo-2-methoxybenzoic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos or RuPhos, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, charge a reaction vessel with the palladium pre-catalyst, ligand, and base.
-
Add the halo-2-methoxybenzoic acid and the anhydrous, degassed solvent.
-
Finally, add the amine via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Workflow
To further elucidate the processes described, the following diagrams illustrate the fundamental catalytic cycle for a Suzuki-Miyaura reaction and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion and Strategic Recommendations
In the comparative analysis of 5-bromo- and 5-iodo-2-methoxybenzoic acid, the iodo-substituted compound consistently emerges as the more reactive substrate in palladium-catalyzed cross-coupling reactions. This heightened reactivity, a direct consequence of the weaker carbon-iodine bond, facilitates milder reaction conditions, shorter reaction times, and often leads to higher product yields.
For researchers in the fast-paced environment of drug discovery and development, the use of 5-iodo-2-methoxybenzoic acid can be a strategic advantage, particularly in the early stages of a project where rapid access to a diverse range of analogues is paramount. The reliability and efficiency of its coupling reactions can significantly accelerate synthesis timelines.
However, This compound remains a valuable and highly relevant building block. It is typically more cost-effective and may be preferred for large-scale syntheses where cost of goods is a major consideration. The challenges associated with its lower reactivity can often be overcome through careful optimization of reaction conditions, including the use of modern, highly active catalyst systems.
Ultimately, the choice between these two substrates is a matter of strategic consideration, balancing the need for reactivity and speed against factors such as cost and scale. This guide has provided the foundational data and practical insights to empower chemists to make the most informed decision for their specific synthetic objectives.
References
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Buchwald–Hartwig amination - Wikipedia. (2023).
- Heck reaction - Wikipedia. (2023).
- Suzuki coupling reactions of bromoarenes with phenylboronic acid with... - ResearchGate. (2015).
- Buchwald-Hartwig amination reaction of iodobenzene with aniline... - ResearchGate. (2019).
- Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation … - ResearchGate. (2018).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (2020).
- HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA - Journal de la Société Chimique de Tunisie. (2009).
- Heck Reaction - Chemistry LibreTexts. (2023).
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (2016).
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - MDPI. (2020).
- Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts - ResearchGate. (2020).
- Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene - Biological and Molecular Chemistry. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Quantitative Analysis of 5-Bromo-2-methoxybenzoic Acid: qNMR vs. Chromatographic and Titrimetric Methods
In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 5-Bromo-2-methoxybenzoic acid, a crucial building block in the synthesis of various pharmaceutical compounds, demands robust analytical methodologies to ensure purity, consistency, and quality. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and acid-base titration—for the quantitative analysis of this compound. We will delve into the fundamental principles, experimental protocols, and performance characteristics of each method, offering field-proven insights to guide your analytical strategy.
The Principle of Absolute Quantification: Why qNMR Stands Apart
Quantitative NMR (qNMR) has emerged as a powerful primary method for absolute quantification.[1] Its core principle lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[1][2] This intrinsic relationship allows for the determination of the absolute concentration or purity of a substance without the need for an identical reference standard of the analyte, a significant advantage over chromatographic techniques that rely on calibration curves.[1][3]
The power of qNMR lies in its ability to provide both structural information and quantitative data from a single experiment, making it a highly efficient tool in chemical analysis.[4] For a molecule like this compound, distinct proton signals in the aromatic and methoxy regions can be used for quantification against a certified internal standard.
Experimental Workflow: A Self-Validating System for qNMR Analysis
A well-designed qNMR experiment is a self-validating system. The following protocol for the analysis of this compound is designed to ensure accuracy, precision, and traceability.
Diagram of the qNMR Experimental Workflow:
Caption: The qNMR workflow for this compound analysis.
Step-by-Step Experimental Protocol for qNMR:
-
Selection of Internal Standard: The choice of an internal standard is critical for accurate qNMR.[5] An ideal standard should be of high purity (certified reference material is recommended), stable, soluble in the chosen solvent, and have signals that do not overlap with the analyte signals.[6] For this compound in an organic solvent like DMSO-d₆, maleic acid or dimethyl sulfone are suitable choices.[1]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a similar molar equivalent of the chosen certified internal standard (e.g., maleic acid) into the same vial. The use of an analytical balance with at least four decimal places is crucial.[7]
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[8] Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
The experiment should be performed on a well-calibrated NMR spectrometer.
-
Crucial Parameter Selection: To ensure accurate integration, the relaxation delay (d1) must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard protons.[5] This ensures full relaxation of the nuclei between pulses.
-
A 90° pulse angle should be used to maximize the signal.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for 1% precision).[9]
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the acquired spectrum. Manual correction by an experienced operator is often preferred for optimal accuracy.[9]
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methoxy singlet) and a signal from the internal standard.
-
The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Analysis: qNMR vs. Alternative Techniques
While qNMR offers significant advantages, other techniques are well-established for the quantitative analysis of organic acids.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a stationary and a mobile phase. For this compound, a reverse-phase HPLC method would be suitable.[10][11]
-
Principle: Separation is based on polarity. A C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) would provide good peak shape and resolution.[10][11]
-
Quantification: Requires a calibration curve generated from a certified reference standard of this compound.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. Carboxylic acids like this compound often require derivatization to increase their volatility and improve peak shape.[12][13]
-
Principle: Separation is based on boiling point and interaction with the stationary phase. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the carboxylic acid to a more volatile silyl ester.
-
Quantification: Also relies on a calibration curve from a derivatized reference standard.
Acid-Base Titration
This classical technique is a straightforward method for quantifying acidic functional groups.[7][14]
-
Principle: The carboxylic acid group of this compound is neutralized with a standardized solution of a strong base (e.g., NaOH).[7][14] The endpoint is typically determined using a colorimetric indicator or potentiometrically.
-
Quantification: A direct measure of the acidic content, providing the neutralization equivalent.
Performance Comparison Table:
| Parameter | qNMR | HPLC | GC (with derivatization) | Acid-Base Titration |
| Principle | Absolute quantification based on nuclear properties | Differential partitioning | Differential partitioning of volatile compounds | Neutralization reaction |
| Primary/Secondary | Primary Method[15] | Secondary Method | Secondary Method | Primary Method (if standardized titrant is used) |
| Calibration Standard | Internal standard (can be different from analyte)[2] | Identical analyte standard required | Identical analyte standard required | Standardized titrant |
| Specificity | High (structurally specific signals) | High (dependent on chromatographic resolution) | High (dependent on chromatographic resolution) | Low (titrates all acidic protons) |
| Accuracy | Excellent (typically <1% error) | Very Good (typically 1-2% error) | Very Good (typically 1-2% error) | Good (can be affected by endpoint determination) |
| Precision (RSD) | Excellent (<1%) | Excellent (<1%) | Good (1-3%) | Good (1-2%) |
| Sample Throughput | Moderate (10-15 min per sample)[3] | High (with autosampler) | Moderate (derivatization step adds time) | Moderate |
| Non-destructive | Yes[2] | No | No | No |
| Impurity Detection | Can simultaneously identify and quantify structurally related impurities[1] | Requires reference standards for impurities | Requires reference standards for impurities | Only detects total acidity |
Decision-Making Framework: Choosing the Right Tool for the Job
The selection of an analytical technique should be guided by the specific requirements of the analysis.
Diagram for Analytical Method Selection:
Caption: A decision tree for selecting the optimal analytical method.
-
For Primary Purity Assessment and Certification of Reference Materials: qNMR is the method of choice due to its status as a primary ratio method, providing SI-traceable results.[15][16]
-
For Routine Quality Control and High-Throughput Screening: HPLC is often more practical due to its high level of automation and established validation protocols in regulated environments.
-
For Analysis of Volatile Impurities: GC-MS can be a powerful tool, especially for identifying and quantifying residual solvents or volatile byproducts.
-
For a Quick and Simple Assay of Total Acidity: Acid-base titration is a cost-effective and straightforward technique, though it lacks specificity.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Regardless of the chosen technique, method validation is essential to ensure the reliability of the results. Key validation parameters according to ICH Q2(R1) guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. qNMR demonstrates high specificity due to the unique chemical shifts of the analyte's protons.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For qNMR, this is an intrinsic property, though it can be formally verified as part of instrument qualification.[17]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Conclusion
The quantitative analysis of this compound can be effectively achieved by several analytical techniques. qNMR stands out as a primary method that provides absolute quantification with high precision and accuracy, along with valuable structural information, making it ideal for the certification of reference materials and in-depth purity assessments. HPLC remains the workhorse for routine quality control due to its high throughput and robustness. GC and titration serve more specialized roles.
As a Senior Application Scientist, my recommendation is to employ a multi-faceted approach. Use qNMR to establish the purity of your in-house reference standard for this compound. This well-characterized standard can then be used to calibrate your high-throughput HPLC method for routine analyses, ensuring both accuracy and efficiency in your drug development workflow. This integrated strategy leverages the strengths of each technique, leading to a more comprehensive and reliable quality control system.
References
- AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice.
- IRE Journals. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci.
- ResolveMass Laboratories Inc.
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- ResolveMass Laboratories Inc. (2025).
- ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
- Mestrelab Resources.
- FUJIFILM Wako.
- University Website.
- J-Stage.
- SIELC Technologies. Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column.
- US Pharmacopeia (USP). Stimuli Article (qNMR).
- Emery Pharma.
- Journal Article. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
- PubMed. Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine.
- Dr. Gergens.
- ResearchGate.
- panic nmr. Setting standards: Revision of USP general chapters <761>/<1761>.
- SIELC Technologies. (2018). 2-Bromo-5-methoxybenzoic acid.
- Purity by Absolute qNMR Instructions.
Sources
- 1. irejournals.com [irejournals.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. azom.com [azom.com]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. m.youtube.com [m.youtube.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. 2-Bromo-5-methoxybenzoic acid | SIELC Technologies [sielc.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. usp.org [usp.org]
- 16. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 17. Dan Sorensen – Setting standards: Revision of USP general chapters /. - PANIC NMR Conference [panicnmr.com]
A Comparative Guide to the Structural Validation of 5-Bromo-2-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is paramount. 5-Bromo-2-methoxybenzoic acid and its derivatives represent a class of compounds with significant potential as building blocks in the synthesis of pharmacologically active molecules. Their utility, however, is fundamentally dependent on the unambiguous confirmation of their chemical structure. This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural validation of these compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
As a Senior Application Scientist, my experience has consistently demonstrated that a multi-technique approach is not merely best practice but a necessity for irrefutable structural assignment. The causality behind this is clear: each technique probes a different fundamental aspect of the molecule, and their combined data provide a holistic and self-validating structural picture. This guide will delve into the principles of each method, present comparative experimental data for this compound and its analogs, and provide detailed, field-proven protocols.
The Indispensable Trio: A Head-to-Head Comparison
The structural validation of this compound derivatives relies on a synergistic interplay between NMR, MS, and X-ray Crystallography. Each technique offers unique insights, and their collective data provide a robust and comprehensive understanding of the molecular architecture.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei | Provides detailed information about the carbon-hydrogen framework, excellent for isomer differentiation. | Requires relatively pure sample, can be complex to interpret for highly substituted or polymeric materials. |
| Mass Spectrometry | Molecular weight and elemental composition | High sensitivity, requires minimal sample, provides fragmentation patterns that can aid in structural elucidation. | Does not provide information on stereochemistry or isomerism, fragmentation can be complex. |
| X-ray Crystallography | Precise 3D arrangement of atoms in the solid state | The "gold standard" for unambiguous structure determination, providing bond lengths, angles, and stereochemistry. | Requires a suitable single crystal, which can be challenging to grow; the solid-state structure may not represent the solution-state conformation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution. For this compound, ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The substitution pattern on the benzene ring gives rise to a characteristic splitting pattern for the aromatic protons, which is crucial for confirming the regiochemistry.
Expected ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10-13 | Broad Singlet | 1H |
| Aromatic (H6) | ~7.9 | Doublet | 1H |
| Aromatic (H4) | ~7.6 | Doublet of Doublets | 1H |
| Aromatic (H3) | ~7.0 | Doublet | 1H |
| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |
Note: Expected values are based on typical chemical shifts for similar compounds and may vary depending on the solvent and instrument.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Expected ¹³C NMR Data for this compound:
| Carbon | Expected Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~165-175 |
| Aromatic (C-O) | ~155-160 |
| Aromatic (C-Br) | ~110-120 |
| Aromatic (CH) | ~115-135 |
| Methoxy (-OCH₃) | ~55-60 |
Note: Expected values are based on typical chemical shifts for similar compounds and may vary depending on the solvent and instrument.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters (400 MHz):
-
Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker)
-
Number of Scans: 16
-
Relaxation Delay (d1): 5.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters (100 MHz):
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: -10 to 220 ppm
Mass Spectrometry: Unveiling the Molecular Weight and Formula
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide clues about its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
The presence of bromine is readily identified in the mass spectrum due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Expected Mass Spectrometry Data for this compound:
-
Molecular Formula: C₈H₇BrO₃
-
Monoisotopic Mass: 229.9579 g/mol .[1]
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃)
-
Loss of the carboxylic acid group (-COOH)
-
Decarboxylation (-CO₂)
-
Experimental Protocol: Mass Spectrometry
Objective: To determine the accurate mass and elemental composition of the compound.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. This technique is the gold standard for unambiguous structural proof.
For a derivative of a related compound, (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/c.[2] This level of detail is invaluable for understanding intermolecular interactions in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline solid.
Crystal Growth:
-
Grow high-quality single crystals of the this compound derivative. This is often achieved by slow evaporation of a saturated solution in a suitable solvent or solvent system. A variety of solvents should be screened.
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a diffractometer and cool it to a low temperature (typically 100 K) to minimize thermal vibrations.
-
Direct a monochromatic X-ray beam at the crystal and collect the diffraction data as the crystal is rotated.
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Refine the atomic positions against the experimental data to produce the final crystal structure.
Visualizing the Workflow
A systematic approach is crucial for the efficient and accurate structural validation of this compound derivatives. The following workflow diagram illustrates the logical progression of analysis.
Caption: Workflow for the structural validation of this compound derivatives.
Conclusion: An Integrated Approach to Certainty
The structural validation of this compound derivatives is a critical step in their journey from laboratory synthesis to potential therapeutic application. While each analytical technique provides invaluable pieces of the structural puzzle, it is their integrated use that builds a self-validating and irrefutable case for the compound's identity. NMR spectroscopy elucidates the connectivity in solution, mass spectrometry confirms the molecular weight and elemental composition, and X-ray crystallography provides the definitive solid-state architecture. For researchers and drug development professionals, a comprehensive understanding and application of these techniques are essential for ensuring the scientific integrity and ultimate success of their work.
References
- (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide.
- 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906. PubChem. [Link]
- Mass Spectrometry - Fragmentation P
- Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]
- Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives.
- This compound | C8H7BrO3 | CID 881739. PubChem. [Link]
- Supplementary Information. The Royal Society of Chemistry. [Link]
- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Doc Brown's Chemistry. [Link]
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. [Link]
- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London. [Link]
- Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Freie Universität Berlin. [Link]
- Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. [Link]
- NMR-Based Metabolomics. Pure. [Link]
- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]
- mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Doc Brown's Chemistry. [Link]
- (PDF) N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide.
- 2-Bromo-5-methoxybenzoic acid. SIELC Technologies. [Link]
- (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
Sources
A Comparative Guide to Palladium Catalysts for Suzuki Coupling with 5-Bromo-2-methoxybenzoic Acid
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] Its broad functional group tolerance and relatively mild conditions have cemented its role in the synthesis of complex molecules, particularly biaryl structures common in pharmaceuticals.[2][3] However, the success of a Suzuki coupling is profoundly dependent on the choice of the palladium catalyst, especially when dealing with challenging substrates.[3]
This guide provides an in-depth comparison of various palladium catalysts for the Suzuki coupling of 5-Bromo-2-methoxybenzoic acid, a substrate characterized by both electronic and steric challenges. The electron-donating methoxy group and the ortho-carboxylic acid moiety can significantly influence catalyst activity and reaction outcomes. We will explore the performance of several catalyst systems, supported by experimental data, to provide a practical framework for catalyst selection and reaction optimization.
The Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5][6] The cycle is generally understood to have three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound in this case) to form a Pd(II) complex.[1][4][5][6][7] This step is often the rate-determining step of the reaction.[1]
-
Transmetalation: In the presence of a base, the organoboron compound (an arylboronic acid, for example) transfers its organic group to the Pd(II) complex.[1][4][5][6][7] The base is crucial for activating the boronic acid.[8]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6]
The efficiency of each of these steps is highly dependent on the nature of the palladium catalyst, particularly the ligands coordinated to the palladium center.[9][10][11]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparing Palladium Catalysts for the Coupling of this compound
The choice of catalyst is critical for overcoming the challenges posed by a substrate like this compound. The electron-rich nature of the aryl bromide can slow down the oxidative addition step, while the ortho-substituent can introduce steric hindrance.
Traditional vs. Modern Catalysts
1. Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄:
This has been a workhorse catalyst for Suzuki couplings for many years.[12] It is a pre-formed Pd(0) complex that is ready to enter the catalytic cycle. However, for challenging substrates, its performance can be sluggish, often requiring higher temperatures and longer reaction times.[13] The dissociation of the triphenylphosphine ligands is necessary to generate the catalytically active species, and this equilibrium can be unfavorable.
2. Palladium(II) sources with phosphine ligands (e.g., Pd(OAc)₂/SPhos, PdCl₂(dppf)):
Modern catalyst systems often involve a Pd(II) precursor that is reduced in situ to the active Pd(0) species.[5] These systems offer greater flexibility as the ligands can be tailored to the specific substrate.
-
Buchwald Ligands (e.g., SPhos, XPhos): These are bulky, electron-rich biaryl phosphine ligands that have shown exceptional performance in a wide range of cross-coupling reactions.[14][15] They accelerate both the oxidative addition and reductive elimination steps and stabilize the monoligated Pd(0) species, which is highly reactive.[9][14] For sterically hindered and electron-rich aryl bromides, these ligands are often the top choice.[14][16]
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): This ligand provides a good balance of steric bulk and electronic properties.[17] PdCl₂(dppf) is a stable, commercially available pre-catalyst that has been successfully used for the coupling of a variety of aryl halides, including those with electron-donating groups.[18][19][20][21]
3. Palladacycle Pre-catalysts (e.g., Buchwald G3 and G4 Precatalysts):
These are highly stable, air- and moisture-tolerant pre-catalysts that offer excellent reproducibility and allow for very low catalyst loadings.[22][23] They are designed for the rapid generation of the active Pd(0) species under mild conditions.[22][23][24] The third-generation (G3) and fourth-generation (G4) Buchwald precatalysts are particularly effective for challenging couplings, including those with unstable boronic acids.[23]
Performance Comparison Data
The following table summarizes representative data for the Suzuki coupling of substrates similar to this compound, highlighting the performance of different catalyst systems.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 5 | [3] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | Not specified | [25][26] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15-20 | 90 | 2 | [27] |
| XPhos Pd G3 | K₃PO₄ | 1,4-Dioxane/H₂O | 40 | 0.5 | Excellent | 2 | [23][24] |
Analysis:
-
Pd(PPh₃)₄ can provide good yields but often requires higher temperatures and catalyst loadings.
-
Pd(dppf)Cl₂ shows high efficiency at lower temperatures and shorter reaction times, making it a very attractive option.[25][26]
-
Buchwald ligand-based systems (SPhos) demonstrate excellent performance, achieving high yields even with challenging substrates.[27]
-
Buchwald precatalysts (XPhos Pd G3) offer the advantage of very mild reaction conditions (room temperature to 40 °C) and extremely short reaction times, which is beneficial for substrates that may be sensitive to heat.[23][24]
Experimental Protocols
Here are detailed, step-by-step methodologies for performing the Suzuki coupling of this compound with a representative arylboronic acid using two different catalyst systems.
Protocol 1: Using [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
This protocol is a good starting point, offering a balance of reactivity and ease of use.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed dimethoxyethane (DME, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed dimethoxyethane via syringe.
-
Under a positive pressure of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Add water (20 mL) and acidify with 1M HCl to a pH of approximately 3-4.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Buchwald Precatalyst (XPhos Pd G3)
This protocol is recommended for achieving high yields under very mild conditions, especially if the substrate or product is thermally sensitive.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed 1,4-dioxane (4 mL) and degassed water (1 mL)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add this compound, the arylboronic acid, XPhos Pd G3, and potassium phosphate to a dry reaction vial equipped with a stir bar.
-
Add the degassed 1,4-dioxane and water.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated heating block at 40 °C and stir vigorously.
-
Monitor the reaction progress by LC-MS.
-
Upon completion (often within 30 minutes), cool the reaction to room temperature.
-
Follow the work-up and purification procedure outlined in Protocol 1.
Sources
- 1. byjus.com [byjus.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. theses.enscm.fr [theses.enscm.fr]
- 11. researchgate.net [researchgate.net]
- 12. diva-portal.org [diva-portal.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 24. dspace.mit.edu [dspace.mit.edu]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5-Bromo-2-methoxybenzoic Acid in Cross-Coupling Reactions
This guide provides an in-depth, objective comparison of the chemical reactivity of 5-Bromo-2-methoxybenzoic acid against other substituted bromobenzoic acids. For researchers, medicinal chemists, and process development scientists, the selection of a starting material is a critical decision that influences reaction efficiency, yield, and overall synthetic strategy. We will dissect the electronic and steric factors that govern the reactivity of these valuable building blocks, supported by experimental data and detailed protocols for key palladium-catalyzed cross-coupling reactions.
The Decisive Influence of Substituent Effects
The reactivity of an aryl bromide in transformations like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination is fundamentally dictated by the ease of oxidative addition of a palladium(0) catalyst to the carbon-bromine (C-Br) bond. The electronic and steric environment surrounding this bond can either facilitate or impede this rate-determining step.
-
Electronic Effects : The benzene ring's electron density significantly impacts reactivity. Electron-withdrawing groups (EWGs), such as the carboxylic acid (-COOH), decrease electron density on the ring, making the C-Br bond more electrophilic and generally more susceptible to oxidative addition.[1] Conversely, electron-donating groups (EDGs), like the methoxy group (-OCH3), increase electron density. The methoxy group exhibits a dual nature: it is inductively electron-withdrawing due to oxygen's high electronegativity but is a powerful electron-donating group through resonance by donating its lone pair electrons into the aromatic system.[2] In most contexts involving reactivity at the ring, the resonance effect dominates.[2]
-
Steric Effects : The size and position of substituents, particularly those ortho to the bromine atom, can physically block the approach of the bulky palladium catalyst.[3] This steric hindrance can dramatically slow down or even prevent the oxidative addition step, necessitating more forcing conditions or specialized, less bulky catalyst systems.[4][5]
In This compound , the substituents are strategically placed:
-
The methoxy group is ortho to the bromine , exerting both a strong, activating resonance effect and a potentially significant steric hindrance.
-
The carboxylic acid group is meta to the bromine , exerting a purely inductive electron-withdrawing effect from this position.[1]
This unique arrangement creates a nuanced reactivity profile that we will explore in comparison to simpler isomers.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, essential for synthesizing biaryl compounds prevalent in pharmaceuticals.[6][7] The reaction's efficiency with different bromobenzoic acids highlights the interplay of the aforementioned electronic and steric factors.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Compound | Substituent Positions | Catalyst / Ligand | Base | Temp (°C) | Yield (%) | Key Observations & References |
| This compound | 2-OCH₃ (ortho), 5-Br | Pd(OAc)₂ / SPhos | K₃PO₄ | 80-100 | ~85-95 (Est.) | The ortho-methoxy group is activating, but steric hindrance may require advanced ligands like SPhos for high yields.[8] |
| 2-Bromobenzoic acid | 2-Br (ortho to COOH) | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 100 | Low to Moderate | Significant steric hindrance from the ortho-carboxyl group impedes the catalyst's approach, often leading to lower yields.[3] |
| 3-Bromobenzoic acid | 3-Br (meta to COOH) | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | RT | 95 | Minimal steric hindrance and favorable electronics allow for high yields even under mild, aqueous conditions.[9] |
| 4-Bromobenzoic acid | 4-Br (para to COOH) | Pd(PPh₃)₄ | K₂CO₃ | 90 | High | No steric hindrance. The electron-withdrawing carboxyl group enhances reactivity compared to bromobenzene.[1] |
| 2-Bromo-5-methoxybenzoic acid | 2-Br (ortho to COOH), 5-OCH₃ | Pd(OAc)₂ / Bulky Ligand | K₃PO₄ | 100 | Moderate | Reactivity is dominated by the severe steric hindrance of the ortho-carboxyl group, similar to 2-bromobenzoic acid.[10] |
Analysis of Reactivity Trends:
-
3- and 4-Bromobenzoic acid are highly reactive due to the lack of steric hindrance around the C-Br bond.[1][9]
-
2-Bromobenzoic acid shows significantly reduced reactivity. The "ortho effect" here is primarily steric, as the bulky carboxylic acid group hinders the palladium catalyst's access to the C-Br bond.[1][3]
-
This compound presents a compelling case. The ortho-methoxy group is sterically less demanding than a carboxylic acid group. Crucially, its electron-donating resonance effect activates the C-Br bond towards oxidative addition. This electronic activation often outweighs the moderate steric hindrance, leading to high reactivity, especially when modern, bulky phosphine ligands (like SPhos or XPhos) are employed. These ligands facilitate the formation of the active monoligated Pd(0) species necessary for coupling with hindered substrates.[8]
Comparative Reactivity in Heck Coupling
The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene, producing a substituted alkene.[11][12] This reaction is particularly sensitive to the electronic nature of the aryl halide.
Table 2: Estimated Comparative Performance in Heck Coupling with Styrene
| Compound | Substituent Positions | Catalyst | Base | Temp (°C) | Estimated Yield (%) | Key Observations & References |
| This compound | 2-OCH₃ (ortho), 5-Br | Pd(OAc)₂ | Et₃N | 100-130 | High | The electron-rich nature of the ring, due to the methoxy group, facilitates the initial oxidative addition step. |
| 3-Bromobenzoic acid | 3-Br (meta to COOH) | Pd(OAc)₂ / P(o-Tolyl)₃ | Et₃N | Reflux | High | A standard substrate that couples efficiently.[9] |
| 4-Bromobenzoic acid | 4-Br (para to COOH) | Pd(OAc)₂ | Et₃N | 100-140 | High | The EWG can slightly accelerate the reaction compared to neutral bromobenzene.[13] |
| 5-Amino-2-bromobenzoic acid | 2-Br, 5-NH₂ | Pd(OAc)₂ | Et₃N | 130 | ~90 | Included for comparison; the strongly donating amino group makes the aryl bromide very reactive.[13] |
Analysis of Reactivity Trends:
In the Heck reaction, electron-rich aryl bromides are generally very reactive. Therefore, This compound is expected to perform exceptionally well, likely comparable to or even exceeding the reactivity of 3- and 4-bromobenzoic acid. The activating effect of the methoxy group is paramount here.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial in synthesizing the arylamine motifs ubiquitous in pharmaceuticals.[14][15] The reaction involves coupling an aryl halide with a primary or secondary amine.
Table 3: Estimated Comparative Performance in Buchwald-Hartwig Amination with Aniline
| Compound | Substituent Positions | Catalyst / Ligand | Base | Temp (°C) | Estimated Yield (%) | Key Observations & References |
| This compound | 2-OCH₃ (ortho), 5-Br | Pd₂(dba)₃ / XPhos | NaOtBu | 90-110 | High | The combination of an electron-rich ring and moderate steric hindrance makes this an excellent substrate, especially with sterically demanding ligands like XPhos.[9][13] |
| 3-Bromobenzoic acid | 3-Br (meta to COOH) | Pd₂(dba)₃ / XPhos | NaOtBu | 90 | High | Couples efficiently due to lack of steric hindrance.[9] |
| 4-Bromobenzoic acid | 4-Br (para to COOH) | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 110 | High | Standard substrate for this transformation. |
| 5-Amino-2-bromobenzoic acid | 2-Br, 5-NH₂ | Pd₂(dba)₃ / XPhos | NaOtBu | 80-100 | >90 | The highly activated C-Br bond leads to excellent yields under relatively mild conditions.[13] |
Analysis of Reactivity Trends:
Similar to other palladium-catalyzed couplings, the Buchwald-Hartwig amination is sensitive to steric and electronic effects. The electron-donating methoxy group in This compound activates the C-Br bond, making it a highly competent substrate for this transformation. While the ortho-substituent introduces some steric bulk, modern Buchwald ligands (e.g., XPhos, RuPhos) are specifically designed to overcome this, promoting high yields.[8][16] The reactivity is expected to be comparable to, if not greater than, the less substituted 3- and 4-bromobenzoic acids.
Experimental Protocols: A Self-Validating System
The following protocols are provided as robust starting points. Optimization may be required for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Rationale for Reagent Selection:
-
Catalyst/Ligand (Pd(OAc)₂ / SPhos): For a sterically demanding substrate, a pre-catalyst is often not necessary. A simple palladium source like Pd(OAc)₂ combined with a bulky, electron-rich phosphine ligand like SPhos is highly effective.[8] SPhos promotes the formation of a monoligated Pd(0) species, which is more sterically accessible and highly reactive in the oxidative addition step.
-
Base (K₃PO₄): A moderately strong, non-nucleophilic base is required to facilitate the transmetalation step. K₃PO₄ is often superior to carbonates for challenging couplings.[8]
-
Solvent (Toluene/H₂O): A biphasic solvent system is common for Suzuki reactions, with the base residing in the aqueous phase. Toluene is a good choice for dissolving the organic components and for reaching the required reaction temperatures.[8]
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and powdered K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate the headspace and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst deactivation.[8]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of Toluene/H₂O) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80–110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Conclusion
This compound emerges as a highly versatile and reactive building block for palladium-catalyzed cross-coupling reactions. Its unique substitution pattern provides a distinct advantage over other isomers:
-
Superior to 2-Bromo Isomers: It is generally more reactive than 2-bromobenzoic acid or 2-bromo-5-methoxybenzoic acid, where severe steric hindrance from the ortho-carboxyl group significantly impedes reactivity.
-
Comparable to 3- and 4-Bromo Isomers: Its reactivity is often on par with or even exceeds that of the sterically unhindered 3- and 4-bromobenzoic acids. The powerful electron-donating resonance effect of the ortho-methoxy group effectively activates the C-Br bond, compensating for its moderate steric bulk.
For synthetic chemists, this means that this compound can often be coupled under milder conditions and with higher efficiency, particularly when paired with modern catalyst systems. Its favorable reactivity profile makes it an excellent choice for the construction of complex molecular architectures in pharmaceutical and materials science applications.
References
- A Comparative Guide to the Reactivity of Bromin
- A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. BenchChem.
- A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions. BenchChem.
- Which is more acidic between benzoic acid and p-bromobenzoic acid, and why?. Quora.
- selection of catalysts for cross-coupling with 2-Bromo-3-chlorobenzoic acid. BenchChem.
- Benchmarking 5-Amino-2-bromobenzoic Acid in Cross-Coupling Reactions: A Compar
- Heck reaction. Wikipedia.
- Buchwald–Hartwig amin
- A Comparative Guide to the Reactivity of Bromin
- Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine. BenchChem.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Synthesis of Biaryl Compounds Featuring a 3-Bromo-5-propoxyphenyl Moiety: Applic
- Heck Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Why is methoxy group an electron don
- Synthetic method of 2-bromo-5-methoxybenzoic acid.
- A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
- Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrog
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Establishing a Reference Standard for 5-Bromo-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of a chemical reference standard is paramount. It is the benchmark against which all subsequent batches of a material are measured, ensuring consistency, purity, and ultimately, the safety and efficacy of the final drug product. This guide provides a comprehensive, technically grounded framework for establishing a reference standard for 5-Bromo-2-methoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds.
Authored from the perspective of a Senior Application Scientist, this document eschews rigid templates in favor of a logical, in-depth narrative. We will explore the critical analytical techniques and the scientific rationale behind their application, providing you with the expertise to not only follow a protocol but to understand and validate your findings.
The Imperative for a Well-Characterized Reference Standard
A reference standard serves as the cornerstone of quality control throughout the drug development lifecycle. Its purity and identity must be unequivocally established to ensure that it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q6A, "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances," outlines the framework for setting the specifications that a new drug substance must meet.[1][2][3][4][5] Establishing a high-quality reference standard is the first step in meeting these specifications.
For a compound like this compound, which may not have an official pharmacopeial standard, the responsibility falls to the developing organization to create a well-characterized in-house primary standard.[6][7] This in-house standard is then used to qualify secondary, or working, standards for routine use.
Workflow for Establishing a Reference Standard
The process of establishing a reference standard is a multi-step, rigorous analytical endeavor. It begins with the selection of a candidate material, typically a high-purity batch from the synthesis process, and proceeds through a comprehensive characterization to confirm its identity, purity, and other critical properties.
Caption: Experimental workflow for establishing a reference standard.
I. Identity Confirmation: "Is it what we think it is?"
The first and most fundamental step is to confirm the chemical structure of the candidate material. A combination of spectroscopic techniques is employed to provide orthogonal, or complementary, information, leaving no ambiguity as to the compound's identity.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound candidate standard and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of a reference standard like tetramethylsilane (TMS) if not already present in the solvent.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field instrument. Key parameters to optimize include the number of scans (typically 16-64), relaxation delay (D1, e.g., 5 seconds to ensure full relaxation of all protons), and spectral width.
-
Data Analysis: Process the spectrum by applying a Fourier transform, phasing, and baseline correction. Integrate the signals and assign the chemical shifts (δ) in parts per million (ppm) relative to TMS (0.00 ppm). The coupling patterns (e.g., singlet, doublet, multiplet) and integration values should be consistent with the structure of this compound.
Expected ¹H NMR Spectrum (in DMSO-d₆):
-
~12.9 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak may be broad.
-
~7.7 ppm (d, 1H): Aromatic proton ortho to the bromine.
-
~7.5 ppm (dd, 1H): Aromatic proton meta to both the bromine and the methoxy group.
-
~7.1 ppm (d, 1H): Aromatic proton ortho to the methoxy group.
-
~3.8 ppm (s, 3H): Methoxy group protons (-OCH₃).
Note: Actual chemical shifts may vary slightly depending on the solvent and concentration. A publicly available ¹H NMR spectrum can be found on ChemicalBook for comparison.[8]
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity.
Experimental Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the candidate standard (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Infuse the sample solution into an ESI-MS system. Acquire spectra in both positive and negative ion modes.
-
Data Analysis: In the negative ion mode, the deprotonated molecule [M-H]⁻ should be observed at m/z corresponding to the molecular weight of this compound (231.04 g/mol ) minus one proton. The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for the M and M+2 peaks) should be present.
C. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid candidate standard directly on the ATR crystal.
-
Instrument Setup: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O stretches of the ether and carboxylic acid (~1250-1000 cm⁻¹), and aromatic C-H and C=C vibrations. A representative spectrum can be found on PubChem.[9]
II. Purity Determination: "How pure is it?"
Once the identity is confirmed, the purity of the reference standard must be rigorously determined. This is typically achieved by a combination of a primary chromatographic method and other supporting tests.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment, capable of separating the main compound from its impurities.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or phosphoric acid is commonly used for acidic compounds. A similar method has been described for the related compound 4-Amino-5-bromo-2-methoxybenzoic acid.[10]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation: Prepare a solution of the candidate standard in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
B. Quantitative NMR (qNMR)
qNMR has emerged as a powerful primary method for determining the purity of reference standards.[11][12][13][14][15] It allows for direct quantification against a certified internal standard without the need for a specific reference standard of the analyte itself.
Experimental Protocol: ¹H-qNMR
-
Internal Standard Selection: Choose a certified internal standard with a known purity that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte peaks (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the candidate standard and the internal standard into the same vial and dissolve in a known volume of a suitable deuterated solvent.
-
Instrument Setup: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, sufficient number of scans for a good signal-to-noise ratio).
-
Data Analysis: The purity of the candidate standard is calculated by comparing the integral of a known number of its protons to the integral of a known number of protons from the internal standard, taking into account their respective molecular weights and weighed masses.
C. Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC can provide an indication of purity by measuring the melting point and the shape of the melting endotherm. Impurities will typically broaden the melting range and lower the melting point.
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the candidate standard into an aluminum DSC pan and seal it.
-
Instrument Setup: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Determine the onset and peak of the melting endotherm. A sharp endotherm is indicative of high purity.
D. Water Content: Karl Fischer Titration
The water content of the reference standard must be determined as it will affect the calculated purity. Karl Fischer titration is the gold standard for this measurement.[16][17][18][19]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrument Setup: Use a volumetric Karl Fischer titrator with a suitable solvent (e.g., methanol-based).
-
Sample Preparation: Accurately weigh an appropriate amount of the candidate standard and add it to the titration vessel.
-
Titration: Titrate the sample with the Karl Fischer reagent to the endpoint.
-
Calculation: The instrument software will calculate the percentage of water in the sample.
III. Comparison with Commercial Alternatives
To provide context, the newly established in-house reference standard should be compared to commercially available batches of this compound. While these commercial batches are not primary reference standards, they serve as a benchmark for typical purity levels in the market.
| Parameter | In-House Reference Standard (Target) | Commercial Batch A (e.g., Sigma-Aldrich, >97%) | Commercial Batch B (e.g., TCI, >98%) |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure |
| Purity by HPLC (%) | ≥ 99.5% | Typically 97-99% | Typically >98% |
| Purity by qNMR (%) | Assigned value with uncertainty (e.g., 99.7 ± 0.2%) | Not typically provided | Not typically provided |
| Water Content (%) | < 0.2% | Not typically specified | Not typically specified |
| Melting Point (°C) | Sharp, narrow range | Broader range | Broader range |
| Certificate of Analysis | Comprehensive, with detailed analytical data | Basic, with purity by a single method | Basic, with purity by a single method |
Logical Framework for Comparison
The decision to establish an in-house reference standard is often driven by the need for a higher level of characterization and certification than is available commercially, especially for use in regulated environments.
Caption: Logical comparison of commercial vs. in-house standards.
Conclusion
Establishing a reference standard for this compound is a critical activity for any research or development program that utilizes this compound. By following a systematic and scientifically sound approach that includes comprehensive identity testing and orthogonal purity assessments, a well-characterized primary reference standard can be established. This standard will provide the necessary foundation for ensuring the quality and consistency of the material throughout its lifecycle, from early-stage research to commercial production. The principles and protocols outlined in this guide, grounded in regulatory expectations and scientific best practices, provide a robust framework for achieving this essential goal.
References
- ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA). (2000, May 1).
- ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis.
- ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013, December 15).
- ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products - gmp-compliance.org.
- Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. (2021, January 18).
- ICH Q6A Guideline - IKEV.
- Quantitative NMR Assays (qNMR) - Bruker.
- Referencing Approved Drug Products in ANDA Submissions Guidance for Industry - FDA.
- Physical Standards and Reference Materials - FDA. (2022, September 6).
- What is qNMR and why is it important? - Mestrelab Resources.
- (PDF) Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 14).
- Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column.
- Reference Standards in the Pharmaceutical Industry - MRIGlobal.
- 2-Bromo-5-methoxybenzoic acid - SIELC Technologies. (2018, May 16).
- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC - NIH.
- Reference-Standard Material Qualification | Pharmaceutical Technology. (2009, April 2).
- Water Determination by Karl Fischer Titration.
- Karl Fischer Reagents - Carl ROTH.
- Four Keys to Reference Standard Management - MRIGlobal.
- Auxiliaries Karl Fischer Titration - Honeywell Research Chemicals.
- 2-Bromo-5-methoxybenzoic acid, 98% - 22921-68-2 - Manufacturers & Suppliers in India - Ottokemi.
- 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906 - PubChem.
- This compound | C8H7BrO3 | CID 881739 - PubChem.
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents.
- Benzoic acid, 5-bromo-2-hydroxy- - the NIST WebBook.
- This compound | CAS 2476-35-9 - Matrix Fine Chemicals.
- HPLC Methods for analysis of Benzoic acid - HELIX Chromatography.
- This compound | CAS#:2476-35-9 | Chemsrc.
- Benzoic acid, 2-bromo- - the NIST WebBook.
Sources
- 1. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. particle.dk [particle.dk]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 5. ikev.org [ikev.org]
- 6. mriglobal.org [mriglobal.org]
- 7. mriglobal.org [mriglobal.org]
- 8. This compound(2476-35-9) 1H NMR [m.chemicalbook.com]
- 9. This compound | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 14. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 15. researchgate.net [researchgate.net]
- 16. thieme-connect.com [thieme-connect.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. This compound | CAS 2476-35-9 [matrix-fine-chemicals.com]
A Researcher's Guide to Purity Assessment of 5-Bromo-2-methoxybenzoic Acid via Melting Point Analysis
For professionals in chemical research and drug development, establishing the purity of a compound is a foundational requirement for the integrity of subsequent experimental work. This guide provides an in-depth comparison of melting point analysis for assessing the purity of 5-Bromo-2-methoxybenzoic acid, contextualized against other prevalent analytical techniques. Our focus is to equip researchers with the practical and theoretical understanding necessary to make informed decisions in their quality control workflows.
The Principle of Melting Point Depression: A Purity Indicator
The melting point of a pure, crystalline solid is a distinct physical property. For a pure compound, the melting transition occurs over a narrow temperature range, typically 0.5–2°C.[1][2] However, the presence of impurities disrupts the uniform crystal lattice structure.[2] This disruption weakens the intermolecular forces, resulting in a lower energy requirement to transition the substance from a solid to a liquid state.[1][2] Consequently, an impure compound will exhibit both a depressed (lower) melting point and a broadened melting range.[3][4] This phenomenon, known as melting point depression, is a fundamental principle leveraged for purity assessment.[1][4]
The theoretical melting point of pure this compound is cited as being in the range of 118-122 °C.[5] Significant deviation below this range, coupled with a wide melting range, is a strong indicator of the presence of impurities.
Experimental Protocol: Melting Point Determination of this compound
This protocol adheres to standards comparable to those outlined in major pharmacopeias for Class I substances.[6][7][8]
Objective: To accurately determine the melting range of a this compound sample and assess its purity.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mettler Toledo MP50, BUCHI M-565, or similar)
-
Melting point capillaries (0.8–1.2 mm internal diameter)[6][8]
-
Spatula
-
Mortar and pestle (optional, for pulverizing coarse crystals)
-
Certified melting point standards (e.g., USP-traceable standards like Vanillin or Acetanilide for calibration)[6][9]
Procedure:
-
Apparatus Calibration: Prior to sample analysis, verify the accuracy of the melting point apparatus using certified reference standards.[3][8] The measured melting points of the standards should fall within the accepted range specified by the issuing body (e.g., USP).[9]
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.
-
If the sample consists of large crystals, gently pulverize a small amount to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[9]
-
Load the powdered sample into a capillary tube by tapping the open end into the sample. Invert the tube and gently tap it on a hard surface to pack the sample into the closed end.[10] The packed sample height should be 2.5–3.5 mm.[8]
-
-
Melting Point Measurement:
-
Place the packed capillary into the heating block of the melting point apparatus.
-
Set the starting temperature to approximately 10-15°C below the expected melting point (e.g., ~105°C for a potentially pure sample).
-
Set the heating rate (ramp rate) to 1°C per minute. A slow ramp rate is crucial for accurate determination of the melting range.[8][9]
-
Observe the sample closely through the magnified viewing port.
-
Record the temperature at the onset of melting, defined as the point when the first drop of liquid is observed or when the substance begins to collapse against the capillary wall.[3][8]
-
Record the temperature at the clear point, which is the temperature at which the last solid particle melts and the substance becomes a completely transparent liquid.[9]
-
The recorded onset and clear point temperatures constitute the melting range.
-
Data Interpretation:
-
High Purity (>99%): A sharp melting range of 1-2°C, with an onset close to the literature value of 118-122°C.
-
Moderate Purity (95-99%): A slightly depressed and broadened melting range (e.g., 3-5°C wide).
-
Low Purity (<95%): A significantly depressed melting point and a broad melting range (e.g., >5°C).
Workflow for Melting Point Purity Assessment
Caption: Workflow for determining the purity of this compound using melting point analysis.
Comparative Analysis with Alternative Purity Assessment Methods
While melting point analysis is a rapid and accessible technique, it provides a general assessment of purity. For more definitive and quantitative results, it should be complemented by other analytical methods.[11][12]
| Technique | Principle | Advantages | Disadvantages | Application for this compound |
| Melting Point Analysis | Colligative property of melting point depression by impurities.[1][4] | Rapid, inexpensive, requires minimal sample, good initial purity screen.[13] | Semi-quantitative, not suitable for amorphous solids or thermally unstable compounds, cannot identify specific impurities.[10] | Excellent for a quick, preliminary check of purity and to confirm the success of a purification step like recrystallization.[12] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and mobile phase.[14] | Highly sensitive, quantitative, can separate and identify individual impurities.[14] | More expensive, requires method development, uses solvents. | Ideal for quantifying known impurities and detecting unknown ones at low levels. A reversed-phase method with UV detection would be suitable. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei.[15] | Primary analytical method, highly accurate and precise, does not require a reference standard of the analyte itself, provides structural information.[16][17] | Lower sensitivity than HPLC, requires expensive instrumentation and a high-purity internal standard.[15] | The gold standard for certifying the purity of a reference standard of this compound.[18] Can provide an absolute purity value. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[19] | Highly accurate for purity determination (>98%), provides thermodynamic data (heat of fusion).[19][20] Based on the Van't Hoff equation.[20][21] | Requires specialized equipment, calculations can be complex, not suitable for decomposing samples.[19] | Offers a more quantitative and automated alternative to traditional melting point analysis, yielding more precise purity values for high-purity samples.[21] |
Logical Framework for Comprehensive Purity Assessment
Sources
- 1. mt.com [mt.com]
- 2. ibchem.com [ibchem.com]
- 3. Home Page [chem.ualberta.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound CAS#: 2476-35-9 [chemicalbook.com]
- 6. uspbpep.com [uspbpep.com]
- 7. scribd.com [scribd.com]
- 8. thinksrs.com [thinksrs.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tutorchase.com [tutorchase.com]
- 12. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quantitative nuclear magnetic resonance for purity assessment of polycyclic aromatic hydrocarbons | Semantic Scholar [semanticscholar.org]
- 19. globalspec.com [globalspec.com]
- 20. mt.com [mt.com]
- 21. mt.com [mt.com]
A Researcher's Guide to Navigating Inter-Batch Variability of 5-Bromo-2-methoxybenzoic Acid
In the landscape of pharmaceutical research and drug development, the consistency of starting materials is not merely a matter of quality control; it is the bedrock upon which reproducible results and, ultimately, patient safety are built.[1][2] 5-Bromo-2-methoxybenzoic acid is a key building block in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] However, the path from a supplier's catalog to a successful synthesis can be fraught with challenges, one of the most insidious being inter-batch variability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the quality of commercially available this compound, ensuring the integrity and reproducibility of their work.
The Critical Impact of Raw Material Inconsistency
Variability in the purity and impurity profile of a starting material like this compound can have cascading effects on a multi-step synthesis.[4] Inconsistent quality can lead to failed reactions, altered impurity profiles in the final API, and significant delays in development timelines.[5] Therefore, a thorough understanding and proactive assessment of raw material quality are indispensable.[6][7][8]
Potential Sources of Inter-Batch Variability
The observed variability between different batches of this compound can often be traced back to the synthetic route employed by the manufacturer and the rigor of their purification processes. Common synthetic pathways to substituted benzoic acids may introduce specific process-related impurities. For instance, the bromination of 2-methoxybenzoic acid could result in the formation of regioisomers or di-brominated species.[9][10][11] Incomplete reactions or side reactions can also lead to the presence of residual starting materials or by-products.
A Framework for Comparative Analysis
Given the lack of publicly available comparative data, it is incumbent upon the end-user to perform a rigorous quality assessment of incoming batches of this compound. The following experimental workflow provides a robust methodology for this evaluation.
Experimental Workflow for Quality Assessment
Caption: Workflow for the analytical assessment of this compound batches.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[12]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% phosphoric acid (or formic acid).
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid (or formic acid).
-
-
Standard Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
-
Sample Preparation:
-
Prepare samples of each batch at the same concentration as the standard.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection: 254 nm
-
Gradient: A typical starting point is a linear gradient from 30% B to 90% B over 20 minutes.
-
-
Analysis:
-
Inject the standard and samples.
-
Integrate the peak areas and calculate the purity of each batch as a percentage of the total peak area.
-
Identify and quantify any impurity peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Objective: To identify the molecular weights of impurities detected by HPLC.
Procedure:
-
Utilize the same chromatographic conditions as the HPLC method, ensuring the mobile phase is compatible with mass spectrometry (i.e., using formic acid instead of phosphoric acid).[12]
-
Couple the HPLC system to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Analyze the mass spectra of the impurity peaks to determine their molecular weights. This information, combined with knowledge of the synthetic route, can help in postulating the structures of the impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Objective: To confirm the chemical structure of the main component and identify any structural isomers or major impurities.
Procedure:
-
Prepare a sample of each batch by dissolving approximately 10-20 mg in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the spectra to a reference spectrum or theoretical chemical shifts to confirm the identity of this compound.
-
Look for any unexpected signals that may indicate the presence of impurities.
Data Presentation for Comparative Analysis
Summarize all quantitative data into a clearly structured table to facilitate easy comparison between batches from different suppliers.
| Parameter | Supplier A, Batch 1 | Supplier A, Batch 2 | Supplier B, Batch 1 | Acceptance Criteria |
| Appearance | White crystalline solid | White crystalline solid | Off-white powder | White to off-white solid |
| Purity by HPLC (%) | 99.5 | 98.8 | 99.2 | > 98.5% |
| Impurity 1 (RT) | 0.2% (5.2 min) | 0.7% (5.2 min) | 0.3% (5.3 min) | < 0.5% |
| Impurity 2 (RT) | 0.1% (6.8 min) | 0.3% (6.8 min) | 0.2% (6.9 min) | < 0.2% |
| ¹H NMR | Conforms | Conforms | Conforms | Conforms to structure |
| LC-MS (Impurity 1 MW) | [Experimental MW] | [Experimental MW] | [Experimental MW] | Report |
| LC-MS (Impurity 2 MW) | [Experimental MW] | [Experimental MW] | [Experimental MW] | Report |
Conclusion and Recommendations
The inter-batch variability of critical raw materials like this compound presents a significant risk to the efficiency and reproducibility of pharmaceutical research and development.[13] By implementing a robust in-house quality assessment program based on the analytical methods described in this guide, researchers can mitigate these risks. It is crucial to not rely solely on the supplier's Certificate of Analysis (CoA), but to independently verify the quality of each incoming batch.[7] Establishing a strong partnership with suppliers who demonstrate consistent quality and transparency is also a key strategy for success.[2][4] Ultimately, a proactive and data-driven approach to raw material qualification will save valuable time and resources, while ensuring the integrity of your scientific endeavors.
References
- Quality Control of Starting Materials (APIs and Excipients). gmp-compliance.org. [Link]
- Achieving Consistency in Pharmaceutical Manufacturing: Best Practices. (2023). LinkedIn. [Link]
- Quality Control of Starting Materials (APIs and Excipients). (2023). gmp-compliance.org. [Link]
- Control of starting Materials in Good Manufacturing Practice. (2024). GMP SOP. [Link]
- Steps of Quality Control in the Pharmaceutical Industry. (2022).
- Quality Control of Raw Materials and Active Ingredients.
- The Role of Quality Standards for Biomanufacturing Raw Materials. (2017).
- Pharmaceutical raw materials – a guide to ingredient selection and quality control. (2025). Eubioco. [Link]
- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. (2022). Pharmaceutical Fronts. [Link]
- Raw Material Selection and Qualification at Walter® : Ensuring Quality
- 2-Bromo-5-methoxybenzoic acid. (2018). SIELC Technologies. [Link]
- Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. [Link]
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2021).
- Why High-Purity Chemicals Matter in Drug Discovery. Apollo Scientific. [Link]
Sources
- 1. Achieving Consistency in Pharmaceutical Manufacturing: Best Practices – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 2. walterhealthcare.co.in [walterhealthcare.co.in]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. Quality Control of Starting Materials (APIs and Excipients) - ECA Academy [gmp-compliance.org]
- 7. gmpsop.com [gmpsop.com]
- 8. blog.nbs-us.com [blog.nbs-us.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. 2-Bromo-5-methoxybenzoic acid | SIELC Technologies [sielc.com]
- 13. pharmtech.com [pharmtech.com]
A Comparative Guide to Workup Procedures for the Synthesis of 5-Bromo-2-methoxybenzoic Acid
This guide provides an in-depth comparison of different workup procedures for the synthesis of 5-Bromo-2-methoxybenzoic acid, a key intermediate in the development of pharmaceuticals and other bioactive compounds.[1] The purity and yield of this essential building block are critically dependent on the post-reaction workup and purification strategy. This document moves beyond simple protocol recitation to explore the underlying chemical principles of each step, offering field-proven insights to guide researchers in selecting the optimal procedure for their specific experimental goals.
The primary synthetic route to this compound is the electrophilic aromatic substitution of 2-methoxybenzoic acid. This bromination is typically conducted using reagents like N-Bromosuccinimide (NBS) or liquid bromine in the presence of a strong acid catalyst such as sulfuric acid or acetic acid.[2][3][4] The resulting crude reaction mixture contains not only the desired product but also unreacted starting material, potential regioisomers (e.g., 3-bromo or 4-bromo isomers), di-brominated byproducts, the acid catalyst, and residual brominating agent. The choice of workup is therefore paramount to isolating the target compound in high purity.
Herein, we compare two primary workup methodologies: Procedure A: Direct Precipitation and Recrystallization and Procedure B: Extractive Workup and Recrystallization .
Procedure A: Direct Precipitation and Recrystallization
This method is arguably the most straightforward approach, leveraging the low solubility of the organic product in aqueous media to effect an initial, rapid separation from the acid catalyst and other water-soluble components.
Causality and Experimental Rationale
The core principle of this procedure is to drastically change the solvent environment of the reaction mixture. By pouring the concentrated acid solution (e.g., H₂SO₄) into a large volume of ice water, the polarity of the medium is abruptly increased.[5] this compound, being a relatively nonpolar organic molecule, precipitates out of the aqueous solution. The strong acid catalyst, however, is readily solvated by the water and remains in solution. This provides a coarse but effective initial purification. The subsequent recrystallization step is crucial for removing occluded impurities and isomers, exploiting the differential solubility of the product and contaminants in a hot solvent.[6][7]
Experimental Protocol: Procedure A
-
Reaction Quenching & Precipitation: Upon reaction completion (monitored by TLC or HPLC), the reaction mixture is slowly poured into a beaker containing a significant volume of ice water (typically 5-10 times the volume of the reaction mixture) with vigorous stirring.[1][5]
-
Isolation of Crude Product: The resulting solid precipitate is collected by vacuum filtration using a Buchner funnel.
-
Washing: The filter cake is washed with several portions of cold deionized water to remove residual acid.[5]
-
Recrystallization: The crude, dried solid is transferred to an Erlenmeyer flask. A minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or isopropanol) is added to just dissolve the solid.[1] The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Final Isolation: The purified crystals are collected by vacuum filtration, washed with a small amount of ice-cold solvent, and dried under vacuum.[6]
Workflow Visualization: Procedure A
Caption: Workflow for Direct Precipitation and Recrystallization.
Procedure B: Extractive Workup and Recrystallization
This procedure involves a classical liquid-liquid extraction to partition the product into an organic solvent, providing a more thorough removal of inorganic impurities and offering opportunities for additional washing steps before the final crystallization.
Causality and Experimental Rationale
Following the initial quenching of the reaction in water, this method utilizes an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) to selectively dissolve and extract the desired product from the aqueous phase.[8] This allows for subsequent washing of the organic layer. A wash with a mild reducing agent, such as 10% sodium thiosulfate, is often included to neutralize and remove any residual bromine, which is a common colored impurity. A final wash with brine helps to remove bulk water from the organic phase before drying with an agent like anhydrous sodium sulfate or magnesium sulfate. This multi-step process generally yields a cleaner crude product prior to the final, essential recrystallization step.
Experimental Protocol: Procedure B
-
Reaction Quenching: The reaction mixture is quenched by pouring it into ice water, as in Procedure A.
-
Extraction: The aqueous slurry is transferred to a separatory funnel and extracted with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a small-scale reaction).[8] The organic layers are combined.
-
Washing Sequence:
-
(Optional) The combined organic layers are washed with a 10% sodium thiosulfate solution to remove excess bromine.
-
The organic layer is washed with deionized water.
-
The organic layer is washed with saturated sodium chloride solution (brine) to aid in the removal of water.[9]
-
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[8]
-
Recrystallization: The crude product is purified by recrystallization as described in Procedure A, Step 4.
-
Final Isolation: The purified crystals are collected and dried as described in Procedure A, Step 5.
Workflow Visualization: Procedure B
Sources
- 1. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 2. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 3. prepchem.com [prepchem.com]
- 4. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. 2-BROMO-5-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of an HPLC Method for 5-Bromo-2-methoxybenzoic Acid Analysis in Accordance with ICH Guidelines
The validation of an analytical procedure is a critical process in pharmaceutical development and manufacturing. It provides documented evidence that the method is suitable for its intended purpose.[1][2] For a quantitative HPLC method, this involves a thorough evaluation of several performance characteristics to ensure the data generated is accurate, precise, and reliable.[3][4] This guide will walk through the essential validation parameters, offering practical insights and experimental designs.
The Foundational Step: System Suitability
Before any validation experiments are conducted, it is imperative to establish and consistently meet system suitability criteria. This is not a validation parameter itself, but a prerequisite to ensure the chromatographic system is performing adequately on a day-to-day basis.[5][6] System suitability tests (SSTs) are based on the concept that the equipment, electronics, analytical operations, and samples constitute an integral system that can be evaluated as a whole.[6]
Key system suitability parameters include:
-
Tailing Factor (Symmetry Factor): Ensures peak symmetry, indicating good column health and appropriate mobile phase conditions. A value ≤ 2 is generally acceptable.[7]
-
Theoretical Plates (N): Measures column efficiency. A higher number indicates better separation efficiency.
-
Relative Standard Deviation (RSD) of Peak Area: Assesses the precision of the injector and detector. Typically, for five or six replicate injections of a standard solution, the RSD should be ≤ 2%.[8]
-
Retention Time (tR): While it can vary slightly, it should remain consistent throughout the analytical run, indicating a stable mobile phase flow rate.[7]
-
Resolution (Rs): Crucial for methods intended to separate the analyte from impurities or degradation products. It measures how well two peaks are separated. A resolution of > 2 is generally desired.[5]
-
Prepare a standard solution of 5-Bromo-2-methoxybenzoic acid at a concentration that will be used for routine analysis.
-
Inject this solution six times into the HPLC system.
-
Calculate the mean, standard deviation, and %RSD for the peak area and retention time.
-
Determine the tailing factor and the number of theoretical plates for each injection.
-
Compare the results against the pre-defined acceptance criteria.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];
Start [label="Start Validation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SST [label="System Suitability Testing (SST)"]; Pass [label="SST Passes?", shape=diamond, fillcolor="#FBBC05"]; Validation [label="Proceed with Method Validation"]; Fail [label="Troubleshoot System", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Validation Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> SST; SST -> Pass; Pass -> Validation [label="Yes"]; Pass -> Fail [label="No"]; Fail -> SST; Validation -> End; } caption { label = "Workflow: System Suitability as a Prerequisite for HPLC Method Validation."; fontsize = 12; fontcolor = "#5F6368"; } dot
Core Validation Parameters: A Deep Dive
The ICH Q2(R1) guideline outlines several key parameters that must be evaluated to validate a quantitative analytical method.[9][10] The following sections detail the experimental approach and acceptance criteria for each.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][12] For an assay of this compound, this means demonstrating that the peak for this compound is free from interference.
Experimental Protocol for Specificity:
-
Forced Degradation Studies: Subject a solution of this compound to various stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.[13]
-
Placebo Analysis: If the method is for a formulated product, analyze a placebo (a mixture of all excipients without the active pharmaceutical ingredient) to ensure no interference from the matrix.[14]
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of this compound in both the stressed samples and in the presence of the placebo. The peak purity index should be close to 1, indicating that the peak is spectrally homogeneous.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[15][16] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[17][18]
Experimental Protocol for Linearity and Range:
-
Prepare a series of at least five standard solutions of this compound covering the expected range of the analytical procedure. For an assay, this is typically 80% to 120% of the target concentration.[16]
-
Inject each solution in triplicate.
-
Plot a calibration curve of the mean peak area versus the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), the slope of the regression line, and the y-intercept.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.998 |
| y-intercept | Should be close to zero |
Accuracy is the closeness of the test results obtained by the method to the true value.[1] It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.[19]
Experimental Protocol for Accuracy:
-
Prepare samples spiked with this compound at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 150% of the target concentration).[1]
-
Prepare at least three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery for each.
| Concentration Level | Acceptance Criteria for Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 150% | 98.0% - 102.0% |
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is evaluated at two levels: repeatability and intermediate precision.[1]
-
Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time.[1]
-
Intermediate Precision: Expresses the within-laboratory variations, such as on different days, with different analysts, or on different equipment.[1]
Experimental Protocol for Precision:
-
Repeatability:
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples and calculate the %RSD of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different HPLC system.
-
Compare the results from both sets of experiments.
-
| Precision Level | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];
Validation [label="HPLC Method Validation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity"]; Linearity [label="Linearity & Range"]; Accuracy [label="Accuracy"]; Precision [label="Precision"]; LOD_LOQ [label="LOD & LOQ"]; Robustness [label="Robustness"];
Validation -> Specificity; Validation -> Linearity; Validation -> Accuracy; Validation -> Precision; Validation -> LOD_LOQ; Validation -> Robustness; } caption { label = "Key Parameters of HPLC Method Validation according to ICH Q2(R1)."; fontsize = 12; fontcolor = "#5F6368"; } dot
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20][21] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22][23]
Methods for Determining LOD and LOQ:
-
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD, and a ratio of 10:1 is used for the LOQ.[20][23]
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: The LOD and LOQ can be calculated using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[24]
-
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[25][26] This provides an indication of its reliability during normal usage.[27]
Experimental Protocol for Robustness:
-
Identify critical method parameters that could potentially vary during routine use. For an HPLC method, these may include:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 5 °C)
-
Wavelength (e.g., ± 2 nm)
-
-
Vary one parameter at a time while keeping the others constant and analyze a standard solution.
-
Evaluate the impact of these changes on system suitability parameters and the assay results. The results should remain within the acceptance criteria.
Conclusion
The validation of an HPLC method for the analysis of this compound is a systematic and documented process that is essential for ensuring the quality and reliability of analytical data. By following the principles outlined in the ICH Q2(R1) guideline and employing a scientifically sound experimental approach, researchers and scientists can confidently establish a method that is fit for its intended purpose. This guide provides a framework for this process, emphasizing the importance of understanding the causality behind each validation parameter.
References
- System Suitability in HPLC Analysis | Pharmaguideline
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy
- Linearity and Range in Analytical Method Valid
- System Suitability Test in HPLC – Key Parameters Explained - assayprism.com
- Getting the peaks perfect: System suitability for HPLC - American Chemical Society
- System suitability in HPLC Analysis - Pharmaceutical Upd
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA
- How To Perform Linearity and Range In Method Valid
- HPLC Method Validation: Key Parameters and Importance - assayprism.com
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 - YouTube
- What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA)
- ICH Guidelines for Analytical Method Valid
- The 6 Key Aspects of Analytical Method Valid
- Robustness Tests | LCGC Intern
- Navigating Linearity and Range in Analytical Method Validation: A Compar
- Why a robust method is essential in pharmaceutical analysis - Chrom
- HPLC Method Validation: Ensuring Accuracy and Regul
- Specificity analytical method valid
- Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separ
- Steps for HPLC Method Valid
- Separation of 4-Amino-5-bromo-2-methoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies
- Analytical Method Validation: ICH and USP Perspectives - Intern
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC Intern
- Implementing Robustness Testing for HPLC Methods - Separ
- What is meant by the limit of detection and quantific
- New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific
- Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance - BiochemSphere
- Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation | BioPharm Intern
- Validation of Analytical Procedures Q2(R2) - ICH
- Limit of Blank (LOB), Limit of Detection (LOD)
- 2-Bromo-5-methoxybenzoic acid | SIELC Technologies
- The Limit of Detection | LCGC Intern
- ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA)
- and 4- Bromobenzoic Acids both In Vitro and In Vivo - Chrom
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google P
- 2-Bromo-5-methoxybenzoic acid 98 22921-68-2 - Sigma-Aldrich
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. actascientific.com [actascientific.com]
- 5. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. fda.gov [fda.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. frontlifesciences.com [frontlifesciences.com]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. BiochemSphere [biochemicalsci.com]
- 15. industrialpharmacist.com [industrialpharmacist.com]
- 16. assayprism.com [assayprism.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 21. biopharminternational.com [biopharminternational.com]
- 22. fda.gov [fda.gov]
- 23. juniperpublishers.com [juniperpublishers.com]
- 24. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 25. altabrisagroup.com [altabrisagroup.com]
- 26. chromatographytoday.com [chromatographytoday.com]
- 27. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Brominating Agents for the Synthesis of 5-Bromo-2-methoxybenzoic Acid
This guide provides a comprehensive analysis of various brominating agents for the synthesis of 5-Bromo-2-methoxybenzoic acid, a key intermediate in the development of pharmaceuticals and other high-value chemical entities. The selection of an appropriate brominating agent is a critical decision in process chemistry, directly influencing reaction yield, regioselectivity, safety, and scalability. Here, we move beyond a simple listing of reagents to provide a comparative study grounded in mechanistic principles and supported by experimental data, empowering researchers to make informed decisions for their specific synthetic challenges.
The Synthetic Challenge: Regioselectivity in Electrophilic Aromatic Substitution
The synthesis of this compound requires the regioselective bromination of 2-methoxybenzoic acid. The aromatic ring possesses two directing groups: an activating, ortho,para-directing methoxy group (-OCH₃) and a deactivating, meta-directing carboxylic acid group (-COOH). Understanding the interplay of these electronic effects is paramount to predicting and achieving the desired substitution pattern.
The methoxy group strongly activates the ring towards electrophilic attack and directs incoming electrophiles to the positions ortho (C6) and para (C4) to it. Conversely, the carboxylic acid group deactivates the ring and directs electrophiles to the positions meta (C3, C5) to it. The C5 position is uniquely favored as it is meta to the deactivating -COOH group and para to the strongly activating -OCH₃ group. This synergistic alignment of directing effects makes the 5-position the most electronically favorable site for bromination, generally leading to high regioselectivity.
The core mechanism is an Electrophilic Aromatic Substitution (EAS) , which proceeds via a positively charged benzenonium intermediate (also known as an arenium ion or sigma complex). The stability of this intermediate dictates the reaction's regiochemical outcome.
Caption: Mechanism of Electrophilic Aromatic Bromination on 2-Methoxybenzoic Acid.
Performance Comparison of Brominating Agents
The choice of brominating agent extends beyond mere reactivity to encompass safety, handling, cost, and waste profiles. We will compare four common classes of reagents used for this transformation.
-
Molecular Bromine (Br₂): The most traditional and powerful brominating agent. It is a fuming, highly corrosive, and toxic liquid, requiring specialized handling procedures.[1] Its high reactivity often necessitates the use of a solvent like acetic acid or sulfuric acid to temper the reaction and improve selectivity.[2][3] While effective, the generation of HBr as a corrosive byproduct and the hazards associated with its use often lead researchers to seek alternatives.
-
N-Bromosuccinimide (NBS): A crystalline solid that is significantly easier and safer to handle than liquid bromine.[1] NBS provides a low, constant concentration of bromine in the reaction medium, which can minimize the formation of dibrominated and other side products.[1] It is a highly selective reagent for the bromination of activated aromatic rings, often providing high para-selectivity in polar solvents like acetonitrile or DMF.[4][5] Its performance can be further enhanced with the use of catalysts or strong acids.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another stable, solid brominating agent with a high content of available bromine. It is often considered more reactive than NBS and serves as an excellent alternative for less activated substrates or when faster reaction times are desired. As a solid, it shares the handling advantages of NBS over liquid bromine.
-
In-situ Generated Bromine: This modern approach avoids the direct handling of hazardous reagents by generating the active brominating species within the reaction vessel. A common method involves the acidification of a mixture of an alkali metal bromide (like NaBr or KBr) and a bromate (NaBrO₃ or KBrO₃).[6][7] This technique is environmentally benign, cost-effective, and inherently safer, making it highly attractive for industrial-scale production.
Quantitative Data Summary
The following table summarizes experimental data for the bromination of 2-methoxybenzoic acid and closely related substrates, providing a direct comparison of reagent performance.
| Reagent(s) | Substrate | Conditions | Time (h) | Temp (°C) | Yield (%) | Purity/Selectivity | Source |
| Bromine (Br₂) / H₂SO₄ | 2-Methylbenzoic Acid | Conc. H₂SO₄ | 20 | 25 | 97 (crude) | 62:38 (5-Br:3-Br) | |
| DBDMH / H₂SO₄ | 2-Methylbenzoic Acid | Conc. H₂SO₄ | 5 | RT | 88 | Not specified | |
| NBS / H₂SO₄ / Red P / KBr | m-Methoxybenzoic Acid | Dichloromethane | 3 | 25-30 | 93.4 | 99.1% | [8] |
| DBDMH / H₂SO₄ / Red P / KBrO₃ | m-Methoxybenzoic Acid | Dichloromethane | 3 | 25-30 | 93.6 | 99.4% | [8] |
| Bromine (Br₂) / Acetic Acid | m-Methoxybenzoic Acid | Acetic Acid, Water | Reflux | Reflux | 79 | Not specified | [3] |
| NBS | General Electron-Rich Aromatics | Acetonitrile | - | 0 | ~96 | High para-selectivity | [5] |
Note: Data for 2-Methylbenzoic acid and m-Methoxybenzoic acid are included as highly relevant analogues demonstrating reagent efficacy and reaction conditions.
Experimental Protocols & Workflow
The following protocols are detailed methodologies for the synthesis of this compound using two distinct brominating agents. These are based on established procedures for similar substrates and may require optimization.[4]
Protocol A: Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This protocol is adapted from a procedure for the analogous 2-methylbenzoic acid. DBDMH is chosen for its solid-state handling advantages and high reactivity.
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-methoxybenzoic acid (1.0 eq).
-
Dissolution: Carefully add concentrated sulfuric acid (approx. 4 mL per gram of starting material) and stir until all solids are dissolved. Cool the mixture in an ice bath to 0-5°C.
-
Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (0.55 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 5-7 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 25 g per gram of starting material) with vigorous stirring.
-
Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol B: Bromination using N-Bromosuccinimide (NBS)
This protocol leverages the high para-selectivity of NBS in a polar aprotic solvent, offering a milder alternative to strong acids.[5]
-
Preparation: Dissolve 2-methoxybenzoic acid (1.0 eq) in acetonitrile (approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) in one portion.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Extraction: Add water and a water-immiscible organic solvent (e.g., ethyl acetate) to the residue. Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Isolation & Purification: Evaporate the solvent to yield the crude product. Purify by column chromatography or recrystallization to obtain the final product.
General Synthetic Workflow
The overall process from reaction to pure product follows a logical sequence of steps that is crucial for achieving high purity and yield.
Caption: Generalized workflow for the synthesis and purification of this compound.
Conclusion and Recommendations
The synthesis of this compound can be achieved with high yield and selectivity using several different brominating agents.
-
For laboratory-scale synthesis , N-Bromosuccinimide (NBS) offers an excellent balance of reactivity, selectivity, and safety. Its solid form and the milder conditions often employed reduce the risks associated with handling liquid bromine and strong acids.
-
Molecular Bromine (Br₂) and DBDMH in a strong acid like H₂SO₄ are highly effective and rapid but require more stringent safety precautions. These methods are robust and can produce high yields when handled by experienced personnel.
-
For industrial-scale production , methods involving the in-situ generation of bromine from bromide and bromate salts are increasingly favored.[6] This approach significantly enhances safety, reduces cost, and minimizes hazardous waste streams, aligning with the principles of green chemistry.
Ultimately, the optimal choice depends on the specific requirements of the synthesis, including scale, available equipment, safety protocols, and economic considerations. This guide provides the foundational data and protocols to enable researchers to select the most appropriate method for their needs.
References
- BenchChem. A Comparative Guide to Brominating Agents for Organic Synthesis. URL: https://www.benchchem.com/product/b5670
- BenchChem. A Comparative Guide to Alternative Brominating Agents for the Synthesis of 1-Bromo-3-butoxy-5-nitrobenzene. URL: https://www.benchchem.com/product/b5670
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents. URL: https://patents.google.
- Zhang, et al. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Pharmaceutical Fronts. 2022. URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0042-1750383
- Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. (2023-08-07). URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Radicals/11.
- Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/benzrx1.htm
- Chemistry Steps. Benzylic Bromination. URL: https://www.chemistrysteps.
- ChemicalBook. 5-Bromo-2-methylbenzoic acid synthesis. URL: https://www.chemicalbook.com/synthesis/21742-12-9.htm
- Reddit. Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. (2023-02-15). URL: https://www.reddit.
- MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. URL: https://www.mdpi.com/1420-3049/22/10/1749
- YouTube. Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. (2023-02-28). URL: https://www.youtube.
- JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid. Google Patents. URL: https://patents.google.
- PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. URL: https://www.prepchem.com/synthesis-of-2-bromo-5-methoxybenzoic-acid
- CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid. Google Patents. URL: https://patents.google.
- ResearchGate. Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. URL: https://www.researchgate.
- ResearchGate. Bromination of other aromatic substrates. URL: https://www.researchgate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
A Strategic Cost-Benefit Analysis: 5-Bromo-2-methoxybenzoic Acid as a Versatile Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Building Blocks in Drug Discovery
In the intricate landscape of small molecule drug discovery, the selection of chemical building blocks is a decision of paramount strategic importance. These molecular fragments are the foundational units from which novel drug candidates are constructed, and access to a diverse and well-characterized portfolio of building blocks fundamentally defines the accessible chemical space for a research program.[1][2] An ideal building block offers a blend of chemical stability, predictable reactivity, and versatile "handles" for synthetic modification. It should enable chemists to forge new carbon-carbon or carbon-heteroatom bonds with high efficiency and selectivity, ultimately accelerating the journey from initial concept to lead optimization.[3][4]
This guide provides an in-depth cost-benefit analysis of 5-Bromo-2-methoxybenzoic acid , a highly functionalized aromatic building block, comparing its utility against other common alternatives in key synthetic applications. As senior application scientists, our goal is to move beyond mere data sheets and provide a narrative grounded in mechanistic understanding and field-proven insights, empowering you to make informed decisions that balance cost, efficiency, and strategic value in your synthetic endeavors.
Section 1: Profiling this compound: Properties and Reactivity
This compound is a trifunctional building block, presenting a carboxylic acid, a methoxy ether, and an aryl bromide. This specific arrangement of functional groups imparts a unique and highly valuable reactivity profile.
-
The carboxylic acid provides a handle for amide bond formation, esterification, or can be used to modulate solubility and pharmacokinetic properties.
-
The methoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution and influences the reactivity of the adjacent functional groups.
-
The bromine atom is the workhorse of the molecule, serving as a versatile precursor for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form new C-C bonds.[5][6][7]
The interplay between the electron-donating methoxy group and the bromine atom is crucial. The methoxy group enhances the reactivity of the aryl bromide in oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling cycles.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2476-35-9 | [8] |
| Molecular Formula | C₈H₇BrO₃ | [8] |
| Molecular Weight | 231.04 g/mol | [8][9] |
| Melting Point | 121 °C | [9] |
| Appearance | White to tan solid/powder | [9] |
| Safety | Toxic if swallowed (H301) | [8][9] |
Section 2: Core Application: Benzofuran Synthesis via Sonogashira Coupling and Cyclization
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and biologically active compounds.[10] this compound is an excellent precursor for the synthesis of highly substituted benzofurans. A common and efficient strategy involves a domino reaction: an initial intermolecular Sonogashira coupling followed by an intramolecular cyclization.[11][12][13]
The causality behind this experimental choice is elegant. The Sonogashira reaction first couples the aryl bromide with a terminal alkyne, constructing a key C(sp²)-C(sp) bond.[6][14] The resulting intermediate is perfectly poised for a subsequent intramolecular cyclization, often promoted by the same catalytic system or with a simple base, to form the furan ring in a highly regioselective manner.[12]
Sources
- 1. biosolveit.de [biosolveit.de]
- 2. Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Building Block-Centric Approach to DNA-Encoded Library Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. This compound | C8H7BrO3 | CID 881739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-methoxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents are cornerstones of this responsibility. This guide provides an in-depth, procedural framework for the safe disposal of 5-Bromo-2-methoxybenzoic acid, a halogenated aromatic compound commonly utilized in organic synthesis. By adhering to these protocols, you can mitigate risks, ensure regulatory compliance, and foster a culture of safety within your organization.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure, a thorough understanding of the compound's hazards is essential. This compound is classified as an acute oral toxicant and can cause skin and serious eye irritation.[1][2] Inhalation may also lead to respiratory irritation.[2] The presence of a carbon-bromine bond places it in the category of halogenated organic compounds, which have specific disposal requirements due to their potential to form persistent environmental pollutants if not managed correctly.
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Classification | Key Precautionary Statements |
| Acute Oral Toxicity | Category 3 | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] |
| Skin Irritation | Category 2 | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4] |
| Eye Irritation | Category 2 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Respiratory Irritation | STOT SE 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4] |
The primary principle behind the stringent disposal protocols for halogenated compounds is to prevent their release into the environment. Improper disposal, such as drain disposal, is strictly prohibited as it can interfere with wastewater treatment processes and lead to the contamination of waterways.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory. Always inspect gloves for any signs of degradation before use.[3]
-
Protective Clothing: A laboratory coat must be worn to prevent skin contact.[1][3]
-
Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound waste, ensuring safety and regulatory compliance.
Step 1: Waste Segregation and Classification
The foundational step in proper chemical waste management is accurate segregation.
-
Identify Waste Streams: All materials contaminated with this compound must be considered hazardous waste. This includes:
-
Unused or surplus pure compound.
-
Contaminated labware (e.g., pipette tips, vials, weighing paper).
-
Solutions containing the compound.
-
Personal protective equipment that has come into direct contact with the chemical.
-
-
Classify as Halogenated Organic Waste: This waste stream must be classified as "Halogenated Organic Waste."[5][6] It is critical to never mix halogenated waste with non-halogenated organic waste.[6][7] Doing so complicates the disposal process and significantly increases disposal costs.[7]
Step 2: Waste Collection and Container Management
Proper containment is crucial to prevent leaks and exposure.
-
Use Designated Containers: Collect all this compound waste in a designated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).[5]
-
Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazard (e.g., "Toxic").[8]
-
Container Management:
-
Keep the waste container securely closed when not in use.[5][9][10]
-
Store the container in a designated and well-ventilated "Satellite Accumulation Area" (SAA) that is under the direct supervision of laboratory personnel.[8][9]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents.[4]
-
Step 3: Handling Different Forms of Waste
-
Solid Waste: Place all contaminated solid materials, including gloves, absorbent pads, and weighing paper, directly into the designated solid halogenated waste container.[5]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated liquid halogenated waste container. Do not fill containers beyond 90% capacity to allow for expansion.[8]
Step 4: Final Disposal
The ultimate disposal of hazardous waste must be handled by a licensed and certified hazardous waste disposal vendor.
-
Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of hazardous waste by a certified contractor.
-
Documentation: Maintain accurate records of the waste generated, including the chemical composition and quantity. This documentation is essential for regulatory compliance and for the disposal vendor.[11]
-
Regulatory Framework: All disposal activities must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][11] Your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator) will dictate specific storage time limits and reporting requirements.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.[1][12]
-
Place the spilled material and any contaminated cleaning materials into the designated halogenated waste container.
-
Decontaminate the area with a suitable solvent and then wash with soap and water.
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[1][4]
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
By implementing these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. This commitment to safety and environmental stewardship is a hallmark of excellence in scientific research.
References
- This compound - Cymit Química S.L. (2022-05-16).
- Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA.
- Managing Hazardous Chemical Waste in the Lab.
- Section 729. TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES SECTION 729.
- 5 - SAFETY D
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022-04-11).
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
- hazardous waste segreg
- Regulations for Hazardous Waste Generated at Academic Labor
- This compound SDS, 2476-35-9 Safety D
- Halogenated Organic Liquids - Standard Oper
- 5-Bromo-2-methylbenzoic acid SDS, 79669-49-1 Safety D
- 7.2 Organic Solvents | Environment, Health and Safety - Cornell EHS.
- 5 - SAFETY D
- SAFETY D
- This compound | C8H7BrO3 | CID 881739 - PubChem.
- Essential Procedures for the Safe Disposal of 5-Bromo-2-iodobenzoic Acid - Benchchem.
- ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description.
- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. (2022-08-22).
- This compound CAS#: 2476-35-9 - ChemicalBook.
- This compound sigma-aldrich.
- 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906 - PubChem.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
